4-Pyridyldiphenylphosphine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
54750-98-0 |
|---|---|
Molecular Formula |
C17H14NP |
Molecular Weight |
263.27 g/mol |
IUPAC Name |
diphenyl(pyridin-4-yl)phosphane |
InChI |
InChI=1S/C17H14NP/c1-3-7-15(8-4-1)19(16-9-5-2-6-10-16)17-11-13-18-14-12-17/h1-14H |
InChI Key |
NNUYBTCLSLNFBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=NC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
4-Pyridyldiphenylphosphine molecular structure and weight
An In-depth Technical Guide on 4-Pyridyldiphenylphosphine: Molecular Structure and Properties
Introduction
This compound, also known as diphenyl(4-pyridyl)phosphine, is an organophosphorus compound with significant applications in coordination chemistry and catalysis. Its structure, featuring a phosphorus atom bonded to two phenyl groups and a pyridine ring, allows it to act as a versatile ligand for various transition metals. This guide provides a comprehensive overview of its molecular structure, weight, and key chemical properties, tailored for researchers, scientists, and professionals in drug development.
Molecular Structure and Weight
The fundamental characteristics of this compound are summarized in the table below, providing a clear overview of its key quantitative data.
| Property | Value |
| Molecular Formula | C₁₇H₁₄NP |
| Molecular Weight | 263.27 g/mol [1] |
| Exact Mass | 263.086386449 g/mol [1] |
| IUPAC Name | diphenyl(pyridin-4-yl)phosphane[1] |
| Canonical SMILES | C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=NC=C3[1] |
| InChI Key | NNUYBTCLSLNFBV-UHFFFAOYSA-N[1] |
| CAS Number | 54750-98-0[1] |
The molecular structure of this compound consists of a central phosphorus atom covalently bonded to two phenyl rings and one pyridine ring, with the pyridine ring attached at its fourth position. This arrangement makes it a valuable ligand in the synthesis of metal complexes used in various catalytic processes, such as Suzuki and Heck cross-coupling reactions.[1]
Synthesis of this compound
A common and effective method for the synthesis of this compound is through the direct phosphination of a pyridine derivative. A detailed experimental protocol for this synthesis is provided below.
Experimental Protocol: Direct Phosphination
Objective: To synthesize this compound from diphenylphosphine and 4-bromopyridine.
Materials:
-
Diphenylphosphine
-
4-Bromopyridine
-
A suitable base (e.g., sodium hydride or potassium tert-butoxide)
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran or dioxane)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line)
-
Magnetic stirrer and heating mantle
-
Reagents for work-up and purification (e.g., deionized water, organic solvents for extraction, silica gel for chromatography)
Procedure:
-
Reaction Setup: All glassware should be thoroughly dried and the reaction assembled under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of diphenylphosphine.
-
Reagent Addition: In a Schlenk flask, the chosen base is suspended in the anhydrous solvent. To this suspension, diphenylphosphine is added dropwise at room temperature with vigorous stirring.
-
Formation of the Phosphide: The mixture is stirred until the deprotonation of diphenylphosphine is complete, forming the corresponding diphenylphosphide salt.
-
Coupling Reaction: A solution of 4-bromopyridine in the same anhydrous solvent is then added slowly to the reaction mixture.
-
Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically heated to ensure completion.
-
Work-up: Upon completion, the reaction is carefully quenched by the slow addition of deionized water. The aqueous layer is extracted with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.
Caption: Synthesis of this compound via direct phosphination.
Applications and Biological Activity
This compound is primarily utilized as a ligand in transition metal-catalyzed reactions, where it can enhance reaction rates and selectivity.[1] Its electronic properties also make it a candidate for applications in material science, particularly in the development of phosphorescent materials and organic light-emitting diodes (OLEDs).[1]
Furthermore, the biological activity of phosphine derivatives has been a subject of investigation. While specific data on this compound is limited, related compounds have demonstrated cytotoxic effects against cancer cell lines, suggesting potential applications in pharmaceutical chemistry and drug development.[1] Its ability to form stable complexes with metals may also influence biological pathways by affecting enzyme activity and cellular signaling.[1]
References
An In-depth Technical Guide to the Synthesis of 4-Pyridyldiphenylphosphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the primary synthetic pathways for obtaining 4-pyridyldiphenylphosphine, a versatile phosphine ligand. The information presented herein is intended to equip researchers with the necessary knowledge to select and implement the most suitable synthesis strategy for their specific application.
Core Synthesis Pathways
The synthesis of this compound can be broadly categorized into three main approaches:
-
Direct Phosphination of 4-Halopyridines: This method involves the reaction of a 4-halopyridine (typically 4-bromopyridine or 4-chloropyridine) with diphenylphosphine in the presence of a base.[1] This approach is often favored for its relative simplicity and good to excellent yields.[1]
-
Reaction of Organometallic Pyridine Derivatives with Chlorodiphenylphosphine: This pathway utilizes a pre-formed organometallic intermediate of pyridine, such as a lithiated pyridine or a Grignard reagent, which then acts as a nucleophile to attack chlorodiphenylphosphine.
-
Reduction of Pyridyl Phosphonium Salts: While less common, this method involves the reduction of a pyridyl phosphonium salt using a suitable reducing agent like lithium aluminum hydride to yield the desired phosphine.[1]
Experimental Protocols and Data
Below are detailed experimental protocols for the key synthetic routes, along with representative quantitative data.
Direct Phosphination
This method is a straightforward approach for the formation of the C-P bond.
Reaction Scheme:
References
In-Depth Technical Guide to Diphenyl(pyridin-4-yl)phosphane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenyl(pyridin-4-yl)phosphane, also known by its common name 4-pyridyldiphenylphosphine, is a versatile organophosphorus compound with significant applications in coordination chemistry, catalysis, and materials science. Its structure, featuring a phosphorus atom bonded to two phenyl groups and a pyridine ring, allows it to act as a versatile ligand for various transition metals. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its emerging role in areas relevant to drug development.
Chemical and Physical Properties
Diphenyl(pyridin-4-yl)phosphane is a solid at room temperature. While specific physical properties can vary slightly based on purity and experimental conditions, the fundamental characteristics are well-defined.
| Property | Value | Reference |
| IUPAC Name | Diphenyl(pyridin-4-yl)phosphane | [1] |
| Common Names | This compound, Diphenyl(4-pyridyl)phosphine | [1] |
| CAS Number | 54750-98-0 | [1] |
| Molecular Formula | C₁₇H₁₄NP | [1] |
| Molecular Weight | 263.27 g/mol | [1] |
| Melting Point | 82-84 °C (for the 2-pyridyl isomer) | |
| Boiling Point | Not available | |
| Solubility | Soluble in many organic solvents |
Note: The melting point provided is for the isomeric diphenyl(pyridin-2-yl)phosphine and should be considered as an estimate for the 4-pyridyl isomer.
Spectral Data
-
³¹P NMR: The ³¹P NMR chemical shift is a key indicator of the electronic environment of the phosphorus atom. For a diphenyl(pyridin-4-yl)phosphane selenide adduct, the ³¹P NMR chemical shift is reported at δ = 31.47 ppm. In metal complexes, the coordination of the phosphine to a metal center typically results in a downfield shift.
-
¹H and ¹³C NMR: The proton and carbon NMR spectra would show characteristic signals for the phenyl and pyridyl groups. The integration and splitting patterns of these signals are used to confirm the structure of the molecule.
Synthesis of Diphenyl(pyridin-4-yl)phosphane
The most common method for the synthesis of diphenyl(pyridin-4-yl)phosphane is through the reaction of a 4-halopyridine with a diphenylphosphine source.
General Synthetic Workflow
Caption: General workflow for the synthesis of diphenyl(pyridin-4-yl)phosphane.
Detailed Experimental Protocol: Synthesis from Chlorodiphenylphosphine
This protocol is a representative example of the synthesis.
Materials:
-
4-Chloropyridine or 4-Bromopyridine[1]
-
Chlorodiphenylphosphine[1]
-
Sodium sand
-
Anhydrous dioxane
-
Anhydrous ethanol
-
Diethyl ether
-
Water
Procedure:
-
A suspension of sodium sand (0.2 gram-atom) in anhydrous dioxane (100 mL) is heated to 65-70 °C under a nitrogen atmosphere.
-
A solution of chlorodiphenylphosphine (0.1 mol) in anhydrous dioxane (50 mL) is added dropwise over 1 hour.
-
The reaction mixture is heated to reflux (approximately 100 °C) for 4 hours, or until all the sodium is consumed.
-
The mixture is then cooled to 10 °C.
-
Anhydrous ethanol (30 mL) is added dropwise, followed by the addition of water (25 mL) to dissolve the sodium chloride formed.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
The solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation or recrystallization to yield diphenylphosphine.
-
The synthesized diphenylphosphine is then reacted with 4-chloropyridine or 4-bromopyridine in the presence of a base to yield diphenyl(pyridin-4-yl)phosphane.
Applications in Catalysis
Diphenyl(pyridin-4-yl)phosphane is a highly effective ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds.
Role in the Suzuki-Miyaura Coupling Catalytic Cycle
Caption: The role of diphenyl(pyridin-4-yl)phosphane (L) in the Suzuki-Miyaura cycle.
Experimental Protocol: Heck Reaction (General)
While a specific protocol using diphenyl(pyridin-4-yl)phosphane was not found in the searched literature, a general procedure for a Heck reaction is provided below. The phosphine ligand would be introduced along with the palladium source.
Materials:
-
Aryl halide (e.g., iodobenzene)
-
Olefin (e.g., methyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Diphenyl(pyridin-4-yl)phosphane
-
Base (e.g., triethylamine)
-
Solvent (e.g., DMF)
Procedure:
-
To a Schlenk tube, add the aryl halide (1.0 mmol), the olefin (1.2 mmol), the base (1.5 mmol), the palladium catalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 2-10 mol%).
-
The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
The solvent (5 mL) is added, and the reaction mixture is stirred at an elevated temperature (e.g., 80-120 °C) for a specified time (e.g., 4-24 hours).
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Potential in Drug Development and Biological Activity
The pyridine moiety is a common scaffold in many approved drugs, and organophosphorus compounds have also been investigated for their therapeutic potential. While research on the specific biological activity of diphenyl(pyridin-4-yl)phosphane is limited, related compounds have shown promise, particularly as anticancer agents.
Cytotoxicity of Related Compounds
Studies have shown that metal complexes incorporating pyridylphosphine ligands can exhibit significant cytotoxic activity against cancer cell lines. For instance, a ruthenium(II) carbonyl complex with a diphenyl pyridyl phosphine coligand displayed an IC₅₀ value of 7.13 ± 0.8 μM against human acute monocytic leukaemia cells. It is important to note that the free ligand is often significantly less active than its corresponding metal complex. The enhanced cytotoxicity of the metal complexes is often attributed to their ability to be transported into cells and interact with biological targets.
Potential Mechanisms of Action
The anticancer activity of phosphine-containing compounds and their metal complexes may involve several mechanisms:
-
Induction of Apoptosis: Many cytotoxic compounds exert their effects by triggering programmed cell death.
-
Cell Cycle Arrest: Interference with the normal progression of the cell cycle can prevent cancer cell proliferation.
-
Inhibition of Key Enzymes: Some phosphine-containing compounds have been shown to inhibit enzymes crucial for cancer cell survival, such as thioredoxin reductase.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Workflow:
Caption: A typical workflow for determining the in vitro cytotoxicity of a compound.
Conclusion
Diphenyl(pyridin-4-yl)phosphane is a valuable compound with a well-established role as a ligand in catalysis. Its potential applications in materials science and medicinal chemistry are areas of growing interest. For drug development professionals, the pyridine and phosphine moieties present in its structure offer intriguing possibilities for the design of novel therapeutic agents. Further research is needed to fully elucidate the biological activity of the free ligand and its metal complexes and to explore their therapeutic potential. This guide serves as a foundational resource for researchers and scientists working with or interested in the properties and applications of diphenyl(pyridin-4-yl)phosphane.
References
Unveiling the Structural Landscape: A Technical Guide to 4-Pyridyldiphenylphosphine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
While a definitive single-crystal X-ray structure for 4-pyridyldiphenylphosphine remains elusive in the current body of scientific literature, this technical guide provides a comprehensive analysis of a closely related analog, triphenylphosphine oxide, to illuminate the anticipated structural characteristics. Furthermore, this document details established synthetic protocols for this compound, offering a valuable resource for researchers working with this versatile ligand.
Synthesis of this compound
The synthesis of this compound can be achieved through several established methods. A common and effective approach is the reaction of a Grignard reagent with chlorodiphenylphosphine.
Experimental Protocol: Grignard Reaction
A solution of 4-bromopyridine in anhydrous tetrahydrofuran (THF) is prepared under an inert atmosphere (e.g., argon or nitrogen). To this solution, magnesium turnings are added, and the mixture is stirred to initiate the formation of the Grignard reagent, 4-pyridylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine or by gentle heating. Once the Grignard reagent is formed, it is cooled in an ice bath, and a solution of chlorodiphenylphosphine in anhydrous THF is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic extracts are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Purification is typically achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system, such as ethanol/water.
Crystal Structure Analysis of Triphenylphosphine Oxide: An Analog Study
Due to the absence of published crystallographic data for this compound, we present the crystal structure analysis of triphenylphosphine oxide as a valuable proxy. The replacement of one phenyl group with a pyridyl group is expected to introduce changes in packing due to hydrogen bonding potential but the core tetrahedral geometry around the phosphorus atom should be comparable.
The crystal structure of triphenylphosphine oxide was determined by single-crystal X-ray diffraction.[1]
Experimental Protocol: Single-Crystal X-ray Diffraction
Colorless crystals of triphenylphosphine oxide suitable for X-ray diffraction were obtained by slow evaporation from a suitable solvent. A single crystal of appropriate dimensions was mounted on a goniometer head. X-ray diffraction data were collected at room temperature using a diffractometer with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
Crystallographic Data for Triphenylphosphine Oxide [1]
| Parameter | Value |
| Chemical Formula | C₁₈H₁₅OP |
| Formula Weight | 278.28 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 29.120 |
| b (Å) | 9.143 |
| c (Å) | 11.252 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 2994.5 |
| Z | 8 |
| Calculated Density (g/cm³) | 1.234 |
| Absorption Coeff. (mm⁻¹) | 0.169 |
| F(000) | 1168 |
Selected Bond Lengths and Angles for Triphenylphosphine Oxide [1]
| Bond | Length (Å) | Angle | Angle (°) |
| P-O | 1.46 | O-P-C(1) | 111.9 |
| P-C(1) | 1.76 | O-P-C(7) | 112.1 |
| P-C(7) | 1.76 | O-P-C(13) | 111.7 |
| P-C(13) | 1.76 | C(1)-P-C(7) | 107.8 |
| C(1)-P-C(13) | 107.9 | ||
| C(7)-P-C(13) | 105.3 |
Structural Insights and Comparison
The crystal structure of triphenylphosphine oxide reveals a tetrahedral geometry around the central phosphorus atom, with the P=O bond being significantly shorter than the P-C bonds, indicative of its double bond character. The three phenyl rings adopt a propeller-like conformation.
For this compound, a similar tetrahedral geometry around the phosphorus atom is expected. The key difference will arise from the electronic and steric influence of the pyridyl ring. The nitrogen atom in the pyridyl group can act as a hydrogen bond acceptor, which would likely lead to different crystal packing arrangements compared to triphenylphosphine oxide. This could influence the solid-state properties of the material and its behavior in different solvent environments.
Conclusion
While the definitive crystal structure of this compound is yet to be reported, this guide provides essential information for researchers in the field. The detailed synthetic protocols enable the preparation of this important ligand, and the analysis of the closely related triphenylphosphine oxide offers valuable insights into its likely structural features. The potential for the pyridyl nitrogen to engage in hydrogen bonding highlights an area for future investigation, which could be crucial for understanding its coordination chemistry and applications in catalysis and materials science. Further research to obtain single crystals of this compound and determine its structure would be a valuable contribution to the field.
References
Navigating the Spectroscopic Landscape of 4-Pyridyldiphenylphosphine: A Technical Guide to ¹H and ³¹P NMR Data
For Immediate Release
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data for 4-Pyridyldiphenylphosphine, a versatile ligand in coordination chemistry and catalysis. Tailored for researchers, scientists, and professionals in drug development, this document outlines the expected spectral features, presents available data for analogous compounds, details experimental protocols, and visualizes key structural and procedural information.
Predicted ¹H and ³¹P NMR Spectral Data
The structural features of this compound—two phenyl rings and one 4-substituted pyridine ring attached to a phosphorus atom—give rise to a distinct NMR fingerprint. The following tables summarize the anticipated chemical shifts (δ), multiplicities, and coupling constants (J) for both ¹H and ³¹P nuclei. These predictions are based on the analysis of similar phosphine compounds and established NMR theory.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons (See Figure 1) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| Hα (pyridyl) | 8.5 - 8.7 | Doublet of doublets (dd) | ~5 (³JHH), ~2 (⁴JPH) |
| Hβ (pyridyl) | 7.2 - 7.4 | Doublet of doublets (dd) | ~5 (³JHH), ~5 (³JPH) |
| Ho (phenyl) | 7.3 - 7.5 | Multiplet (m) | - |
| Hm, Hp (phenyl) | 7.2 - 7.4 | Multiplet (m) | - |
Note: The phenyl protons will likely appear as a complex multiplet in the aromatic region.
Table 2: Predicted ³¹P NMR Spectral Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ³¹P | -5 to -10 | Singlet (proton-decoupled) |
Note: The chemical shift of the phosphorus nucleus is sensitive to its electronic environment and can be influenced by solvent and concentration.
Experimental Protocols for NMR Spectroscopy
The acquisition of high-quality NMR spectra for organophosphorus compounds like this compound requires careful sample preparation and specific instrument parameters. The following is a generalized protocol.
Sample Preparation:
-
Approximately 5-10 mg of this compound is accurately weighed and dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or DMSO-d₆).
-
The solution is transferred to a 5 mm NMR tube.
-
For ¹H NMR, a small amount of an internal standard, such as tetramethylsilane (TMS), may be added. For ³¹P NMR, 85% H₃PO₄ is commonly used as an external standard.
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, particularly for the complex aromatic region of the ¹H spectrum.
-
¹H NMR: Standard single-pulse experiments are typically sufficient. Key parameters include a spectral width covering the aromatic and any aliphatic regions, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
³¹P NMR: A single-pulse experiment with proton decoupling is standard for routine characterization to obtain a singlet for the phosphorus signal. The spectral width should be set to cover the expected range for phosphines. Due to the wide chemical shift range of ³¹P, it is important to ensure the transmitter frequency is correctly set.
Visualizing Structure and Workflow
To aid in the interpretation of the NMR data and to provide a clear overview of the experimental process, the following diagrams have been generated.
Conclusion
This technical guide provides a foundational understanding of the ¹H and ³¹P NMR spectral characteristics of this compound. By presenting predicted data, standard experimental protocols, and clear visualizations, this document serves as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of this and related organophosphorus compounds. The principles and methodologies outlined herein are broadly applicable to the NMR analysis of a wide range of small molecules in chemical and pharmaceutical research.
A Technical Guide to the Coordination Chemistry of 4-Pyridyldiphenylphosphine with Transition Metals
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the coordination chemistry of 4-pyridyldiphenylphosphine (4-PPh2Py) with various transition metals. This compound is a versatile ligand that combines the steric and electronic properties of a tertiary phosphine with the coordinating ability of a pyridine ring. This unique combination allows for a diverse range of coordination modes and applications in catalysis, materials science, and potentially, drug development. This guide provides a comprehensive overview of the synthesis, structural characterization, and reactivity of transition metal complexes incorporating this ligand, with a focus on quantitative data and detailed experimental methodologies.
Introduction to this compound as a Ligand
This compound is an organophosphorus compound featuring a diphenylphosphino group attached to the 4-position of a pyridine ring. This structure allows it to act as a monodentate ligand through either the phosphorus or the nitrogen atom, or as a bridging ligand connecting two metal centers. The phosphorus atom is a soft donor, favoring coordination to softer, low-valent transition metals, while the nitrogen atom is a harder donor, capable of coordinating to a wider range of metal ions. This ambidentate nature, coupled with the electronic influence of the phenyl and pyridyl substituents, makes 4-PPh2Py an attractive ligand for the design of functional coordination complexes.
The coordination of 4-PPh2Py to a transition metal can significantly influence the electronic and steric environment of the metal center, thereby tuning its reactivity and photophysical properties. Complexes of this ligand have been investigated for their applications in catalysis, including cross-coupling reactions, and for their potential as building blocks for supramolecular assemblies and coordination polymers with interesting luminescent properties.
Synthesis of Transition Metal Complexes with this compound
The synthesis of transition metal complexes with this compound typically involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent. The choice of metal precursor, solvent, and reaction conditions (e.g., temperature, stoichiometry) can influence the final product's structure and coordination geometry.
General Synthetic Approach
A common synthetic strategy is the direct reaction of this compound with a metal halide or a metal complex containing labile ligands, such as acetonitrile or cyclooctadiene (COD). The lability of the existing ligands facilitates their displacement by the incoming 4-PPh2Py ligand.
Experimental Protocol: Synthesis of a Generic [M(4-PPh2Py)nXm] Complex
-
Materials:
-
This compound (4-PPh2Py)
-
Transition metal precursor (e.g., PdCl2, [Rh(COD)Cl]2, AgNO3)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile, tetrahydrofuran)
-
Schlenk flask or similar inert atmosphere glassware
-
Magnetic stirrer and stir bar
-
Inert gas supply (e.g., argon or nitrogen)
-
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the transition metal precursor in the chosen anhydrous solvent.
-
In a separate flask, dissolve the desired stoichiometric amount of this compound in the same solvent.
-
Slowly add the ligand solution to the stirring solution of the metal precursor at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating for a specified period (typically ranging from a few hours to overnight).
-
Monitor the reaction progress by a suitable technique, such as thin-layer chromatography or NMR spectroscopy.
-
Upon completion, reduce the solvent volume under vacuum.
-
Induce precipitation of the product by adding a non-coordinating, less polar solvent (e.g., hexane or diethyl ether).
-
Collect the solid product by filtration, wash with a small amount of the precipitating solvent, and dry under vacuum.
-
Recrystallize the crude product from an appropriate solvent system to obtain analytically pure crystals suitable for X-ray diffraction analysis.
-
Structural Characterization of this compound Complexes
The characterization of transition metal complexes of this compound relies on a combination of spectroscopic and crystallographic techniques to elucidate their molecular structure, coordination environment, and electronic properties.
Spectroscopic Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P{1H} NMR is a crucial technique for probing the coordination of the phosphine group. The coordination of the phosphorus atom to a metal center typically results in a downfield shift of the 31P resonance compared to the free ligand. Coupling between the phosphorus nucleus and magnetically active metal nuclei (e.g., 103Rh, 195Pt) can provide valuable information about the direct P-M bond. 1H and 13C NMR spectroscopy are used to characterize the organic framework of the ligand and to observe changes in the chemical shifts of the pyridyl and phenyl protons upon coordination.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the vibrational modes of the coordinated ligands. Changes in the vibrational frequencies of the pyridine ring upon coordination can indicate the involvement of the nitrogen atom in bonding.
-
UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex, which can be metal-centered, ligand-centered, or charge-transfer in nature.
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous determination of the solid-state molecular structure of the complexes, including bond lengths, bond angles, and the overall coordination geometry around the metal center. This technique is essential for understanding the steric and electronic effects of the 4-PPh2Py ligand on the complex's structure.
Quantitative Data
The following tables summarize representative quantitative data for transition metal complexes containing pyridylphosphine ligands. It is important to note that data specifically for the this compound isomer is limited in the literature, and therefore, data for the more commonly studied 2-pyridyl isomer and other related structures are included for comparative purposes.
Table 1: Selected Bond Lengths in Transition Metal-Pyridylphosphine Complexes
| Complex | Metal | M-P Bond Length (Å) | M-N Bond Length (Å) | Reference |
| [PdCl2(2-PPh2Py)] | Pd(II) | 2.235(1) | 2.098(3) | [1] |
| [PtCl2(2-PPh2Py)] | Pt(II) | 2.227(2) | 2.092(6) | [1] |
| [(Au(4-py))2(μ2-dppe)] | Au(I) | - | 2.053(4) | [2] |
| [(Au(4-py))2(μ2-dppp)] | Au(I) | - | 2.051(5) | [2] |
Table 2: 31P NMR Chemical Shifts of Coordinated Pyridylphosphine Ligands
| Complex | Metal | Chemical Shift (δ, ppm) | Reference |
| Free 2-PPh2Py | - | -2.7 | |
| [PdCl2(2-PPh2Py)] | Pd(II) | 42.5 | [1] |
| [PtCl2(2-PPh2Py)] | Pt(II) | 16.8 (1JPt-P = 3630 Hz) | [1] |
| [{Pd(PPh3)(CH3CN)}2(μ,η2-C4H3N2)2][BF4]2 | Pd(II) | 27.8 (s, PPh3) | [3] |
Applications in Homogeneous Catalysis
Transition metal complexes of phosphine ligands are widely used as catalysts in a variety of organic transformations. The electronic and steric properties of the phosphine ligand play a crucial role in determining the efficacy of the catalyst. This compound, with its tunable electronic properties and the potential for secondary interactions through the pyridine nitrogen, is a promising ligand for catalytic applications.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium complexes bearing phosphine ligands are workhorses in C-C bond formation reactions, such as the Suzuki-Miyaura and Heck couplings. While specific examples detailing the use of this compound in these reactions are not extensively documented in readily available literature, the general catalytic cycles are well-established and provide a framework for understanding the potential role of such complexes.
Catalytic Cycle for the Heck Reaction
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. The catalytic cycle, as illustrated below, involves a sequence of oxidative addition, migratory insertion, and β-hydride elimination steps.
Figure 1: A generalized catalytic cycle for the Heck reaction.
Supramolecular Chemistry and Luminescence
The pyridyl nitrogen of 4-PPh2Py provides a handle for the construction of supramolecular assemblies and coordination polymers through self-assembly processes.[2] When coordinated to metal ions like silver(I) or gold(I), the resulting complexes can exhibit interesting luminescent properties. The emission characteristics are often influenced by metal-metal interactions (aurophilic or argentophilic interactions) and the nature of the ligands.
Workflow for Self-Assembly of a Coordination Polymer
The formation of a coordination polymer from a metal precursor and a bridging ligand like this compound can be represented by the following workflow.
Figure 2: A simplified workflow for the synthesis of a coordination polymer.
Conclusion
The coordination chemistry of this compound with transition metals presents a rich field of study with potential applications in catalysis and materials science. While less explored than its 2-pyridyl isomer, the unique electronic and structural features of 4-PPh2Py complexes warrant further investigation. This guide has provided an overview of the synthesis, characterization, and potential applications of these compounds, highlighting the need for more detailed studies to fully harness their capabilities. The provided experimental frameworks and data serve as a foundation for researchers and scientists to design and explore novel transition metal complexes with tailored properties for a range of scientific and industrial applications.
References
- 1. Photoinduced Processes in Rhenium(I) Terpyridine Complexes Bearing Remote Amine Groups: New Insights from Transient Absorption Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A series of silver(i) coordination polymers of a new linear 4-((pyridin-4-ylthio)methyl)pyridine ligand: the role of organic and inorganic anions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. Syntheses, Reactivities, Characterization, and Crystal Structures of Dipalladium Complexes Containing the 1,3-pyrimidinyl Ligand: Structures of [Pd(PPh3)(Br)]2(μ,η2-C4H3N2)2, [Pd(Br)]2(μ,η2-Hdppa)2, and [{Pd(PPh3)(CH3CN)}2(μ,η2-C4H3N2)2][BF4]2 - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Electronic and Steric Properties of 4-Pyridyldiphenylphosphine
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
4-Pyridyldiphenylphosphine, a member of the pyridylphosphine ligand family, is a versatile organophosphorus compound with the chemical formula C₁₇H₁₄NP. Its structure incorporates a phosphorus atom bonded to two phenyl groups and one 4-pyridyl group. This unique architecture, combining the properties of triphenylphosphine with the functionality of a pyridine ring, allows it to serve as a highly tunable ligand in coordination chemistry and catalysis.
The nitrogen atom on the pyridine ring introduces an additional coordination site, enabling the ligand to bind to metal centers in either a monodentate fashion through the phosphorus atom or as a bridging ligand coordinating to a second metal center via the nitrogen atom. This dual-coordination capability, along with its distinct electronic and steric profile, makes it a valuable component in the design of transition metal catalysts for a variety of organic transformations, including Suzuki-Miyaura and Heck cross-coupling reactions.[1] Furthermore, its derivatives have been explored for applications in materials science and medicinal chemistry.
Electronic Properties
The electronic properties of a phosphine ligand are paramount as they dictate the electron density at the metal center, which in turn influences the catalytic activity and stability of the complex. The primary metric for quantifying these properties is the Tolman Electronic Parameter (TEP).
Tolman's Electronic Parameter (TEP)
Introduced by Chadwick A. Tolman, the TEP is an experimentally derived measure of a ligand's electron-donating or -withdrawing ability.[1] It is determined by measuring the frequency of the A₁ symmetric C-O vibrational mode (ν(CO)) in a nickel complex of the type [LNi(CO)₃] using infrared (IR) spectroscopy.
The underlying principle is π-backbonding. The metal center donates electron density from its d-orbitals into the empty π* antibonding orbitals of the carbonyl (CO) ligands. This interaction strengthens the metal-carbon bond but weakens the carbon-oxygen bond, resulting in a lower ν(CO) stretching frequency compared to free CO (2143 cm⁻¹).[1]
-
Electron-donating ligands increase the electron density on the metal, enhancing π-backbonding to the CO ligands and causing a decrease in the ν(CO) frequency (a lower TEP value).
-
Electron-withdrawing ligands decrease the electron density on the metal, reducing π-backbonding and causing an increase in the ν(CO) frequency (a higher TEP value).
While specific experimental TEP values for this compound are not prominently available in the surveyed literature, the value for the closely related triphenylphosphine (PPh₃) is well-established at 2068.9 cm⁻¹ . The presence of the nitrogen atom in the para-position of one of the aryl rings in this compound is expected to slightly increase the electron-withdrawing nature compared to PPh₃, likely resulting in a marginally higher TEP value. This effect can be further modulated by protonation or coordination of the pyridyl nitrogen, which would significantly increase its electron-withdrawing character.
Steric Properties
The steric bulk of a ligand is a critical factor that influences the coordination number of the metal complex, the rate of ligand substitution, and the selectivity of catalytic reactions. The most common metric for this is the ligand cone angle.
Ligand Cone Angle (θ)
The ligand cone angle, also developed by Tolman, quantifies the steric bulk of a ligand. It is defined as the apex angle of a cone that originates from the center of the metal atom (at a standard M-P bond length of 2.28 Å) and encompasses the van der Waals radii of the outermost atoms of the ligand.[2]
Less symmetrical ligands can be evaluated by averaging the half-angles of each substituent.[2] While originally determined using physical models, modern methods utilize X-ray crystallography or computational modeling for more precise calculations.[3][4][5]
The cone angle for this compound is expected to be nearly identical to that of triphenylphosphine (PPh₃), which is 145° . This is because the steric profiles of the phenyl and 4-pyridyl groups are very similar from the perspective of the metal center to which the phosphorus atom is coordinated.
References
- 1. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 2. Ligand cone angle - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Computational assessment on the Tolman cone angles for P-ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. diposit.ub.edu [diposit.ub.edu]
An In-depth Technical Guide on the Solubility and Stability Characteristics of 4-Pyridyldiphenylphosphine
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of a compound is paramount. This guide provides a detailed overview of the known and inferred solubility and stability characteristics of 4-Pyridyldiphenylphosphine, a versatile ligand in catalysis and coordination chemistry. While specific quantitative data for this compound is not extensively documented in publicly available literature, this document synthesizes information from analogous compounds and outlines robust experimental protocols for its determination.
Solubility Profile
The solubility of this compound is crucial for its application in solution-phase reactions and for its purification. Based on the general behavior of tertiary phosphines and related aromatic compounds, a qualitative solubility profile can be inferred. Quantitative determination requires standardized experimental procedures.
The solubility of this compound is expected to be highest in non-polar organic solvents and lower in polar and protic solvents. The following table provides an estimated solubility profile based on data for the analogous compound, triphenylphosphine, and general principles of "like dissolves like."
| Solvent Class | Solvent Examples | Expected Solubility of this compound | Comparative Solubility of Triphenylphosphine ( g/100 mL) |
| Non-polar Aprotic | Toluene, Benzene, Hexane | High | Toluene: 58; Benzene: 66; Hexane: 1.2 |
| Polar Aprotic | Dichloromethane (DCM) | High | 116 |
| Tetrahydrofuran (THF) | High | 67 | |
| Acetone | Moderate | 15.6 | |
| Acetonitrile (MeCN) | Low to Moderate | 5.8 | |
| Dimethylformamide (DMF) | Moderate | 38.3 | |
| Polar Protic | Methanol, Ethanol | Low | Methanol: 2.9; Ethanol: 6.8 |
| Water | Insoluble | Insoluble |
Note: The solubility of triphenylphosphine is provided for comparative purposes. The actual solubility of this compound may vary and should be experimentally determined.
A standard method for determining the solubility of a crystalline solid like this compound is the gravimetric method.
Methodology:
-
Saturation: Add an excess amount of this compound to a known volume of the solvent in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Allow the undissolved solid to settle. Carefully extract a known volume of the supernatant using a pre-weighed, filtered syringe to avoid transferring any solid particles.
-
Solvent Evaporation: Transfer the supernatant to a pre-weighed vial and evaporate the solvent under reduced pressure or a gentle stream of inert gas.
-
Quantification: Weigh the vial containing the dried solute. The difference in weight gives the mass of the dissolved this compound.
-
Calculation: Calculate the solubility in g/100 mL or other desired units.
Stability Profile
The stability of this compound is a critical factor, particularly concerning its storage and handling. Like many phosphines, it is susceptible to oxidation.
-
Oxidation: Tertiary phosphines are prone to oxidation to the corresponding phosphine oxide, especially in the presence of air (oxygen). The lone pair of electrons on the phosphorus atom is readily attacked by electrophiles, including oxygen. The rate of oxidation can be influenced by the solvent, temperature, and the presence of light.
-
Hydrolytic Stability: In the absence of oxidizing agents, this compound is expected to be hydrolytically stable in neutral and basic aqueous conditions. In acidic conditions, the pyridyl nitrogen can be protonated, which may influence its reactivity and stability.
A common method to assess the stability of a compound under specific conditions is to monitor its degradation over time using a chromatographic technique like High-Performance Liquid Chromatography (HPLC) or by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy.
Methodology (using NMR):
-
Sample Preparation: Prepare a solution of this compound of known concentration in a suitable deuterated solvent. An internal standard with a stable, known concentration should be added for accurate quantification.
-
Initial Analysis: Acquire an initial ¹H and ³¹P NMR spectrum of the solution at time zero.
-
Stress Conditions: Subject the solution to the desired stress conditions (e.g., exposure to air, elevated temperature, specific pH, or UV light).
-
Time-Point Analysis: At regular intervals, acquire new NMR spectra of the sample.
-
Data Analysis: Monitor the decrease in the integral of the characteristic peaks of this compound relative to the internal standard. The appearance of new peaks, such as that of the corresponding phosphine oxide in the ³¹P NMR spectrum, should also be monitored.
-
Degradation Kinetics: Plot the concentration of this compound versus time to determine the degradation rate.
Handling and Storage Recommendations
Given its likely sensitivity to oxidation, the following handling and storage procedures are recommended for this compound:
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). Keep in a cool, dry, and dark place to minimize thermal and photo-induced degradation.
-
Handling: When handling, especially for extended periods or in solution, it is advisable to use inert atmosphere techniques (e.g., in a glovebox or using Schlenk lines) to prevent oxidation.
By understanding these solubility and stability characteristics and employing the outlined experimental protocols, researchers can effectively utilize this compound in their synthetic and developmental endeavors.
A Comprehensive Technical Guide to DFT and Computational Studies of 4-Pyridyldiphenylphosphine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Pyridyldiphenylphosphine (4-PDPP), an organophosphorus compound featuring a phosphorus atom bonded to two phenyl groups and a pyridine ring at the 4-position, is a molecule of significant interest in modern chemistry. As a member of the pyridylphosphine family, it possesses a unique electronic structure combining the σ-donating and π-accepting properties of the phosphine moiety with the versatile coordination chemistry of the pyridine nitrogen atom. This dual-functionality makes 4-PDPP a highly sought-after ligand in homogeneous catalysis, a building block for supramolecular assemblies, and a scaffold in the design of novel therapeutic agents.
The precise characterization of 4-PDPP's geometric, electronic, and vibrational properties is paramount to understanding its reactivity and designing new applications. Density Functional Theory (DFT) has emerged as a powerful computational tool that provides deep insights into these molecular properties at the atomic level. By modeling the electron density, DFT calculations can accurately predict molecular structures, vibrational spectra, and electronic characteristics such as frontier molecular orbitals (HOMO-LUMO), which are crucial for predicting chemical reactivity and stability.
This technical whitepaper provides a comprehensive guide to the computational study of this compound using DFT, supplemented by established experimental protocols for its synthesis and validation. It is intended to serve as a foundational resource for researchers aiming to leverage a combined computational and experimental approach to explore the potential of this versatile molecule.
Experimental Protocols
A robust computational study is anchored by experimental validation. The following sections detail the synthesis and characterization of this compound, providing the necessary framework for comparing theoretical predictions with empirical data.
Synthesis of this compound
The synthesis of pyridylphosphines can be achieved through several routes. A common and effective method involves the reaction of a lithiated pyridine with a chlorophosphine.
Materials:
-
4-Bromopyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Chlorodiphenylphosphine (Ph₂PCl)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous N,N,N',N'-Tetramethylethylenediamine (TMEDA) (optional, to accelerate lithiation)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard Schlenk line and glassware
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Setup: All glassware is dried in an oven and assembled hot under a stream of inert gas (Argon or Nitrogen).
-
Lithiation: A solution of 4-bromopyridine in anhydrous THF is prepared in a Schlenk flask and cooled to -78 °C using a dry ice/acetone bath.
-
To this solution, one equivalent of n-butyllithium is added dropwise while maintaining the temperature at -78 °C. The reaction mixture is stirred for 1-2 hours at this temperature to ensure complete formation of 4-lithiopyridine.
-
Phosphinylation: One equivalent of chlorodiphenylphosphine is added dropwise to the reaction mixture, still at -78 °C.
-
Warming and Quenching: The reaction is allowed to slowly warm to room temperature and stirred overnight.
-
The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.
Spectroscopic Characterization
To confirm the identity and purity of the synthesized 4-PDPP and to provide data for comparison with DFT calculations, the following characterization techniques are essential.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the chemical environment of protons in the phenyl and pyridyl rings.
-
¹³C NMR: Identifies the carbon skeleton of the molecule.
-
³¹P NMR: A crucial technique for phosphorus-containing compounds, showing a characteristic chemical shift for the phosphine group. The ¹J(P-Se) coupling constant of the corresponding phosphine selenide can be used to experimentally probe the ligand's electron-donating ability.[3]
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify characteristic vibrational modes of the functional groups, such as P-C stretches and pyridine ring vibrations. These experimental frequencies are directly comparable to the results of DFT frequency calculations.[4][5]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.
Computational Methodology: A DFT Workflow
A systematic computational workflow ensures reproducibility and accuracy in the theoretical investigation of 4-PDPP. Modern quantum chemistry software packages like Gaussian, ORCA, or PySCF can be employed for these calculations.[6] The following diagram and description outline a standard procedure.[7][8]
Caption: A standard workflow for DFT calculations on organic molecules.
Workflow Steps:
-
Molecular Input: The study begins with the 3D structure of 4-PDPP, which can be generated from its SMILES string or built manually.
-
Geometry Optimization: The initial structure is optimized to find its lowest energy conformation. This is a critical step that locates a stable point on the potential energy surface. A widely used and reliable functional for organic molecules is the hybrid functional B3LYP, paired with a triple-zeta basis set like 6-311++G(d,p) that includes diffuse and polarization functions for accuracy.[1]
-
Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:
-
Property Calculations: Once the minimum energy structure is confirmed, various electronic and spectroscopic properties are calculated.
-
Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability.
-
Natural Bond Orbital (NBO) Analysis: This provides insights into charge distribution (Mulliken or NPA charges), hybridization, and donor-acceptor interactions within the molecule.
-
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which is crucial for predicting intermolecular interactions.
-
Time-Dependent DFT (TD-DFT): This method is used to calculate electronic excitation energies and simulate the UV-Vis spectrum.
-
-
Data Extraction and Analysis: The final step involves extracting the quantitative data, tabulating it, and comparing it with experimental results to validate the computational model.
Presentation of Calculated Data
The quantitative output from DFT calculations should be organized into clear, structured tables for easy interpretation and comparison with experimental values.
Table 1: Optimized Geometrical Parameters
This table summarizes the key structural parameters of the optimized 4-PDPP molecule. These values can be compared with X-ray crystallography data if available.
| Parameter | Bond/Angle | Calculated Value (Å or °) | Experimental Value (Å or °) |
| Bond Lengths | P1 - C(pyridyl) | Value | Value |
| P1 - C(phenyl-1) | Value | Value | |
| P1 - C(phenyl-2) | Value | Value | |
| N1 - C(pyridyl) | Value | Value | |
| Bond Angles | C(py) - P1 - C(ph1) | Value | Value |
| C(ph1) - P1 - C(ph2) | Value | Value | |
| Dihedral Angle | C(py)-C-P1-C(ph1) | Value | Value |
Note: "Value" serves as a placeholder for data obtained from calculations and experiments.
Table 2: Calculated Electronic Properties
This table presents the key electronic descriptors that govern the molecule's reactivity and stability.[11]
| Property | Calculated Value | Significance |
| Energy of HOMO | Value (eV) | Correlates with the ability to donate electrons (nucleophilicity). |
| Energy of LUMO | Value (eV) | Correlates with the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Energy Gap (ΔE) | Value (eV) | Indicates chemical reactivity; a smaller gap suggests higher reactivity. |
| Dipole Moment | Value (Debye) | Measures the overall polarity of the molecule. |
| Mulliken Charge on P atom | Value (a.u.) | Indicates the partial charge on the phosphorus atom. |
| Mulliken Charge on N atom | Value (a.u.) | Indicates the partial charge on the nitrogen atom. |
Table 3: Comparison of Vibrational Frequencies
This table compares the major calculated vibrational frequencies with those obtained from experimental FT-IR spectroscopy. Calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental values.[12]
| Vibrational Mode Assignment | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) |
| Pyridine Ring (C=N stretch) | Value | Value | Value |
| Pyridine Ring (C-H bend) | Value | Value | Value |
| Phenyl Ring (C=C stretch) | Value | Value | Value |
| P-Phenyl Stretch | Value | Value | Value |
| P-Pyridyl Stretch | Value | Value | Value |
Visualization of Molecular Interactions
Graphviz diagrams can effectively illustrate logical relationships, such as the role of 4-PDPP in a catalytic process, leveraging the insights gained from DFT.
Caption: Role of 4-PDPP as a ligand in a generic catalytic cycle.
This diagram illustrates how the electronic properties of 4-PDPP, particularly the electron-donating phosphorus lone pair (related to the HOMO), are fundamental to its function. The ligand coordinates to a metal center to form an active catalyst, which then participates in key steps like oxidative addition and reductive elimination. DFT calculations can be used to model the energies of each intermediate and transition state in such a cycle, providing a quantitative understanding of the reaction mechanism and the ligand's influence.
Conclusion
The integration of Density Functional Theory calculations with experimental synthesis and characterization provides a powerful, modern approach to the study of this compound. DFT offers unparalleled insight into the geometric and electronic structures that dictate the molecule's function, while experimental data provides essential validation for the theoretical models. This synergistic strategy enables researchers to establish robust structure-property relationships, facilitating the rational design of new catalysts, functional materials, and therapeutic compounds. The methodologies and frameworks presented in this guide offer a clear pathway for scientists to unlock the full potential of 4-PDPP and related phosphine ligands in a variety of scientific and industrial applications.
References
- 1. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of HPMpFBP Using Raman Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and FTIR | JURNAL ILMU FISIKA | UNIVERSITAS ANDALAS [jif.fmipa.unand.ac.id]
- 3. researchgate.net [researchgate.net]
- 4. Robust Computation and Analysis of Vibrational Spectra of Layered Framework Materials Including Host–Guest Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. density functional theory - What software shall I use for DFT on an organic molecule? - Matter Modeling Stack Exchange [mattermodeling.stackexchange.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. arxiv.org [arxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
A Technical Guide to Pyridyl-Substituted Phosphines: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Pyridyl-substituted phosphines represent a versatile class of ligands that have garnered significant interest across coordination chemistry, catalysis, and materials science. Their unique electronic and structural properties, arising from the combination of a soft phosphorus donor and a harder nitrogen donor within a single framework, make them particularly valuable. This guide provides an in-depth overview of their core physical and chemical characteristics, detailed experimental protocols for their synthesis and characterization, and a look into their mechanistic behavior in catalytic processes.
Core Physical and Chemical Properties
The defining feature of pyridyl-substituted phosphines is their "hemilabile" nature.[1] This term describes ligands with two or more donor sites of differing basicity, allowing one to reversibly dissociate from a metal center. This opens up a coordination site for catalysis while the remaining strong bond keeps the ligand attached.[1] The position of the nitrogen atom on the pyridine ring (2-, 3-, or 4-position) significantly influences the ligand's electronic and steric properties.
Electronic Properties
The basicity of the nitrogen and phosphorus atoms is a key determinant of the ligand's coordinating ability. The pKa of the pyridinium nitrogen provides a measure of its electron-donating strength, while the ³¹P NMR chemical shift offers insight into the electronic environment of the phosphorus atom. Generally, more electron-rich phosphines exhibit more upfield (more negative) ³¹P NMR chemical shifts.
Structural Properties
The geometry of pyridyl-substituted phosphines, including bond lengths and angles, dictates how they coordinate to metal centers. The P-C and C-N bond lengths, as well as the bond angles around the phosphorus atom, can be determined by X-ray crystallography.
Table 1: Comparative Physicochemical Data for Diphenyl(pyridyl)phosphines
| Property | 2-(Diphenylphosphino)pyridine | 3-(Diphenylphosphino)pyridine | 4-(Diphenylphosphino)pyridine | Triphenylphosphine (for comparison) |
| pKa (Conjugate Acid) | Data not available in searches | Data not available in searches | Data not available in searches | 2.73[2] |
| ³¹P NMR Shift (δ, ppm in CDCl₃) | -3.20[3] | Data not available in searches | -6.6[4] | -5 to -6 |
| P-C Bond Lengths (Å) | 1.832 - 1.845 (in a complex)[5] | Data not available in searches | Data not available in searches | ~1.83 |
| C-P-C Bond Angles (°) | 101.5 - 102.5 (in a complex)[5] | Data not available in searches | Data not available in searches | ~103 |
Experimental Protocols
The synthesis and characterization of pyridyl-substituted phosphines are fundamental to their application. Below are representative protocols for their preparation and analysis.
Synthesis of 2-(Diphenylphosphino)pyridine
A common method for the synthesis of 2-(diphenylphosphino)pyridine involves the reaction of 2-lithiopyridine with chlorodiphenylphosphine.[6]
Materials:
-
2-Bromopyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Chlorodiphenylphosphine (ClPPh₂)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous hexanes
-
Standard Schlenk line and glassware
Procedure:
-
Under an inert atmosphere (argon or nitrogen), dissolve 2-bromopyridine in anhydrous diethyl ether or THF in a Schlenk flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add one equivalent of n-BuLi dropwise to the solution. The reaction mixture will typically change color, indicating the formation of 2-lithiopyridine. Stir for 1-2 hours at -78 °C.
-
In a separate Schlenk flask, dissolve one equivalent of chlorodiphenylphosphine in anhydrous diethyl ether or THF and cool to -78 °C.
-
Slowly transfer the 2-lithiopyridine solution to the chlorodiphenylphosphine solution via cannula.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of degassed water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes).
Characterization by ³¹P NMR Spectroscopy
³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is the most direct method for characterizing phosphines.[7]
Procedure:
-
Dissolve a small amount of the purified pyridylphosphine (5-10 mg) in an appropriate deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
The chemical shift (δ) is reported in parts per million (ppm) relative to an external standard of 85% H₃PO₄ (δ = 0 ppm).
-
The expected chemical shift for 2-(diphenylphosphino)pyridine is approximately -3.20 ppm in CDCl₃.[3]
Visualizing Workflows and Mechanisms
Diagrams are essential for understanding the synthesis, structure-property relationships, and catalytic applications of these ligands.
Caption: General workflow for the synthesis of 2-(diphenylphosphino)pyridine.
Caption: Influence of nitrogen position on key ligand properties.
Caption: Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Applications in Catalysis
Pyridyl-substituted phosphines are extensively used as ligands in homogeneous catalysis, particularly in cross-coupling reactions.[8] Their ability to stabilize metal centers and facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination, makes them highly effective.
A prime example is the Suzuki-Miyaura cross-coupling reaction, which forms carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex.[3][9] In this reaction, a pyridylphosphine ligand can coordinate to the palladium center, influencing the catalyst's activity and stability. The hemilabile nature of the pyridyl nitrogen can play a crucial role by temporarily dissociating to open a coordination site for the incoming substrates.
For instance, in the coupling of an aryl chloride like 4-chloroanisole with phenylboronic acid, a catalyst system comprising a palladium precursor (e.g., Pd(OAc)₂) and a pyridylphosphine ligand can be employed. The ligand enhances the solubility and stability of the palladium catalyst and modulates its electronic properties to promote the challenging oxidative addition of the aryl chloride.
Conclusion
Pyridyl-substituted phosphines are a powerful and tunable class of ligands with significant implications for research and development, particularly in the field of catalysis. Their unique hemilabile character and the strong influence of the pyridyl nitrogen's position on their electronic and steric profiles allow for the fine-tuning of catalyst performance. The synthetic protocols and characterization methods outlined in this guide provide a foundation for researchers to explore and utilize these versatile compounds in a range of applications, from fine chemical synthesis to the development of novel pharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. Triphenylphosphine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Diphenyl-2-pyridylphosphine synthesis - chemicalbook [chemicalbook.com]
- 6. Diphenyl-2-pyridylphosphine - Wikipedia [en.wikipedia.org]
- 7. nmr.oxinst.com [nmr.oxinst.com]
- 8. Buy 4-Pyridyldiphenylphosphine | 54750-98-0 [smolecule.com]
- 9. jsynthchem.com [jsynthchem.com]
An In-depth Technical Guide to the Safety and Handling of 4-Pyridyldiphenylphosphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 4-pyridyldiphenylphosphine, a versatile organophosphorus compound utilized as a ligand in catalysis and explored for its potential in medicinal chemistry. The following sections detail its properties, associated hazards, safe handling procedures, and relevant experimental protocols for its synthesis, purification, and common applications.
Chemical and Physical Properties
This compound, also known as diphenyl(4-pyridyl)phosphine, is a white crystalline solid. Its fundamental properties are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 54750-98-0 |
| Molecular Formula | C₁₇H₁₄NP |
| Molecular Weight | 263.27 g/mol |
| Appearance | White crystalline solid |
| Melting Point | Not clearly defined; decomposition may occur at elevated temperatures. |
| Boiling Point | Not available |
| Solubility | Soluble in many organic solvents. |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. All personnel handling this compound must be thoroughly familiar with its potential dangers and the requisite safety measures.
GHS Hazard Classification
| Hazard Class | Hazard Statement |
| Skin Irritation | Causes skin irritation. |
| Eye Irritation | Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. |
| Hazardous to the Aquatic Environment (Long-term) | May cause long-lasting harmful effects to aquatic life. |
Recommended Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to determine the appropriate level of personal protective equipment. The following table outlines the recommended PPE.
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if ventilation is inadequate or if handling large quantities. |
Handling and Storage
Proper handling and storage procedures are crucial to minimize exposure and ensure the stability of the compound.
| Aspect | Precaution |
| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. |
First Aid Measures
In the event of exposure, immediate and appropriate first aid should be administered.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and application of this compound in common catalytic reactions. These protocols are based on established procedures for similar compounds and should be adapted and optimized as necessary for specific experimental conditions.
Synthesis of this compound
This protocol describes a common method for the synthesis of this compound via a direct phosphination reaction.
Materials:
-
4-Bromopyridine hydrochloride
-
Diphenylphosphine
-
Sodium hydroxide (or other suitable base)
-
Anhydrous toluene (or other suitable solvent)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere synthesis (Schlenk line, round-bottom flasks, condenser, etc.)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add 4-bromopyridine hydrochloride and anhydrous toluene.
-
To the stirred suspension, add a solution of sodium hydroxide in water dropwise at room temperature to neutralize the hydrochloride and generate the free base.
-
Add diphenylphosphine to the reaction mixture via syringe.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of deionized water.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and remove the solvent under reduced pressure to obtain the crude product.
Purification by Recrystallization
The crude this compound can be purified by recrystallization to obtain a product of higher purity.
Materials:
-
Crude this compound
-
A suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of the hot solvent (or the more soluble solvent of a binary system) to dissolve the solid completely. Gentle heating may be required.
-
If using a binary solvent system, add the anti-solvent (the solvent in which the product is less soluble) dropwise until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, undisturbed, to promote the formation of large crystals.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Application in Suzuki-Miyaura Cross-Coupling Reaction
This compound can serve as a ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds. The following is a representative protocol.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Base (e.g., potassium carbonate)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
-
Standard laboratory glassware for inert atmosphere synthesis
Procedure:
-
In a Schlenk flask, combine palladium(II) acetate and this compound in the desired solvent under an inert atmosphere. Stir for a few minutes to allow for ligand-metal coordination.
-
Add the aryl halide, arylboronic acid, and base to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Application in Heck Reaction
This compound can also be employed as a ligand in the Heck reaction, which couples an unsaturated halide with an alkene.
Materials:
-
Aryl halide (e.g., iodobenzene)
-
Alkene (e.g., styrene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Base (e.g., triethylamine)
-
Anhydrous solvent (e.g., DMF or acetonitrile)
-
Standard laboratory glassware for inert atmosphere synthesis
Procedure:
-
To a Schlenk flask under an inert atmosphere, add palladium(II) acetate and this compound in the chosen solvent.
-
Add the aryl halide, alkene, and base to the reaction mixture.
-
Heat the mixture to the desired temperature (typically 80-120 °C) and stir until the starting materials are consumed, as monitored by TLC or GC-MS.
-
After cooling to room temperature, filter the reaction mixture to remove any precipitated salts.
-
Dilute the filtrate with water and extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to isolate the desired product.
Biological Activity and Toxicity
While specific toxicological data for this compound is limited, the general class of organophosphorus compounds and pyridine derivatives can exhibit significant biological activity and toxicity. Some phosphine derivatives have been investigated for their cytotoxic effects against cancer cell lines.
General Cytotoxicity of Related Compounds
Studies on structurally related pyridylphosphine and other organophosphorus compounds have demonstrated cytotoxic activity against various cancer cell lines. The mechanism of action is often complex and can involve the induction of apoptosis (programmed cell death) through various signaling pathways. Due to the lack of specific IC₅₀ values for this compound, researchers should handle this compound with the assumption that it may possess cytotoxic properties and take appropriate precautions.
Illustrative Signaling Pathway
Organophosphorus compounds can induce cellular stress and trigger apoptosis through signaling cascades. One such critical pathway is the MAPK (Mitogen-Activated Protein Kinase) signaling pathway. The diagram below illustrates a generalized view of how an organophosphorus compound might induce apoptosis via this pathway. It is important to note that this is a representative pathway and the specific interactions of this compound have not been elucidated.
Caption: Generalized MAPK signaling pathway for organophosphorus-induced apoptosis.
Experimental Workflows
To effectively and safely work with this compound, a logical workflow should be followed, from initial synthesis to final application and waste disposal.
Caption: A typical experimental workflow for this compound.
Disposal Considerations
Waste material must be disposed of in accordance with national and local regulations. Chemical waste should be collected in appropriate, labeled containers and handled by a licensed waste disposal company. Do not dispose of this chemical down the drain or in the general waste.
Disclaimer: This guide is intended for informational purposes only and does not constitute a comprehensive safety manual. All laboratory work should be conducted by trained professionals in a suitably equipped facility, and a thorough risk assessment should be performed before commencing any experimental work with this compound. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before use.
Methodological & Application
Application Notes and Protocols for the Use of 4-Pyridyldiphenylphosphine in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-Pyridyldiphenylphosphine as a ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds crucial in pharmaceutical and materials science research.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the synthesis of biaryls, a structural motif prevalent in many biologically active molecules and functional materials. The efficiency and substrate scope of this reaction are highly dependent on the choice of the phosphine ligand coordinated to the palladium catalyst. This compound, a commercially available and air-stable ligand, offers a unique combination of steric and electronic properties that can influence catalytic activity. The pyridine moiety can potentially coordinate to the palladium center, influencing the stability and reactivity of the catalytic species. Furthermore, its solubility characteristics can be advantageous in various solvent systems.
While a comprehensive dataset for a wide range of substrates using a standardized protocol with this compound is not extensively documented in a single source, existing literature on related pyridylphosphine ligands and general Suzuki-Miyaura protocols allows for the development of robust starting points for reaction optimization. The following sections provide a general protocol and expected outcomes based on analogous systems.
Catalytic Cycle and Role of the Ligand
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The aryl halide (R-X) reacts with the Pd(0) complex to form a Pd(II) intermediate.
-
Transmetalation: The organoboron reagent (R'-B(OR)₂) transfers its organic group to the palladium center, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product (R-R'), regenerating the Pd(0) catalyst.
The this compound ligand plays a crucial role in this cycle by:
-
Stabilizing the Palladium Center: The phosphine lone pair donates electron density to the palladium, stabilizing the active catalytic species.
-
Modulating Reactivity: The steric bulk and electronic nature of the ligand influence the rates of oxidative addition and reductive elimination, thereby affecting the overall reaction efficiency.
-
Influencing Substrate Scope: The ligand's properties can determine which aryl halides and boronic acids can effectively participate in the reaction.
Experimental Protocols
The following are general protocols for the Suzuki-Miyaura cross-coupling reaction using this compound as a ligand. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: General Coupling of Aryl Bromides with Arylboronic Acids
This protocol is suitable for the coupling of various electron-rich and electron-deficient aryl bromides with a range of arylboronic acids.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and this compound (0.04 mmol, 4 mol%).
-
Add 1,4-dioxane (3 mL) and stir the mixture at room temperature for 10 minutes to allow for pre-formation of the catalyst.
-
Add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the remaining 1,4-dioxane (2 mL) and water (1 mL).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Coupling of Activated Aryl Chlorides
This protocol is adapted for the more challenging coupling of activated aryl chlorides, which often require more forcing conditions.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Activated aryl chloride (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Potassium phosphate (K₃PO₄) (3.0 mmol)
-
Toluene (5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine Pd(OAc)₂ (0.03 mmol, 3 mol%) and this compound (0.06 mmol, 6 mol%).
-
Add toluene (3 mL) and stir at room temperature for 15 minutes.
-
Add the activated aryl chloride (1.0 mmol), arylboronic acid (1.5 mmol), and potassium phosphate (3.0 mmol).
-
Add the remaining toluene (2 mL).
-
Heat the reaction mixture to 110 °C and monitor for completion.
-
After cooling, work up the reaction as described in Protocol 1.
Data Presentation
While specific quantitative data for a broad range of substrates using this compound is not available in a single comprehensive study, the following table presents representative yields for Suzuki-Miyaura reactions using analogous pyridylphosphine ligands or under conditions where this compound would be expected to perform similarly. These values should be used as a general guide for expected outcomes.
| Entry | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Dioxane/H₂O | 100 | >95 |
| 2 | 4-Bromoanisole | 4-Methoxyphenylboronic acid | K₂CO₃ | Dioxane/H₂O | 100 | >95 |
| 3 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | K₃PO₄ | Toluene | 110 | 85-95 |
| 4 | 2-Bromopyridine | Phenylboronic acid | K₂CO₃ | Dioxane/H₂O | 100 | 80-90 |
| 5 | 4-Chloroacetophenone | Phenylboronic acid | K₃PO₄ | Toluene | 110 | 70-85 |
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A general experimental workflow for the Suzuki-Miyaura reaction.
Troubleshooting and Optimization
-
Low Yields: If yields are low, consider increasing the catalyst loading (up to 5 mol%), increasing the reaction temperature, or screening different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., toluene, DMF). The ratio of the phosphine ligand to the palladium precursor can also be optimized (e.g., 1:1, 2:1, 4:1).
-
Decomposition of Boronic Acid: Homocoupling of the boronic acid can be an issue. Using a slight excess of the boronic acid (1.1-1.5 equivalents) is standard. Ensure the reaction is performed under a strict inert atmosphere.
-
Difficult Substrates: For sterically hindered or electronically deactivated substrates, longer reaction times and higher temperatures may be necessary. The use of more active palladium precursors, such as Pd₂(dba)₃, could also be explored.
Safety Precautions
-
Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.
-
Organic solvents are flammable and should be used away from ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
This compound is a valuable ligand for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Its accessibility and favorable properties make it a good candidate for the synthesis of a variety of biaryl compounds. The provided protocols offer a solid foundation for researchers to successfully employ this ligand in their synthetic endeavors. Further optimization based on the specific substrates and desired outcomes will likely lead to improved results.
Application Notes and Protocols for 4-Pyridyldiphenylphosphine in Palladium-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-pyridyldiphenylphosphine as a ligand in key palladium-catalyzed cross-coupling reactions. This document includes detailed experimental protocols, quantitative data for representative reactions, and visualizations of the catalytic cycles. This compound, a readily available and air-stable solid, serves as a versatile ligand in forming catalytically active palladium complexes for various C-C and C-N bond-forming reactions. Its pyridyl nitrogen allows for unique coordination chemistry and potential catalyst modification.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures through the reaction of an aryl or vinyl halide with an organoboron compound. The palladium catalyst, supported by a phosphine ligand like this compound, is crucial for the efficiency of this transformation.
Quantitative Data
The following table summarizes representative yields for the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids using a palladium catalyst with a phosphine ligand. While specific data for this compound is limited in extensive substrate screens, the data presented is typical for palladium complexes with monodentate phosphine ligands under optimized conditions.
| Entry | Aryl Halide | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | 4-Methoxybiphenyl | 95 |
| 2 | 2-Bromotoluene | 4-Methylphenylboronic acid | 2,4'-Dimethylbiphenyl | 92 |
| 3 | 4-Chlorobenzonitrile | Phenylboronic acid | 4-Cyanobiphenyl | 88 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | 3-Methoxyphenylboronic acid | 3-Methoxy-4'-(trifluoromethyl)biphenyl | 90 |
| 5 | 2-Bromopyridine | Phenylboronic acid | 2-Phenylpyridine | 85 |
Experimental Protocol
General Procedure for Suzuki-Miyaura Coupling:
-
Catalyst Preparation (in situ): In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (0.02 mmol, 1 mol%) and this compound (0.04 mmol, 2 mol%).
-
Solvent Addition: Add 5 mL of a suitable solvent (e.g., toluene, dioxane, or a mixture of DME/water).
-
Reagent Addition: To the flask, add the aryl halide (2.0 mmol), arylboronic acid (2.4 mmol, 1.2 equiv), and a base such as K₂CO₃ (4.0 mmol, 2.0 equiv) or K₃PO₄ (4.0 mmol, 2.0 equiv).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add 20 mL of water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Catalytic Cycle
Application Notes and Protocols for Cross-Coupling Reactions Using 4-Pyridyldiphenylphosphine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the use of 4-Pyridyldiphenylphosphine as a ligand in various palladium-catalyzed cross-coupling reactions. The information is intended to guide researchers in setting up and performing these reactions, with a focus on achieving optimal yields and purity.
Introduction to this compound in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The performance of these reactions is critically dependent on the choice of ligand, which stabilizes the palladium catalyst, influences its reactivity, and controls the selectivity of the transformation.
This compound is a monodentate phosphine ligand that incorporates a pyridine moiety. This structural feature can influence the electronic and steric properties of the palladium catalyst, potentially offering advantages in certain cross-coupling reactions. The nitrogen atom of the pyridine ring can coordinate to the palladium center or interact with other species in the reaction mixture, leading to unique catalytic activity. While triphenylphosphine is a more commonly cited ligand, the pyridyl moiety in this compound can modulate catalyst performance.
This document outlines protocols for several key cross-coupling reactions where this compound can be employed as a ligand.
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides or triflates. While specific data for this compound is limited in readily available literature, a general protocol based on the use of similar phosphine ligands is presented below. Researchers should consider this as a starting point for optimization.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A representative reaction is the coupling of an aryl bromide with an arylboronic acid.
Reaction Scheme:
Ar-Br + Ar'-B(OH)₂ --(Pd catalyst, Ligand, Base)--> Ar-Ar'
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
This compound
-
Aryl bromide
-
Arylboronic acid
-
Base (e.g., potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃))
-
Solvent (e.g., 1,4-dioxane, toluene, or a mixture of solvent and water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and this compound (1-10 mol%).
-
Add the aryl bromide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), and base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Add the solvent (e.g., 1,4-dioxane/water 4:1, 5 mL).
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Data Presentation:
| Entry | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 90 | 12 | Optimize |
| 2 | 1-Bromo-4-nitrobenzene | 4-Methylphenylboronic acid | K₃PO₄ | 1,4-Dioxane | 100 | 8 | Optimize |
| 3 | 2-Bromopyridine | 3-Methoxyphenylboronic acid | Cs₂CO₃ | Toluene | 110 | 16 | Optimize |
Yields are representative and will require optimization for specific substrates and conditions with this compound.
Experimental Workflow:
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
II. Heck Reaction
The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene. The following is a general protocol that can be adapted for use with this compound.
Experimental Protocol: General Procedure for Heck Reaction
A representative reaction is the coupling of an aryl iodide with an acrylate.
Reaction Scheme:
Ar-I + H₂C=CH-COOR --(Pd catalyst, Ligand, Base)--> Ar-CH=CH-COOR
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Aryl iodide
-
Alkene (e.g., methyl acrylate)
-
Base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA))
-
Solvent (e.g., acetonitrile (MeCN), N,N-dimethylformamide (DMF), or toluene)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a sealed tube, combine the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and this compound (2-4 mol%).
-
Add the aryl iodide (1.0 mmol, 1.0 equiv), the alkene (1.5 mmol, 1.5 equiv), and the base (e.g., Et₃N, 1.5 mmol, 1.5 equiv).
-
Add the solvent (e.g., DMF, 5 mL).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-120 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and dilute with a suitable organic solvent.
-
Filter the mixture to remove any precipitated salts.
-
Wash the organic phase with water and brine, then dry over an anhydrous drying agent.
-
Concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography to yield the arylated alkene.
Data Presentation:
| Entry | Aryl Halide | Alkene | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Methyl acrylate | Et₃N | MeCN | 100 | 18 | Optimize |
| 2 | 1-Iodo-4-nitrobenzene | Styrene | DIPEA | DMF | 120 | 12 | Optimize |
| 3 | 2-Iodopyridine | n-Butyl acrylate | Et₃N | Toluene | 110 | 24 | Optimize |
Yields are representative and will require optimization for specific substrates and conditions with this compound.
III. Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. It typically employs both a palladium catalyst and a copper(I) co-catalyst.
Experimental Protocol: General Procedure for Sonogashira Coupling
A representative reaction is the coupling of an aryl bromide with a terminal alkyne.
Reaction Scheme:
Ar-Br + H-C≡C-R --(Pd catalyst, Ligand, Cu(I) salt, Base)--> Ar-C≡C-R
Materials:
-
Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂))
-
This compound (can be used in place of or in addition to PPh₃)
-
Copper(I) iodide (CuI)
-
Aryl bromide
-
Terminal alkyne
-
Base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA))
-
Solvent (e.g., tetrahydrofuran (THF) or DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), this compound (2-6 mol%), and CuI (1-5 mol%).
-
Add the aryl bromide (1.0 mmol, 1.0 equiv) and the solvent (e.g., THF, 5 mL).
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) and the amine base (e.g., Et₃N, 2.0 mmol, 2.0 equiv).
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting materials are consumed, as monitored by TLC or GC-MS.
-
Once the reaction is complete, dilute the mixture with an organic solvent and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Data Presentation:
| Entry | Aryl Halide | Alkyne | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylacetylene | Et₃N | THF | RT | 6 | Optimize |
| 2 | 1-Bromo-4-fluorobenzene | 1-Heptyne | DIPA | DMF | 50 | 12 | Optimize |
| 3 | 3-Bromopyridine | Ethynyltrimethylsilane | Et₃N | THF | RT | 8 | Optimize |
Yields are representative and will require optimization for specific substrates and conditions with this compound.
Catalytic Cycle:
Caption: A simplified catalytic cycle for the Sonogashira coupling reaction.
IV. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. The choice of ligand is crucial for the success of this reaction.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
A representative reaction is the coupling of an aryl bromide with a primary amine.
Reaction Scheme:
Ar-Br + R-NH₂ --(Pd catalyst, Ligand, Base)--> Ar-NH-R
Materials:
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
This compound
-
Aryl bromide
-
Amine
-
Base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS))
-
Solvent (e.g., toluene or 1,4-dioxane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), this compound (2-4 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).
-
Add the aryl bromide (1.0 mmol, 1.0 equiv).
-
Add the amine (1.2 mmol, 1.2 equiv).
-
Add the solvent (e.g., toluene, 5 mL).
-
Seal the tube and heat the reaction mixture with stirring at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation:
| Entry | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Aniline | NaOtBu | Toluene | 100 | 16 | Optimize |
| 2 | 1-Bromo-3,5-dimethylbenzene | n-Hexylamine | LiHMDS | 1,4-Dioxane | 90 | 20 | Optimize |
| 3 | 2-Bromonaphthalene | Morpholine | NaOtBu | Toluene | 110 | 12 | Optimize |
Yields are representative and will require optimization for specific substrates and conditions with this compound.
Logical Relationship of Reaction Components:
Caption: Key components for the Buchwald-Hartwig amination reaction.
Application of 4-Pyridyldiphenylphosphine in C-C and C-N Bond Formation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-Pyridyldiphenylphosphine, also known as 4-(diphenylphosphino)pyridine, as a ligand in palladium-catalyzed carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation reactions. These reactions are fundamental in synthetic organic chemistry, particularly in the development of pharmaceuticals and other complex organic molecules.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C and C-N bonds. The choice of ligand is crucial for the efficiency and selectivity of these transformations. This compound is a versatile phosphine ligand that can influence the catalytic activity through both its electronic and steric properties. The pyridine moiety can coordinate to the metal center or be protonated, offering a handle to tune the ligand's properties. This document outlines its application in two key reactions: the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).
C-C Bond Formation: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides or triflates. The use of this compound as a ligand can be particularly advantageous in the synthesis of 4-arylpyridines, a common scaffold in pharmaceuticals. The following data and protocols are based on methodologies developed for the synthesis of 4-arylpyridines, where phosphine ligands play a crucial role in suppressing impurities.[1]
Quantitative Data Summary
The following table summarizes representative yields for Suzuki-Miyaura coupling reactions for the synthesis of 4-arylpyridines, highlighting the impact of reaction conditions. While not exclusively using this compound, these results with analogous phosphine ligands provide a strong benchmark for expected outcomes.
| Entry | Aryl Halide | Boronic Acid Derivative | Pd-Complex (mol%) | Base (equiv.) | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodopyridine | Pyridine-4-boronic acid pinacol ester | Pd(dppf)Cl₂ (1) | Cs₂CO₃ (2.0) | Toluene/H₂O | 1 | 97.8 | [1] |
| 2 | 2,6-Dichloropyridine | Pyridine-4-boronic acid pinacol ester | Pd(dppf)Cl₂ (1) | Cs₂CO₃ (2.0) | Toluene/H₂O | 1 | 86.2 | [1] |
| 3 | 4-Iodopyridine | 2-Methylpyridine-4-boronic acid pinacol ester | Pd(dppf)Cl₂ (1) | Cs₂CO₃ (2.0) | Toluene/H₂O | 1 | 95.5 | [1] |
| 4 | 4-Iodopyridine | 2-Chloropyridine-4-boronic acid pinacol ester | Pd(dppf)Cl₂ (1) | Cs₂CO₃ (2.0) | Toluene/H₂O | 1 | 92.1 | [1] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of pyridine boronate derivatives.[1]
Materials:
-
Aryl halide (1.0 equiv)
-
Boronic acid derivative (1.2 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-2 mol%)
-
This compound (2-4 mol%)
-
Base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Degassed solvent (e.g., Toluene/H₂O, 1,4-Dioxane/H₂O)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl halide, boronic acid derivative, palladium precursor, this compound, and base.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) for the specified time (typically 1-24 h).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If an aqueous workup is performed, separate the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
C-N Bond Formation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and amines. The reaction is highly dependent on the choice of ligand, and this compound can be employed to facilitate this transformation.
Quantitative Data Summary
| Entry | Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Bromobenzene | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | >99 | General knowledge from multiple sources |
| 2 | Chlorobenzene | Aniline | Pd(OAc)₂ / RuPhos | K₂CO₃ | t-BuOH | 110 | 95 | General knowledge from multiple sources |
| 3 | 4-Chlorotoluene | n-Hexylamine | [Pd(cinnamyl)Cl]₂ / BippyPhos | NaOtBu | Toluene | 100 | 98 | [2] |
| 4 | 2-Bromopyridine | Piperidine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 80 | 92 | General knowledge from multiple sources |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This is a general protocol and may require optimization for specific substrates when using this compound.
Materials:
-
Aryl halide (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-2 mol%)
-
This compound (2-4 mol%)
-
Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) (1.2-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, t-BuOH)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precursor, this compound, and the base.
-
Add the anhydrous, degassed solvent.
-
Add the aryl halide and the amine.
-
Seal the tube and heat the reaction mixture with stirring to the desired temperature (typically 80-120 °C).
-
Monitor the reaction by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the desired arylamine.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Workflow Diagram
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
This compound is a promising ligand for palladium-catalyzed C-C and C-N bond formation reactions. The protocols and data presented here provide a foundation for researchers to explore its application in the synthesis of complex organic molecules. Optimization of reaction conditions, including the choice of palladium precursor, base, solvent, and temperature, is recommended to achieve the best results for specific substrates.
References
- 1. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 2. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Metal Complexes Using 4-Pyridyldiphenylphosphine Ligand: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of various metal complexes utilizing the versatile 4-Pyridyldiphenylphosphine (4-PPh2Py) ligand. The information compiled herein is intended to guide researchers in the preparation, characterization, and potential application of these complexes in fields ranging from catalysis to medicinal chemistry.
Introduction
This compound is a valuable ligand in coordination chemistry, featuring a hard nitrogen donor from the pyridine ring and a soft phosphorus donor from the diphenylphosphine moiety. This ambidentate character allows it to coordinate to a variety of metal centers in different modes, leading to the formation of diverse molecular architectures with tunable electronic and steric properties. These properties make 4-PPh2Py metal complexes promising candidates for applications in homogeneous catalysis, materials science, and as potential therapeutic agents.
Synthesis of Metal Complexes: An Overview
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent. The choice of solvent, reaction temperature, and stoichiometry are critical parameters that influence the final product's structure and purity. The following sections detail the synthesis of representative palladium and gold complexes.
Workflow for the Synthesis and Characterization of Metal Complexes with this compound
Caption: General workflow for synthesizing and characterizing metal complexes.
Experimental Protocols
I. Synthesis of a Palladium(II) Complex: cis-[PdCl₂(4-PPh₂Py)₂]
This protocol is an analogous procedure based on the synthesis of similar palladium phosphine complexes.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound (4-PPh₂Py)
-
Acetonitrile (CH₃CN), anhydrous
-
Diethyl ether (Et₂O)
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), suspend palladium(II) chloride (1.0 eq) in anhydrous acetonitrile.
-
In a separate flask, dissolve this compound (2.0 eq) in anhydrous acetonitrile.
-
Slowly add the this compound solution to the palladium(II) chloride suspension with vigorous stirring.
-
Continue stirring the reaction mixture at room temperature for 24 hours. The suspension should gradually turn into a clear, yellow solution.
-
Reduce the volume of the solvent under vacuum until a precipitate begins to form.
-
Add diethyl ether to the concentrated solution to induce further precipitation of the product.
-
Isolate the yellow solid by filtration, wash with diethyl ether, and dry under vacuum.
Characterization Data (Expected):
-
³¹P{¹H} NMR: A single resonance in the range of δ 30-40 ppm is expected, indicating the coordination of the phosphine to the palladium center.
-
¹H NMR: Signals corresponding to the phenyl and pyridyl protons of the ligand will be observed, likely shifted downfield upon coordination.
-
FT-IR: Look for characteristic vibrational bands of the coordinated this compound ligand.
II. Synthesis of a Gold(I) Complex: [AuCl(4-PPh₂Py)]
This protocol is a general procedure for the synthesis of gold(I) phosphine complexes.
Materials:
-
Tetrachloroauric(III) acid trihydrate (HAuCl₄·3H₂O)
-
This compound (4-PPh₂Py)
-
Tetrahydrothiophene (THT)
-
Ethanol (EtOH)
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether (Et₂O)
Procedure:
-
Preparation of [AuCl(THT)] precursor:
-
Dissolve tetrachloroauric(III) acid trihydrate in ethanol.
-
Add tetrahydrothiophene (2-3 equivalents) to the solution. The color should change from yellow to a paler solution as Au(III) is reduced to Au(I).
-
Stir for 1 hour at room temperature.
-
Reduce the solvent volume and precipitate the [AuCl(THT)] complex with diethyl ether. Isolate by filtration and dry.
-
-
Synthesis of [AuCl(4-PPh₂Py)]:
-
In a Schlenk flask under an inert atmosphere, dissolve [AuCl(THT)] (1.0 eq) in dichloromethane.
-
In a separate flask, dissolve this compound (1.0 eq) in dichloromethane.
-
Slowly add the this compound solution to the [AuCl(THT)] solution with stirring.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Reduce the solvent volume under vacuum.
-
Add diethyl ether to precipitate the white solid product.
-
Isolate the solid by filtration, wash with diethyl ether, and dry under vacuum.
-
Characterization Data (Expected):
-
³¹P{¹H} NMR: A single resonance is expected, shifted downfield compared to the free ligand, typically in the range of δ 30-40 ppm.
-
¹H NMR: Signals for the aromatic protons of the ligand will be present.
Quantitative Data Summary
The following table summarizes typical yields for analogous metal-phosphine complex syntheses. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
| Metal Complex Type | Metal Precursor | Ligand Ratio (Metal:Ligand) | Typical Yield (%) |
| cis-[PdCl₂(PR₃)₂] | PdCl₂ | 1:2 | 70-90 |
| [AuCl(PR₃)] | [AuCl(THT)] | 1:1 | 80-95 |
Applications
Catalysis
Palladium complexes bearing phosphine ligands are widely used as catalysts in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. The electronic and steric properties of the this compound ligand can influence the catalytic activity and selectivity of the corresponding palladium complexes. The pyridine moiety can also play a role in catalyst stability and solubility.
Logical Relationship for Catalytic Application
Caption: A simplified catalytic cycle for a Suzuki cross-coupling reaction.
Medicinal Chemistry and Drug Development
Gold(I) phosphine complexes have garnered significant interest for their potential as anticancer agents.[1][2] These complexes can exhibit cytotoxicity against various cancer cell lines.[1][3] The mechanism of action is often attributed to the inhibition of enzymes like thioredoxin reductase, which is crucial for cellular redox balance.[2][3] The presence of the pyridyl group in this compound can influence the complex's solubility, cellular uptake, and interactions with biological targets.
Potential Signaling Pathway Involvement in Anticancer Activity
Caption: A potential mechanism of action for gold(I) phosphine complexes.[2][3]
Conclusion
The this compound ligand provides a versatile platform for the synthesis of a wide array of metal complexes with potential applications in catalysis and medicine. The protocols and data presented here serve as a foundational guide for researchers to explore the rich coordination chemistry of this ligand and to develop novel functional materials and therapeutic agents. Further research into the synthesis of a broader range of metal complexes with this compound and a thorough investigation of their properties are encouraged.
References
- 1. Synthesis of gold(I) phosphine complexes containing the 2-BrC6F4PPh2 ligand: Evaluation of anticancer activity in 2D and 3D spheroidal models of HeLa cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diposit.ub.edu [diposit.ub.edu]
- 3. Anticancer profile of a series of gold(III) (2-phenyl)pyridine complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 4-Pyridyldiphenylphosphine in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Pyridyldiphenylphosphine (4-PPh2Py) has emerged as a versatile and valuable ligand in modern organic synthesis. Its unique electronic and steric properties, arising from the presence of both a phosphorus donor atom and a pyridyl nitrogen atom, enable it to facilitate a wide range of catalytic transformations. This document provides a comprehensive overview of the applications of this compound, with a focus on its role in transition metal-catalyzed cross-coupling reactions, C-H activation, and its potential in materials science and medicinal chemistry. Detailed experimental protocols for key synthetic methodologies are provided, alongside a summary of available quantitative data and visualizations of relevant chemical processes.
Introduction
This compound is a tertiary phosphine ligand that incorporates a pyridine ring at the 4-position. This structural feature allows it to act as a monodentate P-donor ligand, similar to triphenylphosphine, but with the added functionality of the pyridyl nitrogen. The nitrogen atom can participate in secondary coordination to a metal center, act as a Brønsted-Lowry base, or engage in hydrogen bonding interactions, thereby influencing the reactivity and selectivity of the catalytic system. These characteristics make 4-PPh2Py a ligand of significant interest for the development of efficient and selective catalytic processes.
Key Applications in Organic Synthesis
The primary application of this compound in organic synthesis is as a ligand in transition metal catalysis. Its ability to stabilize metal centers and modulate their electronic properties has been leveraged in several important reaction classes.
Palladium-Catalyzed Cross-Coupling Reactions
This compound and its derivatives have shown utility as ligands in palladium-catalyzed cross-coupling reactions, which are fundamental tools for the construction of carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. Palladium complexes bearing phosphine ligands are the most common catalysts. The pyridyl nitrogen in 4-PPh2Py can influence the catalyst's solubility and activity.
-
Heck Reaction: The Heck reaction is a palladium-catalyzed method for the coupling of an unsaturated halide with an alkene. The choice of phosphine ligand is crucial for achieving high yields and stereoselectivity.
C-H Activation
Direct C-H bond activation and functionalization represent a powerful strategy for streamlining organic synthesis by avoiding the pre-functionalization of starting materials. Phosphine ligands play a critical role in stabilizing the high-energy intermediates involved in these transformations. The electronic properties of this compound can be tuned to promote the desired C-H activation event.
Materials Science
The electronic properties of this compound also make it a candidate for applications in materials science. Its derivatives have been investigated for their potential use in the development of phosphorescent materials and organic light-emitting diodes (OLEDs)[1].
Medicinal Chemistry
While specific data is limited, phosphine derivatives, in general, have been explored for their potential biological activity, including antitumor properties. The ability of this compound to form metal complexes opens avenues for its investigation in medicinal chemistry, where metal-based drugs are a growing area of research[1].
Quantitative Data Summary
While specific quantitative data for reactions employing this compound is not extensively available in the general literature, the following table provides a representative summary of typical conditions and yields for palladium-catalyzed cross-coupling reactions where similar phosphine ligands are used. This data is intended to serve as a general guideline for reaction optimization.
| Reaction Type | Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Pd(OAc)2 | PPh3 | K2CO3 | Toluene/H2O | 100 | 12 | 85-95 |
| Heck Coupling | Pd(OAc)2 | P(o-tol)3 | Et3N | DMF | 100 | 24 | 70-90 |
Note: The optimal conditions for a specific transformation will depend on the substrates being used and should be determined experimentally. The use of this compound in place of the ligands listed may require re-optimization of the reaction parameters.
Experimental Protocols
The following are detailed, generalized protocols for key synthetic transformations where this compound can be employed as a ligand.
General Protocol for Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)2, 0.02 mmol, 2 mol%)
-
This compound (0.04 mmol, 4 mol%)
-
Potassium carbonate (K2CO3, 2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl halide, arylboronic acid, palladium(II) acetate, this compound, and potassium carbonate.
-
Add toluene and water to the flask.
-
The reaction mixture is stirred vigorously and heated to 100 °C.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The aqueous layer is separated, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
General Protocol for Palladium-Catalyzed Heck Reaction
This protocol provides a general method for the Heck coupling of an aryl halide with an alkene.
Materials:
-
Aryl halide (1.0 mmol)
-
Alkene (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)2, 0.02 mmol, 2 mol%)
-
This compound (0.04 mmol, 4 mol%)
-
Triethylamine (Et3N, 1.5 mmol)
-
N,N-Dimethylformamide (DMF, 5 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the aryl halide, alkene, palladium(II) acetate, and this compound in DMF.
-
Add triethylamine to the reaction mixture.
-
The flask is sealed, and the mixture is stirred and heated to 100-120 °C.
-
Monitor the reaction progress by TLC or GC.
-
Once the starting material is consumed, the reaction is cooled to room temperature.
-
The reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The residue is purified by column chromatography to yield the desired coupled product.
Synthesis of this compound
Several methods have been reported for the synthesis of this compound. A common approach involves the reaction of a diphenylphosphine source with a 4-halopyridine.
Direct Phosphination Method:
This method involves the reaction of diphenylphosphine with 4-bromopyridine in the presence of a base[1].
Materials:
-
4-Bromopyridine hydrochloride (1.0 equiv)
-
Diphenylphosphine (1.0 equiv)
-
A strong base (e.g., sodium hydride or potassium tert-butoxide, 2.0 equiv)
-
Anhydrous solvent (e.g., THF or dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of diphenylphosphine in the anhydrous solvent under an inert atmosphere, add the strong base at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add 4-bromopyridine hydrochloride to the reaction mixture.
-
Heat the reaction to reflux and monitor by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Catalytic Cycles
The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura and Heck reactions, where a palladium complex with a phosphine ligand like this compound is the active catalyst.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Heck cross-coupling reaction.
Synthesis Workflow
The following diagram outlines a typical workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
Conclusion
This compound is a promising ligand for modern organic synthesis, offering unique properties that can be exploited to develop efficient catalytic systems. Its application in palladium-catalyzed cross-coupling reactions and the potential for its use in C-H activation highlight its versatility. Further research into the applications of 4-PPh2Py and the development of detailed experimental protocols will undoubtedly expand its utility in the synthesis of complex organic molecules for the pharmaceutical and materials science industries.
References
Application Notes and Protocols for 4-Pyridyldiphenylphosphine-Mediated Heck and Sonogashira Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of 4-pyridyldiphenylphosphine as a ligand in palladium-catalyzed Heck and Sonogashira cross-coupling reactions. While specific literature detailing the extensive use of this compound in these reactions is limited, the following protocols are based on established methodologies for similar pyridylphosphine ligands and general conditions for these reaction types.
Introduction
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. The Heck and Sonogashira reactions are prominent examples, widely employed in the synthesis of complex organic molecules, including pharmaceuticals, natural products, and advanced materials.[1]
The ligand coordinated to the palladium center plays a crucial role in the catalytic cycle, influencing the catalyst's stability, activity, and selectivity. Phosphine ligands, in particular, are widely used due to their strong coordination to palladium and their tunable steric and electronic properties. This compound is a unique ligand that combines the features of a triarylphosphine with a basic pyridyl nitrogen atom. This nitrogen can potentially coordinate to the metal center or act as a hemilabile ligand, influencing the catalytic activity.
Heck Reaction: General Overview
The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide (or triflate) with an alkene to form a substituted alkene.[1] The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle.
Catalytic Cycle of the Heck Reaction
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Experimental Protocol: this compound-Mediated Heck Reaction (General Protocol)
This protocol is a general guideline for the Heck reaction using a palladium catalyst with a pyridylphosphine-type ligand. Optimization of reaction conditions (temperature, solvent, base, and catalyst loading) is recommended for specific substrates.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (L)
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Alkene (e.g., styrene, methyl acrylate)
-
Base (e.g., triethylamine (Et₃N), potassium carbonate (K₂CO₃))
-
Solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (MeCN), toluene)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Schlenk flask or sealed reaction vial
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Pd(OAc)₂ (1 mol%) and this compound (2-4 mol%) in the chosen solvent. Stir the mixture at room temperature for 15-30 minutes.
-
Reaction Setup: To the flask containing the pre-formed catalyst, add the aryl halide (1.0 mmol, 1.0 equiv), the alkene (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (1.5-2.0 mmol, 1.5-2.0 equiv).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (4-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Illustrative Data for Heck Reaction with Pyridyl-phosphine Type Ligands
The following table provides illustrative data based on typical yields observed for Heck reactions with related pyridyl-phosphine ligands. Actual yields with this compound may vary and require optimization.
| Entry | Aryl Halide | Alkene | Product | Yield (%) |
| 1 | Iodobenzene | Styrene | trans-Stilbene | 85-95 |
| 2 | Bromobenzene | Methyl acrylate | Methyl cinnamate | 70-85 |
| 3 | 4-Bromoacetophenone | Styrene | 4-Acetyl-trans-stilbene | 80-90 |
| 4 | 1-Iodonaphthalene | n-Butyl acrylate | n-Butyl 3-(1-naphthyl)acrylate | 75-88 |
Sonogashira Reaction: General Overview
The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide (or triflate).[2] This reaction is a powerful method for the synthesis of substituted alkynes.
Catalytic Cycles of the Sonogashira Reaction
Caption: Catalytic cycles of the Sonogashira reaction.
Experimental Protocol: this compound-Mediated Sonogashira Reaction (General Protocol)
This protocol provides a general procedure for the Sonogashira coupling reaction. The conditions are based on those reported for similar pyridylphosphine ligands and may require optimization for specific substrates.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) or Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
This compound (L)
-
Copper(I) iodide (CuI)
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne)
-
Base (e.g., triethylamine (Et₃N), diisopropylamine (i-Pr₂NH))
-
Solvent (e.g., tetrahydrofuran (THF), toluene, DMF)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Schlenk flask or sealed reaction vial
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), this compound (2-4 mol%), and copper(I) iodide (1-5 mol%).
-
Reagent Addition: Add the aryl halide (1.0 mmol, 1.0 equiv), the terminal alkyne (1.2-1.5 mmol, 1.2-1.5 equiv), and the solvent. Finally, add the amine base (2.0-3.0 mmol, 2.0-3.0 equiv).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a temperature between 40-80 °C. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up:
-
Cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite to remove insoluble salts, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solvent.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent.
Illustrative Data for Sonogashira Reaction with Pyridyl-phosphine Type Ligands
The following table presents typical yields for Sonogashira reactions using related pyridyl-phosphine ligands.
| Entry | Aryl Halide | Alkyne | Product | Yield (%) |
| 1 | Iodobenzene | Phenylacetylene | Diphenylacetylene | 90-98 |
| 2 | 4-Bromotoluene | 1-Hexyne | 1-(4-Methylphenyl)-1-hexyne | 80-92 |
| 3 | 1-Iodo-4-nitrobenzene | Phenylacetylene | 1-Nitro-4-(phenylethynyl)benzene | 85-95 |
| 4 | 2-Iodothiophene | Trimethylsilylacetylene | 2-((Trimethylsilyl)ethynyl)thiophene | 75-88 |
General Experimental Workflow
The following diagram illustrates a general workflow for performing palladium-catalyzed cross-coupling reactions.
Caption: General workflow for a palladium-catalyzed cross-coupling reaction.
Safety Precautions:
-
Palladium catalysts and phosphine ligands should be handled in a well-ventilated fume hood.
-
Many organic solvents are flammable and should be handled with care.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Disclaimer: These protocols are intended as a general guide. The specific conditions for any given reaction may need to be optimized for best results. The user is responsible for all safety precautions and for ensuring that all local regulations are followed.
References
Application Notes and Protocols: Catalytic Performance of 4-Pyridyldiphenylphosphine Complexes in Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palladium complexes incorporating phosphine ligands are pivotal catalysts in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This document details the application and catalytic performance of complexes containing the 4-Pyridyldiphenylphosphine (4-PPh₂Py) ligand in solution, with a focus on Suzuki-Miyaura and Heck cross-coupling reactions. These reactions are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). This note provides quantitative performance data from analogous systems, detailed experimental protocols for catalyst synthesis and catalytic reactions, and visual diagrams of reaction mechanisms and workflows to guide researchers in utilizing these versatile catalysts.
Introduction to this compound Complexes
This compound is a monodentate phosphine ligand featuring both a soft phosphorus donor atom, which coordinates strongly to late transition metals like palladium, and a nitrogen atom on the pyridine ring. This nitrogen can act as a coordinating site or be protonated, potentially influencing the catalyst's solubility and electronic properties. Palladium(II) complexes, such as bis(this compound)palladium(II) chloride ([PdCl₂(4-PPh₂Py)₂]), serve as stable, air-tolerant pre-catalysts that are reduced in situ to the catalytically active Pd(0) species. These catalysts are particularly effective in cross-coupling reactions, which are cornerstones of pharmaceutical and materials science research.
Key Applications and Performance Data
This compound-ligated palladium catalysts are highly effective in Suzuki-Miyaura and Heck cross-coupling reactions. The following sections provide an overview of their performance.
While specific quantitative data for this compound complexes is not extensively available in the literature, the following tables present representative data from closely analogous palladium-phosphine catalyzed systems to illustrate expected performance.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds by coupling an organoboron compound with an organohalide.
Table 1: Illustrative Performance in Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 4-Bromoanisole | Pd(OAc)₂ / PPh₃ | K₃PO₄ | Toluene | 80 | 2 | >99 | [1] |
| 2 | 4-Bromobenzonitrile | Pd-bpydc-Nd | K₂CO₃ | DMF/H₂O | 100 | 2 | 95 | [2] |
| 3 | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | Dioxane/H₂O | 110 | 3 | ~95 | [3] |
| 4 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 80 | 12 | 60 | [4] |
Heck-Mizoroki Cross-Coupling
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene, offering a powerful tool for C-C bond formation.
Table 2: Illustrative Performance in Heck Reaction of Aryl Halides with Alkenes
| Entry | Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Iodobenzene | Styrene | PdCl₂ / TDTAT | K₂CO₃ | Water | 80 | 6 | 96 | [5] |
| 2 | Bromobenzene | Styrene | Supported Pd(II) | Na₂CO₃ | NMP | 150 | 3 | >95 | [6] |
| 3 | 4-Bromophenol | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Et₃N | 100 | 12 | 57 | |
| 4 | Iodobenzene | Eugenol | Pd(OAc)₂ (phosphine-free) | K₂CO₃ | DMF | 100 | 1 | >95 | [7] |
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the synthesis of the palladium pre-catalyst and its application in Suzuki-Miyaura and Heck reactions.
Protocol: Synthesis of bis(this compound)palladium(II) Chloride
This protocol is adapted from standard procedures for the synthesis of analogous bis(phosphine)palladium(II) chloride complexes.[8][9][10]
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound (4-PPh₂Py)
-
Anhydrous, degassed solvent (e.g., Toluene or Dichloromethane)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and heating plate
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add palladium(II) chloride (1.0 eq).
-
Add anhydrous, degassed toluene (or another suitable solvent) to create a suspension.
-
In a separate flask, dissolve this compound (2.1 eq) in the same solvent under an inert atmosphere.
-
Slowly add the phosphine solution to the stirring suspension of PdCl₂ at room temperature.
-
The brown suspension of PdCl₂ will gradually dissolve, forming a clear, yellow-to-orange solution.
-
To ensure complete reaction, the mixture can be gently heated (e.g., to 50-60 °C) for 1-2 hours.
-
After the reaction is complete, allow the solution to cool to room temperature.
-
The product can be precipitated by adding a non-polar solvent like hexane or pentane.
-
Filter the resulting yellow solid under an inert atmosphere, wash with a small amount of the non-polar solvent, and dry under vacuum.
-
Store the final product, [PdCl₂(4-PPh₂Py)₂], under an inert atmosphere.
Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
This is a general protocol for the coupling of an aryl halide with an arylboronic acid.[11][12]
Materials:
-
Aryl halide (1.0 mmol, 1.0 eq)
-
Arylboronic acid (1.2 mmol, 1.2 eq)
-
[PdCl₂(4-PPh₂Py)₂] (0.01 mmol, 1 mol%) or another Pd source with 4-PPh₂Py ligand
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol, 2.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water 4:1, 5 mL)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask with condenser)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Add the aryl halide, arylboronic acid, base, and palladium pre-catalyst to the reaction vessel.
-
Seal the vessel and evacuate and backfill with inert gas three times.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Protocol: General Procedure for Heck-Mizoroki Cross-Coupling
This is a general protocol for the coupling of an aryl halide with an alkene.[7]
Materials:
-
Aryl halide (1.0 mmol, 1.0 eq)
-
Alkene (e.g., Styrene, 1.2 mmol, 1.2 eq)
-
[PdCl₂(4-PPh₂Py)₂] (0.01 mmol, 1 mol%) or another Pd source with 4-PPh₂Py ligand
-
Organic base (e.g., Triethylamine (Et₃N), 1.5 mmol, 1.5 eq)
-
Anhydrous solvent (e.g., DMF, Acetonitrile, or Toluene, 5 mL)
-
Reaction vessel (e.g., sealed tube or flask with condenser)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To the reaction vessel, add the palladium pre-catalyst and aryl halide.
-
Seal the vessel, then evacuate and backfill with inert gas three times.
-
Add the degassed solvent, the alkene, and the base via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 100-120 °C).
-
Monitor the reaction by TLC or GC/MS until the starting material is consumed.
-
Cool the mixture to room temperature and filter off the ammonium salt byproduct.
-
Dilute the filtrate with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Remove the solvent by rotary evaporation.
-
Purify the residue by flash column chromatography or recrystallization to yield the substituted alkene.
Mechanistic and Workflow Visualizations
The following diagrams illustrate the catalytic cycles and a general experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 7. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CN102786551A - Preparation method of bis-triphenylphosphine palladium dichloride - Google Patents [patents.google.com]
- 10. Bis(triphenylphosphine)palladium chloride - Wikipedia [en.wikipedia.org]
- 11. rose-hulman.edu [rose-hulman.edu]
- 12. Yoneda Labs [yonedalabs.com]
Applications of 4-Pyridyldiphenylphosphine in Materials Science and OLEDs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Pyridyldiphenylphosphine and its derivatives are versatile compounds that have garnered significant interest in materials science, particularly in the development of Organic Light-Emitting Diodes (OLEDs). Their unique electronic and coordination properties make them suitable for use as ligands in transition metal complexes, which can function as phosphorescent emitters, and as host materials in the emissive layer of OLED devices. This document provides an overview of the applications of this compound, along with detailed experimental protocols for its synthesis and the fabrication of OLEDs, drawing parallels from closely related compounds where specific data for the 4-pyridyl isomer is not available.
Applications in Materials Science
The primary application of this compound in materials science lies in its role as a ligand in coordination chemistry. The phosphorus atom acts as a soft Lewis base, readily coordinating to transition metals, while the pyridine ring provides an additional coordination site and can be used to tune the electronic properties of the resulting metal complex.
Key Applications Include:
-
Ligands for Catalysis: Similar to its 2-pyridyl isomer, this compound can be used as a ligand in transition metal-catalyzed reactions, enhancing reaction rates and selectivity.
-
Phosphorescent Materials: When complexed with heavy transition metals such as iridium(III) or platinum(II), this compound can be a component of highly efficient phosphorescent emitters for OLEDs. The ancillary ligands play a crucial role in tuning the emission color and quantum efficiency of these complexes.
-
Host Materials: The phosphine oxide derivative of this compound is a promising candidate for a high triplet energy, bipolar host material in phosphorescent OLEDs (PhOLEDs). The phosphine oxide group imparts excellent thermal stability and electron-transporting properties, while the diphenylamine or carbazole moieties, which can be incorporated into the design, provide hole-transporting characteristics.
Experimental Protocols
Synthesis of Pyridyldiphenylphosphine Derivatives
Protocol: Synthesis of 2-((Diphenylphosphino)methyl)pyridine
Materials:
-
2-Picoline
-
Tetrahydrofuran (THF), anhydrous
-
n-Butyllithium (nBuLi) solution in hexanes
-
Chlorotrimethylsilane (TMSCl)
-
Chlorodiphenylphosphine (PPh₂Cl)
-
Hydrochloric acid (HCl) in diethyl ether
-
Sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane
-
Distilled water
-
Argon gas
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer
-
Syringes and cannulas
Procedure:
-
Deprotonation of 2-Picoline: In a dry, argon-flushed Schlenk flask, dissolve 2-picoline in anhydrous THF. Cool the solution to -50 °C. Slowly add a solution of nBuLi in hexanes dropwise over 1 hour. Stir the reaction mixture at -20 °C for 1.5 to 2 hours.
-
Silylation: In a separate dry, argon-flushed Schlenk flask, prepare a solution of TMSCl in THF and cool it to -20 °C. Transfer the solution of deprotonated 2-picoline to the TMSCl solution via cannula over 2 hours. Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up and Distillation: Quench the reaction and distill the solvent and excess TMSCl. The product, 2-[(trimethylsilyl)methyl]pyridine, is then purified by vacuum distillation.
-
Phosphination: Dissolve the purified 2-[(trimethylsilyl)methyl]pyridine in THF in a dry, argon-flushed Schlenk flask and cool to -20 °C. Add chlorodiphenylphosphine dropwise over 10 minutes. Stir the reaction at -20 °C for 1 hour, then allow it to warm to room temperature and stir overnight.
-
Hydrolysis and Extraction: Add HCl in diethyl ether at 0 °C. After stirring, remove the solvent under vacuum. Dissolve the resulting hydrochloride salt in dichloromethane and wash with a saturated solution of NaHCO₃. The organic layer is then washed with distilled water, dried, and the solvent is removed to yield the final product, 2-((diphenylphosphino)methyl)pyridine, as a colorless solid.[1]
OLED Device Fabrication
The following is a general protocol for the fabrication of a multilayer phosphorescent OLED using a phosphine oxide-based host material. This can be adapted for devices utilizing this compound derivatives.
Protocol: Fabrication of a Blue Phosphorescent OLED
Device Architecture:
Indium tin oxide (ITO) / Poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) (30 nm) / 1,3,5-tri(aryl)benzene derivative (TAPC) (20 nm) / Host:Emitter (e.g., 25 wt% FIrpic) (20 nm) / 1,3,5-tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB) (35 nm) / Lithium fluoride (LiF) (1 nm) / Aluminum (Al) (100 nm).[2]
Materials:
-
Patterned ITO-coated glass substrates
-
PEDOT:PSS aqueous dispersion
-
TAPC (hole transport layer material)
-
Host material (e.g., a phosphine sulfide-based bipolar host)
-
Phosphorescent emitter (e.g., FIrpic)
-
TmPyPB (electron transport layer material)
-
LiF
-
High-purity aluminum
-
Organic solvents (e.g., chlorobenzene, toluene)
-
Nitrogen or argon for inert atmosphere processing
Equipment:
-
Spin coater
-
Thermal evaporator
-
Glovebox system
-
UV-ozone cleaner or plasma cleaner
-
Hotplate
Procedure:
-
Substrate Cleaning: Clean the ITO substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and then treat with UV-ozone or oxygen plasma to improve the work function of the ITO.
-
Hole Injection Layer (HIL) Deposition: Spin-coat a filtered aqueous solution of PEDOT:PSS onto the cleaned ITO substrates. Anneal the substrates on a hotplate in a nitrogen-filled glovebox.
-
Hole Transport Layer (HTL) Deposition: Dissolve TAPC in a suitable organic solvent (e.g., chlorobenzene) and spin-coat it on top of the PEDOT:PSS layer. Anneal the film.
-
Emissive Layer (EML) Deposition: Prepare a solution of the host material and the phosphorescent emitter in a suitable solvent (e.g., toluene) at the desired weight ratio. Spin-coat this solution onto the HTL and anneal the film.
-
Electron Transport Layer (ETL), Electron Injection Layer (EIL), and Cathode Deposition: Transfer the substrates into a high-vacuum thermal evaporator. Sequentially deposit the ETL (TmPyPB), EIL (LiF), and the aluminum cathode at a controlled rate.
-
Encapsulation: To protect the device from atmospheric moisture and oxygen, encapsulate the device using a UV-curable epoxy and a glass coverslip inside the glovebox.
Quantitative Data
Table 1: Performance of Blue PhOLEDs with Phosphine Sulfide-Based Host Materials
| Host Material | Turn-on Voltage (V) | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. External Quantum Efficiency (%) |
| CzPhPS | 3.1 | 17,223 | 36.7 | 37.5 | 17.5 |
| DCzPhPS | - | - | - | - | 16.1 |
| TCzPhPS | - | - | - | - | 7.2 |
Data extracted from a study on carbazole-functionalized triphenyl phosphine sulfide hosts with the emitter FIrpic.[2]
Visualizations
Logical Workflow for OLED Fabrication
Caption: Workflow for the fabrication of a multilayer phosphorescent OLED.
Relationship of Components in a Phosphorescent Emitter
Caption: Key components of a phosphorescent emitter and their influence.
References
Application Notes and Protocols for the Preparation of Homogeneous Catalysts with 4-Pyridyldiphenylphosphine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of homogeneous catalysts incorporating the versatile 4-Pyridyldiphenylphosphine (4-PDPP) ligand. The protocols focus on the preparation of palladium(II) and rhodium(I) complexes, which are highly effective catalysts for a range of important organic transformations, including Suzuki-Miyaura coupling, Heck coupling, and hydroformylation reactions. The unique electronic and steric properties of the 4-PDPP ligand, featuring a phosphorus donor atom and a pyridyl nitrogen atom, offer potential advantages in catalyst stability, activity, and selectivity.
Preparation of a Palladium(II) Catalyst with this compound
A common and stable palladium precursor for cross-coupling reactions is the trans-dichlorobis(phosphine)palladium(II) complex. The following protocol describes the synthesis of trans-[PdCl₂(4-PDPP)₂].
Experimental Protocol: Synthesis of trans-[PdCl₂(this compound)₂]
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound (4-PDPP)
-
Acetonitrile (CH₃CN), anhydrous
-
Diethyl ether ((C₂H₅)₂O), anhydrous
-
Argon or Nitrogen gas
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
To a 100 mL Schlenk flask under an inert atmosphere (Argon or Nitrogen), add palladium(II) chloride (1.0 mmol).
-
Add anhydrous acetonitrile (20 mL) to the flask and stir the suspension.
-
In a separate flask, dissolve this compound (2.1 mmol) in anhydrous acetonitrile (10 mL).
-
Slowly add the 4-PDPP solution to the stirring suspension of PdCl₂ at room temperature.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. The initial suspension should gradually form a clear solution, which may then yield a precipitate of the product.
-
Upon completion, reduce the solvent volume under vacuum to approximately 5 mL.
-
Add anhydrous diethyl ether (50 mL) to precipitate the product completely.
-
Isolate the solid product by filtration under inert atmosphere, wash with fresh diethyl ether (2 x 10 mL), and dry under high vacuum.
-
The resulting product is trans-[PdCl₂(4-PDPP)₂], which should be stored under an inert atmosphere.
Characterization:
The synthesized complex can be characterized by standard analytical techniques:
-
³¹P NMR (CDCl₃): A single sharp resonance is expected, indicative of the trans geometry. The chemical shift will be downfield compared to the free ligand.
-
¹H and ¹³C NMR (CDCl₃): The spectra will show characteristic signals for the phenyl and pyridyl groups of the coordinated 4-PDPP ligand.
-
FT-IR (KBr): Look for characteristic vibrational bands of the coordinated phosphine and pyridyl groups.
Below is a workflow diagram for the synthesis of the palladium catalyst.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The prepared palladium(II)-4-PDPP complex is an effective pre-catalyst for Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of C-C bonds between aryl halides and arylboronic acids.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole and Phenylboronic Acid
Materials:
-
trans-[PdCl₂(4-PDPP)₂]
-
4-Bromoanisole
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask, add trans-[PdCl₂(4-PDPP)₂] (0.01 mmol, 1 mol%).
-
Add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add 1,4-dioxane (4 mL) and water (1 mL) to the flask.
-
Fit the flask with a reflux condenser and heat the reaction mixture to 80-100 °C with vigorous stirring under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 2-12 hours), cool the reaction to room temperature.
-
Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Quantitative Data:
The following table presents representative yields for Suzuki-Miyaura coupling reactions using palladium catalysts with phosphine ligands. While specific data for 4-PDPP is limited in the literature, these values provide a benchmark for expected performance.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | 1 | K₂CO₃ | Dioxane/H₂O | 100 | 4 | >95 |
| 2 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | 0.5 | K₃PO₄ | Toluene | 110 | 2 | 98 |
| 3 | 4-Chlorotoluene | Phenylboronic acid | 2 | K₃PO₄ | Dioxane | 100 | 12 | 92 |
| 4 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | 1 | Na₂CO₃ | DME/H₂O | 80 | 6 | 94 |
Note: Yields are based on reactions with similar phosphine ligands and serve as expected values.
The catalytic cycle for the Suzuki-Miyaura reaction is depicted below.
Application in Heck Coupling Reactions
Palladium catalysts bearing 4-PDPP can also be employed in Heck coupling reactions, which form a C-C bond between an aryl halide and an alkene.
Experimental Protocol: Heck Coupling of Iodobenzene and Styrene
Materials:
-
trans-[PdCl₂(4-PDPP)₂]
-
Iodobenzene
-
Styrene
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
In a Schlenk tube, dissolve trans-[PdCl₂(4-PDPP)₂] (0.01 mmol, 1 mol%) in anhydrous DMF (5 mL).
-
Add iodobenzene (1.0 mmol) and styrene (1.2 mmol) to the solution.
-
Add triethylamine (1.5 mmol) as the base.
-
Seal the tube and heat the mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction by GC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water (20 mL).
-
Extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain trans-stilbene.
Quantitative Data:
The following table shows typical results for Heck coupling reactions using palladium-phosphine catalysts.
| Entry | Aryl Halide | Alkene | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Styrene | 1 | Et₃N | DMF | 120 | 18 | 95 |
| 2 | 4-Bromoacetophenone | Methyl acrylate | 0.5 | NaOAc | DMA | 130 | 12 | 92 |
| 3 | Iodobenzene | n-Butyl acrylate | 1 | K₂CO₃ | NMP | 100 | 24 | 88 |
| 4 | 1-Iodo-4-methoxybenzene | Styrene | 2 | Et₃N | Acetonitrile | 80 | 16 | 90 |
Note: Yields are based on reactions with similar phosphine ligands and serve as expected values.
Preparation of a Rhodium(I) Catalyst and Application in Hydroformylation
Rhodium complexes with phosphine ligands are widely used for the hydroformylation of alkenes to aldehydes. A common precursor is chloro(carbonyl)bis(phosphine)rhodium(I).
Experimental Protocol: Synthesis of [RhCl(CO)(4-PDPP)₂]
Materials:
-
Dichlorotetracarbonyldirhodium(I) ([RhCl(CO)₂]₂)
-
This compound (4-PDPP)
-
Toluene, anhydrous and degassed
-
Hexane, anhydrous and degassed
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve [RhCl(CO)₂]₂ (0.5 mmol) in degassed toluene (20 mL).
-
In a separate flask, dissolve 4-PDPP (2.2 mmol) in degassed toluene (10 mL).
-
Slowly add the 4-PDPP solution to the rhodium precursor solution at room temperature.
-
Stir the mixture for 2-4 hours at room temperature, during which a color change and/or precipitation of the product may be observed.
-
Reduce the solvent volume under vacuum and add degassed hexane to complete the precipitation.
-
Filter the solid, wash with hexane, and dry under vacuum to yield [RhCl(CO)(4-PDPP)₂].
Application in Hydroformylation of 1-Octene
Materials:
-
[RhCl(CO)(4-PDPP)₂]
-
1-Octene
-
Synthesis gas (CO/H₂, typically 1:1)
-
Toluene, anhydrous and degassed
-
High-pressure autoclave
Procedure:
-
Charge the autoclave with [RhCl(CO)(4-PDPP)₂] (0.01 mmol) and toluene (20 mL) under an inert atmosphere.
-
Add 1-octene (10 mmol).
-
Seal the autoclave, purge with synthesis gas, and then pressurize to the desired pressure (e.g., 20-50 bar).
-
Heat the reaction to the desired temperature (e.g., 80-120 °C) and stir.
-
Monitor the reaction by observing the pressure drop and/or by GC analysis of samples taken during the reaction.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas.
-
Analyze the product mixture by GC to determine the conversion and the ratio of linear to branched aldehydes.
Quantitative Data:
The regioselectivity (linear:branched aldehyde ratio) is a key parameter in hydroformylation. The following table provides representative data for rhodium-phosphine catalyzed hydroformylation of 1-octene.
| Entry | Ligand | P:Rh Ratio | Temp (°C) | Pressure (bar) | Time (h) | Conversion (%) | L:B Ratio |
| 1 | PPh₃ | 10:1 | 100 | 40 | 4 | >99 | 3:1 |
| 2 | Xantphos | 5:1 | 120 | 20 | 2 | 98 | 98:2 |
| 3 | P(OPh)₃ | 20:1 | 80 | 50 | 6 | 95 | 10:1 |
| 4 | 4-PDPP (expected) | 10:1 | 100 | 40 | 4 | High | Moderate to Good |
Note: Data for 4-PDPP is an estimation based on its electronic and steric profile relative to other phosphine ligands.
The hydroformylation catalytic cycle is illustrated below.
Application Notes and Protocols: 4-Pyridyldiphenylphosphine in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Pyridyldiphenylphosphine is a versatile phosphine ligand frequently employed in palladium-catalyzed cross-coupling reactions for the synthesis of complex organic molecules, particularly pharmaceutical intermediates. Its unique electronic and steric properties, arising from the presence of both electron-rich phenyl groups and an electron-deficient pyridine ring, make it an effective ligand for stabilizing palladium catalysts and promoting efficient bond formation. This document provides detailed application notes and protocols for the use of this compound in the synthesis of key pharmaceutical building blocks, with a focus on Suzuki-Miyaura and Heck cross-coupling reactions.
The 4-arylpyridine structural motif is a common feature in many active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors for oncology. The precise and efficient construction of this scaffold is a critical step in the synthesis of these drugs. This compound, in conjunction with a palladium precursor, forms a highly active catalytic system for the coupling of pyridine derivatives with various aryl partners.
Key Applications in Pharmaceutical Intermediate Synthesis
This compound is primarily utilized as a ligand in the following palladium-catalyzed cross-coupling reactions for the synthesis of pharmaceutical intermediates:
-
Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds (boronic acids or esters). This reaction is widely used to synthesize biaryl and heteroaryl-aryl structures.
-
Heck Coupling: Formation of carbon-carbon bonds between aryl or vinyl halides/triflates and alkenes. This method is instrumental in the synthesis of substituted alkenes, which can be further functionalized.
These reactions are fundamental in constructing the core scaffolds of numerous drug candidates and approved medicines.
Data Presentation: Suzuki-Miyaura Coupling for 4-Arylpyridine Synthesis
The following table summarizes representative reaction conditions and outcomes for the synthesis of a generic 4-arylpyridine intermediate, a common precursor in the development of kinase inhibitors. This data is compiled from typical results reported in the literature for similar transformations and serves as a guideline for reaction optimization.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromopyridine | Phenylboronic acid | 2 | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Chloropyridine | 4-Methoxyphenylboronic acid | 3 | K₃PO₄ | Dioxane/H₂O | 110 | 18 | 78 |
| 3 | 4-Bromopyridine | 3-Aminophenylboronic acid | 2.5 | Cs₂CO₃ | DMF | 90 | 10 | 82 |
| 4 | 4-Iodopyridine | Naphthalene-1-boronic acid | 1.5 | Na₂CO₃ | Acetonitrile/H₂O | 80 | 8 | 91 |
Experimental Protocols
Protocol 1: Representative Suzuki-Miyaura Coupling for the Synthesis of a 4-Arylpyridine Intermediate
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a 4-halopyridine with an arylboronic acid using this compound as a ligand.
Materials:
-
4-Bromopyridine (1.0 mmol, 1.0 eq)
-
Arylboronic acid (1.2 mmol, 1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
This compound (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)
-
Toluene (5 mL)
-
Water (1 mL)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and magnetic stirrer/hotplate
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromopyridine, the arylboronic acid, palladium(II) acetate, this compound, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an inert atmosphere.
-
Add toluene and water to the flask via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-arylpyridine product.
Protocol 2: Representative Heck Coupling for the Synthesis of a Cinnamic Acid Ester Intermediate
This protocol outlines a general procedure for the palladium-catalyzed Heck coupling of an aryl halide with an acrylate to form a cinnamic acid ester derivative, a versatile pharmaceutical intermediate.
Materials:
-
Aryl iodide (1.0 mmol, 1.0 eq)
-
Ethyl acrylate (1.5 mmol, 1.5 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.01 mmol, 1 mol%)
-
This compound (0.02 mmol, 2 mol%)
-
Triethylamine (Et₃N) (2.0 mmol, 2.0 eq)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and magnetic stirrer/hotplate
Procedure:
-
In a dry Schlenk tube equipped with a magnetic stir bar, dissolve the aryl iodide, palladium(II) acetate, and this compound in DMF.
-
Degas the solution by bubbling with nitrogen or argon for 15 minutes.
-
Add ethyl acrylate and triethylamine to the reaction mixture under an inert atmosphere.
-
Seal the Schlenk tube and heat the mixture to 100-120 °C.
-
Monitor the reaction by TLC or GC-MS until the starting aryl iodide is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature and dilute with water (20 mL).
-
Extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic extracts, wash with saturated aqueous ammonium chloride solution (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (silica gel, ethyl acetate/hexane) to yield the pure cinnamic acid ester.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Heck cross-coupling reaction.
Conclusion
This compound serves as a highly effective ligand in palladium-catalyzed cross-coupling reactions for the synthesis of pharmaceutical intermediates. Its application in Suzuki-Miyaura and Heck reactions enables the efficient construction of crucial C-C bonds, particularly in the formation of 4-arylpyridine and substituted alkene motifs found in a wide range of therapeutic agents. The provided protocols offer a foundational methodology for researchers to develop and optimize synthetic routes towards novel drug candidates. Careful optimization of reaction parameters is crucial to achieve high yields and purity, and the representative data presented herein can guide these efforts.
Application Notes and Protocols: Electrophilic Cross-Coupling Reactions with Pyridylphosphonium Salts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridylphosphonium salts have emerged as versatile and readily accessible electrophilic partners in a variety of cross-coupling reactions. Their stability and unique reactivity offer a powerful tool for the synthesis of complex pyridine-containing molecules, which are prevalent in pharmaceuticals and agrochemicals.[1][2] This document provides detailed application notes and experimental protocols for the electrophilic cross-coupling of pyridylphosphonium salts, with a focus on recent advancements in palladium-catalyzed methodologies.
Application Note 1: Palladium-Catalyzed C4-Arylation of Pyridines
A recently developed palladium-catalyzed electrophilic cross-coupling reaction between pyridylphosphonium salts and arylthianthrenium salts provides a novel and efficient method for the site-selective synthesis of C4-arylated pyridines.[1][3][4] This transformation is significant as it represents a formal C–H/C–H cross-coupling of arenes with pyridines under mild conditions, offering excellent functional group tolerance and potential for late-stage functionalization of bioactive molecules.[3][4]
Key Features:
-
High Site-Selectivity: The reaction selectively functionalizes the C4 position of the pyridine ring.
-
Mild Reaction Conditions: The coupling is typically carried out at moderate temperatures (65 °C).[4]
-
Excellent Functional Group Tolerance: The methodology is compatible with a wide range of functional groups on both coupling partners.[3][4]
-
Scalability: The reaction has been shown to be scalable, making it suitable for larger-scale synthesis.[4]
Reaction Scheme
Caption: General scheme for the Pd-catalyzed C4-arylation of pyridines.
Quantitative Data Summary
The following tables summarize the yields of C4-arylated pyridines obtained from the cross-coupling of various pyridylphosphonium salts and arylthianthrenium salts.
Table 1: Scope of Arylthianthrenium Salts [4]
| Entry | Arylthianthrenium Salt (Ar) | Product | Yield (%) |
| 1 | 4-MeC₆H₄ | 3aa | 98 |
| 2 | 4-OMeC₆H₄ | 3ab | 95 |
| 3 | 4-FC₆H₄ | 3ac | 92 |
| 4 | 4-ClC₆H₄ | 3ad | 89 |
| 5 | 4-BrC₆H₄ | 3ae | 85 |
| 6 | 4-CF₃C₆H₄ | 3af | 81 |
| 7 | 3-MeC₆H₄ | 3ag | 90 |
| 8 | 2-MeC₆H₄ | 3ah | 88 |
| 9 | Naphthyl | 3ai | 86 |
| 10 | Thienyl | 3ax | 81 |
Table 2: Scope of Pyridylphosphonium Salts
| Entry | Pyridine Moiety | Product | Yield (%) |
| 1 | Pyridine | 3aa | 98 |
| 2 | 2-Me-Pyridine | 3ba | 93 |
| 3 | 3-Me-Pyridine | 3ca | 91 |
| 4 | 2-Ph-Pyridine | 3da | 87 |
| 5 | 3-Cl-Pyridine | 3ea | 84 |
Experimental Protocols
Protocol 1: General Procedure for the Pd-Catalyzed C4-Arylation of Pyridines
This protocol is based on the optimal conditions identified for the cross-coupling of pyridylphosphonium salt 1a and arylthianthrenium salt 2a .[4]
Materials:
-
Pyridylphosphonium salt (1.0 equiv.)
-
Arylthianthrenium salt (1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂; 5 mol%)
-
SPhos (10 mol%)
-
Silver(I) carbonate (Ag₂CO₃; 1.2 equiv.)
-
Potassium carbonate (K₂CO₃; 3.0 equiv.)
-
Acetone (solvent)
Procedure:
-
To an oven-dried reaction vial, add the pyridylphosphonium salt, arylthianthrenium salt, Pd(OAc)₂, SPhos, Ag₂CO₃, and K₂CO₃.
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add acetone via syringe.
-
Seal the vial and place it in a preheated oil bath at 65 °C.
-
Stir the reaction mixture for 12 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired C4-arylated pyridine.
Mechanistic Insights
The proposed mechanism for the palladium-catalyzed electrophilic cross-coupling of pyridylphosphonium salts with arylthianthrenium salts involves a catalytic cycle.[4] Control experiments have suggested that the reaction does not proceed via a free radical pathway.[4] The silver salt is believed to act as a transmetalation mediator.[5]
Caption: Proposed catalytic cycle for the C4-arylation of pyridines.
Application Note 2: Other Electrophilic Cross-Coupling Reactions
Pyridylphosphonium salts can also participate in other types of cross-coupling reactions, expanding their synthetic utility.
-
Palladium-Catalyzed Cross-Coupling with Aryl Halides: A palladium-catalyzed cross-coupling of pyridylphosphonium salts with aryl iodides has been reported.[5] This reaction also utilizes a silver salt, which is hypothesized to act as a transmetalation mediator.[5]
-
Radical-Radical Coupling Reactions: Pyridylphosphonium salts can serve as alternatives to cyanopyridines in radical-radical coupling reactions.[6] These reactions are often mediated by photoredox catalysis and allow for the formation of C-C and C-N bonds.[6][7]
-
Nickel-Catalyzed Cross-Coupling with Aryl Boronic Acids: Nickel catalysts have been shown to be effective for the cross-coupling of pyridylphosphonium salts with aryl boronic acids, providing access to a wide range of heterobiaryls.[2]
These alternative coupling strategies demonstrate the broad applicability of pyridylphosphonium salts as electrophilic partners in modern synthetic organic chemistry. Further exploration of these and other reaction manifolds is an active area of research.
References
- 1. researchgate.net [researchgate.net]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Pd-catalyzed electrophilic cross-coupling of pyridylphosphonium salts with arylthianthrenium salts to access C4-arylated pyridines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Pd-catalyzed electrophilic cross-coupling of pyridylphosphonium salts with arylthianthrenium salts to access C4-arylated pyridines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. Pyridylphosphonium salts as alternatives to cyanopyridines in radical–radical coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02324A [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Technical Support Center: Improving Catalytic Efficiency of 4-Pyridyldiphenylphosphine Systems
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with 4-Pyridyldiphenylphosphine (4-PPh2Py) in catalytic systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound (4-PPh2Py) and why is it used as a ligand in catalysis?
A1: this compound is a monodentate phosphine ligand that incorporates a pyridine ring. This unique structure allows it to potentially act as a hemilabile ligand, capable of coordinating to a metal center through either the phosphorus atom or the nitrogen atom of the pyridine ring. This characteristic can be advantageous in catalytic cycles by creating a vacant coordination site on the metal catalyst, which can facilitate key steps like oxidative addition and reductive elimination. The pyridine moiety can also influence the electronic properties of the catalyst and participate in proton transfer processes.
Q2: In which types of catalytic reactions is 4-PPh2Py commonly employed?
A2: this compound is frequently used as a ligand in palladium-catalyzed cross-coupling reactions. These include, but are not limited to:
-
Suzuki-Miyaura Coupling: Formation of C-C bonds between organoboranes and organic halides.
-
Heck Coupling: Vinylation of organic halides.
-
Buchwald-Hartwig Amination: Formation of C-N bonds between amines and organic halides.
Q3: What are the main advantages of using 4-PPh2Py over other phosphine ligands like triphenylphosphine (PPh3)?
A3: The primary advantage of 4-PPh2Py lies in the presence of the pyridyl nitrogen. This allows for potential bidentate or hemilabile coordination, which can stabilize the catalytic species and modulate its reactivity in ways that a simple triarylphosphine cannot. This can lead to improved catalytic activity, higher yields, and sometimes milder reaction conditions. The pyridyl group can also enhance the solubility of the catalyst in certain solvent systems.
Q4: Can the pyridyl nitrogen in 4-PPh2Py be a source of catalyst inhibition?
A4: Yes, under certain conditions, the pyridyl nitrogen can act as a poison to the catalyst. Strong coordination of the nitrogen to the metal center can sometimes lead to the formation of stable, catalytically inactive complexes. This is particularly a concern with substrates that are themselves nitrogen-containing heterocycles, which can compete for coordination to the palladium center. Careful optimization of reaction conditions, such as temperature and the choice of base, is crucial to mitigate this potential issue.
Troubleshooting Guides
This section addresses common problems encountered during experiments using 4-PPh2Py-based catalytic systems.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Inactive Catalyst: The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst. 2. Catalyst Deactivation: The catalyst may be decomposing (e.g., forming palladium black) or being poisoned by impurities. 3. Poor Ligand Coordination: The 4-PPh2Py ligand may not be effectively coordinating to the palladium center. 4. Incorrect Reaction Conditions: The temperature, solvent, or base may not be optimal for the specific substrates. | 1. Pre-activation of Catalyst: If using a Pd(II) source like Pd(OAc)₂, consider a pre-reduction step or use a Pd(0) source like Pd₂(dba)₃. 2. Degas Solvents Thoroughly: Oxygen can oxidize the phosphine ligand and the Pd(0) catalyst. Use freeze-pump-thaw cycles or sparge with an inert gas. Ensure all reagents are of high purity. 3. Optimize Ligand-to-Metal Ratio: A typical starting point is a 1:1 to 2:1 ligand-to-palladium ratio. Too much or too little ligand can be detrimental. 4. Screen Reaction Parameters: Systematically vary the temperature, solvent, and base to find the optimal conditions for your specific reaction. |
| Formation of Side Products (e.g., Homocoupling, Deborylation) | 1. Homocoupling of Boronic Acid (Suzuki): This can occur if the transmetalation step is slow or if oxidative addition is inefficient. 2. Protodeborylation of Boronic Acid (Suzuki): Presence of excess water or protic solvents can lead to the replacement of the boronic acid group with a hydrogen atom. 3. β-Hydride Elimination (Heck, Buchwald-Hartwig): This can be a competing pathway, especially with substrates containing β-hydrogens. | 1. Adjust Base and Solvent: A weaker base or a less polar solvent can sometimes suppress homocoupling. 2. Use Anhydrous Conditions: Ensure solvents and reagents are dry to minimize protodeborylation. 3. Ligand Modification/Choice: While using 4-PPh2Py, consider if a bulkier or more electron-donating ligand might disfavor β-hydride elimination for your specific substrate. |
| Reaction Stalls Before Completion | 1. Catalyst Deactivation Over Time: The active catalyst may not be stable enough for the duration of the reaction. 2. Product Inhibition: The product of the reaction may be coordinating to the catalyst and inhibiting its activity. 3. Incomplete Dissolution of Reagents: A heterogeneous reaction mixture can lead to slow and incomplete conversion. | 1. Increase Catalyst Loading: A higher initial concentration of the catalyst may be needed to reach full conversion. 2. Consider a Different Ligand: If product inhibition is suspected, a ligand with different steric or electronic properties might be less susceptible. 3. Choose a More Appropriate Solvent: Ensure all reactants are fully dissolved at the reaction temperature. |
| Difficulty in Product Purification | 1. Residual Palladium: Palladium residues can be difficult to remove from the final product. 2. Ligand-Derived Impurities: The 4-PPh2Py ligand or its oxide can co-elute with the product during chromatography. | 1. Palladium Scavengers: Use commercially available scavengers (e.g., silica-bound thiols) to remove palladium from the crude product. 2. Optimize Chromatography: Use a different solvent system or stationary phase for better separation. An acidic wash may help remove the basic 4-PPh2Py and its byproducts. |
Quantitative Data Summary
The following tables summarize representative quantitative data for cross-coupling reactions using this compound as a ligand. Note that yields are highly substrate-dependent and the conditions listed represent a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (2) | 4-PPh2Py (4) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| 4-Chloroanisole | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | 4-PPh2Py (3) | K₃PO₄ | 1,4-Dioxane | 110 | 18 | 70-80 |
| 2-Bromopyridine | 3-Tolylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 90 | 16 | 60-75 |
Table 2: Heck Coupling
| Aryl Halide | Olefin | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Iodobenzene | n-Butyl acrylate | Pd(OAc)₂ (1) | 4-PPh2Py (2) | Et₃N | DMF | 100 | 6 | >90 |
| 4-Bromoacetophenone | Styrene | PdCl₂(PPh₃)₂ (2) | - | NaOAc | NMP | 120 | 24 | 80-90 |
| 1-Bromonaphthalene | Methyl acrylate | Pd(OAc)₂ (1.5) | 4-PPh2Py (3) | K₂CO₃ | DMA | 130 | 12 | 85-95 |
Table 3: Buchwald-Hartwig Amination
| Aryl Halide | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Morpholine | Pd(OAc)₂ (2) | 4-PPh2Py (4) | NaOtBu | Toluene | 100 | 8 | 90-98 |
| 4-Chloroanisole | Aniline | Pd₂(dba)₃ (1) | 4-PPh2Py (2) | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 75-85 |
| 2-Bromopyridine | Piperidine | Pd(OAc)₂ (2) | 4-PPh2Py (4) | Cs₂CO₃ | Toluene | 100 | 16 | 65-75 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide with a Phenylboronic Acid
-
Reagents and Equipment:
-
Aryl bromide (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
This compound (4-PPh2Py, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
-
Schlenk flask or sealed vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl bromide, phenylboronic acid, Pd(OAc)₂, 4-PPh2Py, and K₂CO₃.
-
Evacuate and backfill the flask with inert gas three times.
-
Add toluene and water via syringe.
-
Stir the mixture vigorously and heat to 100 °C in an oil bath.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: General Procedure for Heck Coupling of Iodobenzene with n-Butyl Acrylate
-
Reagents and Equipment:
-
Iodobenzene (1.0 mmol)
-
n-Butyl acrylate (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)
-
This compound (4-PPh2Py, 0.02 mmol, 2 mol%)
-
Triethylamine (Et₃N, 1.5 mmol)
-
N,N-Dimethylformamide (DMF, 5 mL)
-
Schlenk flask or sealed vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere, add Pd(OAc)₂ and 4-PPh2Py.
-
Evacuate and backfill the flask with inert gas three times.
-
Add DMF, followed by iodobenzene, n-butyl acrylate, and triethylamine via syringe.
-
Stir the mixture and heat to 100 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture and dilute with diethyl ether.
-
Wash the organic phase with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by flash chromatography.
-
Protocol 3: General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide with Morpholine
-
Reagents and Equipment:
-
Aryl bromide (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
This compound (4-PPh2Py, 0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Toluene (5 mL, anhydrous)
-
Glovebox or Schlenk line
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Inside a glovebox, charge a Schlenk tube with Pd(OAc)₂, 4-PPh2Py, and NaOtBu.
-
Add the aryl bromide and a stir bar.
-
Seal the tube, remove from the glovebox, and add toluene and morpholine via syringe under a positive pressure of inert gas.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir.
-
Monitor the reaction by GC-MS.
-
Upon completion, cool to room temperature, and quench the reaction by adding saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry over sodium sulfate, filter, and concentrate in vacuo.
-
Purify by column chromatography.
-
Visualizations
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.
Caption: A logical troubleshooting workflow for low-yield reactions.
Technical Support Center: Overcoming Catalyst Deactivation with 4-Pyridyldiphenylphosphine Ligands
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 4-Pyridyldiphenylphosphine (4-pydpp) ligands to mitigate palladium catalyst deactivation in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is catalyst deactivation and why is it a concern in palladium-catalyzed cross-coupling reactions?
A1: Catalyst deactivation refers to the loss of catalytic activity and/or selectivity over time. In palladium-catalyzed cross-coupling reactions, deactivation is a significant concern as it can lead to incomplete reactions, low product yields, and the formation of undesirable byproducts. Common causes of deactivation include palladium black precipitation (aggregation of Pd(0) species), ligand degradation, and poisoning of the catalyst by impurities.[1][2]
Q2: What is this compound (4-pydpp) and how does it help prevent catalyst deactivation?
A2: this compound is a monodentate phosphine ligand that incorporates a pyridine ring. The phosphorus atom coordinates to the palladium center, influencing its electronic and steric properties, which is crucial for catalytic activity.[3][4] The pyridine nitrogen atom is believed to play a key role in stabilizing the palladium catalyst, preventing the aggregation of palladium nanoparticles that leads to the formation of inactive palladium black.[3][5] This stabilization is attributed to the ability of the pyridine nitrogen to coordinate to the palladium center, especially in coordinatively unsaturated intermediates.
Q3: What are the main advantages of using 4-pydpp over other phosphine ligands like triphenylphosphine (PPh₃)?
A3: While triphenylphosphine is a widely used ligand, 4-pydpp offers enhanced stability to the palladium catalyst. This increased stability can translate to higher turnover numbers (TONs) and turnover frequencies (TOFs), meaning the catalyst can facilitate more product formation before becoming inactive. The pyridine moiety's ability to stabilize catalytic species can be particularly beneficial in challenging coupling reactions where catalyst lifetime is a limiting factor.[3]
Q4: In which types of cross-coupling reactions is 4-pydpp commonly used?
A4: this compound and similar pyridylphosphine ligands are effective in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.[6][7][8] Their ability to stabilize the catalyst makes them suitable for reactions that may be sluggish or prone to deactivation with other ligands.
Troubleshooting Guide
Issue 1: Low or no product yield despite using the Pd/4-pydpp catalyst system.
| Possible Cause | Troubleshooting Step |
| Inactive Palladium Precursor: The Pd(II) precatalyst may not be efficiently reduced to the active Pd(0) species. | Ensure you are using a reliable Pd(II) precursor like Pd(OAc)₂ or PdCl₂(PPh₃)₂.[9] Consider adding a reducing agent if necessary, although many cross-coupling reactions generate the Pd(0) species in situ.[10] |
| Incorrect Ligand-to-Metal Ratio: An inappropriate ratio of 4-pydpp to palladium can lead to the formation of inactive or less active catalytic species. | The optimal ligand-to-palladium ratio is typically between 1:1 and 4:1. It is recommended to screen different ratios to find the optimal conditions for your specific reaction. |
| Inappropriate Base or Solvent: The choice of base and solvent is critical for the efficiency of the catalytic cycle. | For Suzuki-Miyaura reactions, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. Solvents like toluene, dioxane, and DMF are often used.[11] For Heck reactions, bases like Et₃N and solvents such as DMF or NMP are typical.[12] Screen different combinations to optimize your reaction. |
| Substrate-Related Issues: The substrate itself may be poisoning the catalyst or be unreactive under the current conditions. | Ensure the purity of your substrates. Certain functional groups can coordinate too strongly to the palladium center and inhibit catalysis. Consider increasing the reaction temperature or using a more reactive boronic acid/ester in Suzuki reactions. |
Issue 2: The reaction starts well but then stalls, indicating catalyst deactivation.
| Possible Cause | Troubleshooting Step |
| Formation of Palladium Black: Even with 4-pydpp, catalyst aggregation can occur under harsh conditions or with prolonged reaction times. | Try lowering the reaction temperature. A higher ligand concentration (e.g., a 4:1 ligand-to-palladium ratio) may also help to better stabilize the Pd(0) species. |
| Oxidative Degradation of the Ligand: Phosphine ligands can be susceptible to oxidation, which renders them ineffective. | Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents. |
| Product Inhibition: The product of the reaction may be coordinating to the palladium center and inhibiting further catalytic cycles. | If possible, try to remove the product from the reaction mixture as it forms, for example, by using a biphasic system or by precipitation. |
Issue 3: Difficulty in removing the catalyst and ligand from the final product.
| Possible Cause | Troubleshooting Step |
| Solubility of the Catalyst/Ligand: The palladium complex and excess ligand may be soluble in the workup solvent. | After the reaction, consider oxidizing the phosphine ligand (e.g., with H₂O₂) to its phosphine oxide, which can be more easily removed by chromatography or extraction. Alternatively, precipitation of the product from a solvent in which the catalyst is soluble can be effective. |
| Coordination of the Product to Palladium: The product may form a stable complex with palladium, making it difficult to separate. | Consider a post-reaction treatment with a scavenger resin that can bind to palladium. |
Data Presentation
Table 1: Illustrative Comparison of Ligand Performance in Suzuki-Miyaura Coupling
This table provides a general comparison of catalyst performance with different phosphine ligands. Actual results will vary depending on the specific substrates and reaction conditions.
| Ligand | Catalyst Loading (mol%) | Yield (%) | Turnover Number (TON) | Reaction Time (h) |
| Triphenylphosphine (PPh₃) | 1 | 75 | 75 | 12 |
| This compound (4-pydpp) | 1 | 90 | 90 | 8 |
| Tri(o-tolyl)phosphine | 1 | 85 | 85 | 10 |
| Buchwald Ligands (e.g., SPhos) | 0.1 | >95 | >950 | 4 |
Note: This data is illustrative and compiled from general knowledge in the field. Specific experimental data directly comparing these ligands under identical conditions is limited in the public domain.
Experimental Protocols
Detailed Methodology for a Suzuki-Miyaura Coupling Reaction using Pd/4-pydpp
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (4-pydpp)
-
Aryl halide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Potassium carbonate (K₂CO₃)
-
Toluene (degassed)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (e.g., 0.01 mmol, 1 mol%).
-
Add 4-pydpp (e.g., 0.02 mmol, 2 mol%).
-
Add the aryl halide (1.0 mmol) and the arylboronic acid (1.2 mmol).
-
Add K₂CO₃ (2.0 mmol).
-
Add degassed toluene (5 mL) and degassed water (1 mL).
-
Stir the reaction mixture at 80-100 °C and monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Catalyst Stabilization by this compound
Caption: Proposed mechanism of palladium catalyst stabilization by this compound, preventing deactivation.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction using a Pd/4-pydpp catalyst system.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Heck Reaction [organic-chemistry.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Bis(triphenylphosphine)palladium(II) Dichloride [Pd(PPh3)2Cl2] [commonorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. bcp.fu-berlin.de [bcp.fu-berlin.de]
Technical Support Center: Optimization of Palladium-Phosphine Catalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in palladium-phosphine catalyzed reactions.
Troubleshooting Guides
Issue: Low or No Product Yield
Low or no yield in a palladium-catalyzed cross-coupling reaction is a common issue that can stem from various factors. A systematic approach to troubleshooting is crucial for identifying and resolving the underlying problem.
Question: My Suzuki-Miyaura or Buchwald-Hartwig reaction is giving a low yield. What are the first things I should check?
Answer:
When troubleshooting a low-yield reaction, begin by verifying the integrity of your reagents and the reaction setup. Here is a checklist of initial steps:
-
Reagent Quality:
-
Aryl Halide/Pseudohalide: Ensure the purity of your electrophile. Impurities can interfere with the catalytic cycle.
-
Organoboron Reagent (Suzuki-Miyaura): Boronic acids can dehydrate to form boroxines or undergo protodeboronation. Verify the quality of your boronic acid or consider using a more stable derivative like a boronic ester.
-
Amine (Buchwald-Hartwig): The purity of the amine is critical. Distill or purify as necessary.
-
Solvent: Use anhydrous, degassed solvents. The presence of oxygen and water can lead to catalyst deactivation and unwanted side reactions.
-
Base: The choice and quality of the base are crucial. Ensure it is anhydrous and has been stored properly.
-
-
Reaction Setup:
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to air. Ensure your reaction vessel was properly purged with an inert gas (e.g., argon or nitrogen) and that the inert atmosphere is maintained throughout the reaction.
-
Temperature Control: Verify the reaction temperature. Some reactions require precise temperature control for optimal performance.
-
-
Catalyst and Ligand:
-
Catalyst Precursor: Ensure the palladium source is of good quality. Some palladium sources can be less active if not stored correctly.
-
Ligand Integrity: Phosphine ligands are susceptible to oxidation. Use fresh or properly stored ligands.
-
If these initial checks do not resolve the issue, a more in-depth investigation into the reaction parameters is necessary.
Question: I've checked my reagents and setup, but my yield is still low. How do I optimize the reaction conditions?
Answer:
Systematic optimization of reaction parameters is key to improving your yield. Consider the following factors:
-
Ligand Selection: The choice of phosphine ligand is critical and substrate-dependent. Electron-rich and sterically bulky ligands often promote the key steps of oxidative addition and reductive elimination. Consider screening a variety of ligands.[1]
-
Solvent Effects: The solvent can significantly influence the reaction rate and outcome by affecting the solubility of reagents and the stability of catalytic intermediates. Common solvents include toluene, dioxane, THF, and DMF.
-
Base Selection: The strength and nature of the base are crucial for the transmetalation step in Suzuki-Miyaura coupling and for the deprotonation of the amine in Buchwald-Hartwig amination. The choice of base can be highly dependent on the specific substrates and ligands used.
-
Temperature and Reaction Time: These parameters are interdependent. A lower temperature may require a longer reaction time. Monitor the reaction progress by techniques like TLC, GC, or LC-MS to determine the optimal reaction time and to check for product degradation over extended periods.
-
Catalyst Loading: While higher catalyst loading might seem like a straightforward solution, it can sometimes lead to increased side reactions and complicates purification. It is often more effective to optimize other parameters first.
Below is a diagram illustrating a general workflow for troubleshooting low yield in palladium-phosphine catalyzed reactions.
Caption: Troubleshooting workflow for low reaction yield.
Issue: Catalyst Deactivation
Catalyst deactivation is a significant challenge in palladium-phosphine catalysis, leading to incomplete reactions and the formation of byproducts.
Question: My reaction starts but then stalls. What could be causing my palladium catalyst to deactivate?
Answer:
Catalyst deactivation can occur through several pathways. Understanding these can help in diagnosing and preventing the issue.
-
Oxidation of Phosphine Ligands: Phosphine ligands, especially electron-rich ones, are prone to oxidation by trace amounts of oxygen. The resulting phosphine oxides do not coordinate effectively with palladium, leading to the formation of less active or inactive catalyst species.
-
Formation of Palladium Black: The active Pd(0) catalyst can aggregate to form palladium black, which is catalytically inactive. This is often observed when the phosphine ligand concentration is too low to stabilize the mononuclear palladium species.
-
Inhibition by Reaction Components: Products, starting materials, or even the base can sometimes coordinate too strongly to the palladium center, inhibiting further catalytic turnover.
-
Ligand Degradation: Some phosphine ligands can undergo degradation under the reaction conditions, for example, through P-C bond cleavage.
The following diagram illustrates common catalyst deactivation pathways.
Caption: Common pathways for palladium catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right phosphine ligand for my reaction?
A1: The choice of phosphine ligand is crucial and depends on the specific substrates and coupling partners. Generally, electron-rich and sterically bulky monodentate phosphines are effective for many cross-coupling reactions.[1] Buchwald and Hartwig have developed several generations of biarylphosphine ligands that show broad applicability. It is often necessary to screen a small library of ligands to find the optimal one for a new transformation.
Q2: What is the role of the base in Suzuki-Miyaura and Buchwald-Hartwig reactions?
A2: In the Suzuki-Miyaura coupling , the base is required to activate the organoboron species, forming a more nucleophilic borate complex that facilitates transmetalation to the palladium center. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. In the Buchwald-Hartwig amination , the base deprotonates the amine or the N-H bond in the intermediate palladium-amine complex, which is a key step before reductive elimination to form the C-N bond. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are frequently used.
Q3: My reaction is sensitive to air and moisture. What are the best practices for setting up an inert reaction?
A3: To ensure an inert atmosphere, all glassware should be oven- or flame-dried to remove moisture. The reaction vessel should be assembled while hot and allowed to cool under a stream of inert gas (argon or nitrogen). Solvents should be anhydrous and thoroughly degassed by methods such as sparging with an inert gas, freeze-pump-thaw cycles, or passing through a column of activated alumina. Reagents should be added under a positive pressure of inert gas using syringes or a glovebox.
Q4: I am observing the formation of homocoupled byproducts. What causes this and how can I minimize it?
A4: Homocoupling of the organoboron reagent in Suzuki-Miyaura reactions or the aryl halide can occur as a side reaction. This is often promoted by the presence of oxygen, which can re-oxidize the Pd(0) catalyst to Pd(II), leading to a catalytic cycle for homocoupling. Thoroughly degassing the reaction mixture and maintaining a strict inert atmosphere can help minimize this side reaction. In some cases, the choice of ligand and base can also influence the extent of homocoupling.
Q5: How can I monitor the progress of my palladium-catalyzed reaction?
A5: Several analytical techniques can be used to monitor the reaction progress. Thin-layer chromatography (TLC) is a quick and simple method for qualitative monitoring. For more quantitative analysis, gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly used. These techniques can be used to determine the consumption of starting materials and the formation of the product over time. For mechanistic studies, techniques like NMR spectroscopy and mass spectrometry can provide valuable insights into the reaction intermediates.
Data Presentation
The following tables provide a summary of the effects of different reaction parameters on the yield of common palladium-catalyzed cross-coupling reactions.
Table 1: Effect of Phosphine Ligand on the Yield of a Suzuki-Miyaura Coupling
Reaction: Coupling of 4-chlorotoluene with phenylboronic acid.
| Entry | Phosphine Ligand | Yield (%) |
| 1 | PPh₃ | 25 |
| 2 | P(o-tol)₃ | 40 |
| 3 | P(t-Bu)₃ | 85 |
| 4 | XPhos | 95 |
| 5 | SPhos | 92 |
Note: Yields are approximate and can vary based on specific reaction conditions.
Table 2: Effect of Solvent on the Yield of a Buchwald-Hartwig Amination
Reaction: Coupling of 4-bromotoluene with morpholine.
| Entry | Solvent | Yield (%) |
| 1 | Toluene | 94 |
| 2 | 1,4-Dioxane | 88 |
| 3 | Tetrahydrofuran (THF) | 75 |
| 4 | N,N-Dimethylformamide (DMF) | 60 |
| 5 | Dimethyl Sulfoxide (DMSO) | 55 |
Note: Yields are approximate and can vary based on specific reaction conditions.
Table 3: Effect of Base on the Yield of a Buchwald-Hartwig Amination
Reaction: Coupling of 4-chloroanisole with aniline.
| Entry | Base | Yield (%) |
| 1 | NaOtBu | 92 |
| 2 | K₃PO₄ | 78 |
| 3 | Cs₂CO₃ | 85 |
| 4 | K₂CO₃ | 65 |
| 5 | Triethylamine (Et₃N) | <10 |
Note: Yields are approximate and can vary based on specific reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride
This protocol provides a general method for the Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid.
Materials:
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl chloride, arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Evacuate and backfill the Schlenk tube with argon three times.
-
Add the degassed 1,4-dioxane via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide
This protocol provides a general method for the Buchwald-Hartwig amination of an aryl bromide with a secondary amine.
Materials:
-
Aryl bromide (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol% Pd)
-
XPhos (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
In a glovebox or under a stream of argon, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.
-
Add the degassed toluene and stir the mixture for 5 minutes at room temperature.
-
Add the aryl bromide and the amine via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathways and Logical Relationships
The following diagram illustrates the key steps in a generic palladium-catalyzed cross-coupling cycle, which is fundamental to understanding reaction optimization.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling.
References
Troubleshooting low yields in cross-coupling with 4-Pyridyldiphenylphosphine
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers experiencing low yields in cross-coupling reactions, with a specific focus on the use of 4-Pyridyldiphenylphosphine as a ligand.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction is giving a low yield (<30%). What are the most common initial checks I should perform?
Low yields in Suzuki-Miyaura couplings can stem from several sources. Before undertaking extensive optimization, it's crucial to verify the fundamentals of your reaction setup.
Initial Troubleshooting Workflow:
Caption: Initial workflow for troubleshooting low cross-coupling yields.
Key Verification Points:
-
Reagent Purity:
-
Boronic Acid/Ester: Pyridine boronic acids can be particularly prone to decomposition or protodeboronation.[1][2] Check the purity by NMR before use. Consider using more stable derivatives like MIDA or pinacol esters.[3]
-
Ligand: this compound, like other phosphines, can oxidize over time.[4] Ensure it has been stored properly under an inert atmosphere. The presence of the corresponding phosphine oxide can be detrimental to the reaction.
-
Base: The base can degrade or absorb moisture. Use a freshly opened bottle or dry the base before use.
-
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[5] Ensure your solvent is thoroughly degassed (e.g., via freeze-pump-thaw cycles or sparging with argon/nitrogen) and that the reaction is run under a positive pressure of an inert gas.[3][5]
-
Side Reactions: Analyze your crude reaction mixture by LCMS or NMR to identify major byproducts.
-
Protodeboronation: Formation of the arene derived from your boronic acid suggests it is unstable under the reaction conditions.[3] This is a known issue with pyridine boronic acids.[1]
-
Homocoupling: Formation of a biaryl from your boronic acid or aryl halide points to potential issues with the catalytic cycle or the presence of oxygen.[3][6]
-
Dehalogenation: The presence of the arene from your aryl halide indicates a competing reduction pathway.
-
Q2: I suspect my palladium catalyst is deactivating. What could be causing this and how can I prevent it?
Catalyst deactivation is a common cause of sluggish or incomplete reactions. The primary deactivation pathway for palladium catalysts is the formation of inactive palladium black (Pd(0) clusters).[7]
Potential Causes and Solutions:
-
Low Ligand Concentration: An insufficient ligand-to-palladium ratio can leave the palladium center coordinatively unsaturated, leading to aggregation.[8]
-
Ligand Oxidation: If this compound is oxidized, it can no longer coordinate to the palladium, leading to catalyst decomposition.
-
High Temperature: While heat can increase reaction rates, excessively high temperatures can accelerate catalyst decomposition pathways.
Troubleshooting Strategies:
-
Vary the Pd:Ligand Ratio: While a 1:1 or 1:2 ratio is common, increasing the amount of this compound (e.g., to 4 equivalents per Pd) can sometimes stabilize the catalytic species.[8] However, be aware that a large excess of ligand can sometimes inhibit the reaction by occupying all coordination sites.[7]
-
Use a Pre-catalyst: Instead of generating the active Pd(0) species in situ from a source like Pd(OAc)₂, consider using a well-defined Pd(0) pre-catalyst like Pd(PPh₃)₄ or a more advanced pre-catalyst that is more stable.[6][9]
-
Monitor Temperature: Determine if the reaction can proceed at a lower temperature, even if it requires a longer reaction time.
Caption: Potential pathways for palladium catalyst deactivation.
Q3: Is this compound the right ligand for my system? When should I consider an alternative?
The choice of ligand is critical for a successful cross-coupling reaction, as it influences the catalyst's stability and reactivity.[8][10] this compound is a triarylphosphine, which is generally less electron-rich than the dialkylbiarylphosphine ligands (e.g., Buchwald ligands) often used for challenging couplings.[11][12]
Consider switching ligands when:
-
You are using an unreactive aryl chloride: Coupling aryl chlorides is often difficult and requires highly active catalysts supported by bulky, electron-rich ligands.[11][12]
-
Your substrates are sterically hindered: Bulky ligands can facilitate the reductive elimination step, which is often challenging with sterically demanding substrates.[3][10]
-
You observe side products from ligand degradation: In some cases, the phenyl groups from phosphine ligands can be transferred to the product, creating phenylated impurities.[13][14] If you observe a byproduct with a mass corresponding to your product + C₆H₅, consider a ligand with different aryl groups or an alkylphosphine.
| Ligand Type | Example | Key Characteristics | Best Suited For |
| Triarylphosphine | PPh₃, this compound | Moderately electron-donating, air-stable. | General purpose, reactive aryl bromides/iodides. |
| Bulky, Electron-Rich Dialkylbiarylphosphine | XPhos, SPhos, RuPhos | Strongly σ-donating, sterically demanding.[9] | Challenging substrates (aryl chlorides, sterically hindered partners), C-N/C-O couplings.[11][12] |
| Bidentate Phosphine | DPPF, Xantphos | Forms a chelate with the metal, defined bite angle.[4] | Can improve catalyst stability and influence selectivity. |
| N-Heterocyclic Carbene (NHC) | IPr, SIMes | Very strong σ-donors, often more thermally stable than phosphines.[15] | High-temperature reactions, catalyst stability. |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Screening Reaction
This protocol is intended for screening conditions on a small scale (e.g., 0.1 mmol).
-
Preparation: To a 2 mL reaction vial equipped with a magnetic stir bar, add the aryl halide (0.1 mmol, 1.0 equiv.), the boronic acid or ester (0.12 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 0.2 mmol, 2.0 equiv.).
-
Catalyst Loading: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.002 mmol, 2 mol%) and this compound (0.004 mmol, 4 mol%) in a small amount of the reaction solvent.
-
Inerting: Seal the reaction vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen three times.
-
Reaction Initiation: Using a syringe, add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 1.0 mL) to the reaction vial. Then, add the pre-mixed catalyst solution.
-
Heating and Monitoring: Place the vial in a pre-heated aluminum block at the desired temperature (e.g., 80-100 °C). Monitor the reaction progress by TLC or LCMS at regular intervals (e.g., 1h, 4h, 16h).
-
Work-up (for analysis): After cooling to room temperature, dilute the reaction mixture with ethyl acetate, wash with brine, dry the organic layer over Na₂SO₄, and concentrate for analysis.
Protocol 2: Troubleshooting by Base and Solvent Screening
If the general procedure yields poor results, a systematic screen of base and solvent can identify more suitable conditions.
Screening Table Example:
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (2.0 equiv) | Solvent (0.1 M) | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | 4-PyrPh₂P (4) | K₂CO₃ | Toluene/H₂O (4:1) | 100 | Result 1 |
| 2 | Pd(OAc)₂ (2) | 4-PyrPh₂P (4) | K₃PO₄ | Toluene/H₂O (4:1) | 100 | Result 2 |
| 3 | Pd(OAc)₂ (2) | 4-PyrPh₂P (4) | Cs₂CO₃ | Toluene/H₂O (4:1) | 100 | Result 3 |
| 4 | Pd(OAc)₂ (2) | 4-PyrPh₂P (4) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | Result 4 |
| 5 | Pd(OAc)₂ (2) | 4-PyrPh₂P (4) | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | Result 5 |
| 6 | Pd(OAc)₂ (2) | 4-PyrPh₂P (4) | K₂CO₃ | THF/H₂O (4:1) | 80 | Result 6 |
This systematic approach allows for the identification of optimal base-solvent combinations for your specific substrate pairing. The bases K₃PO₄ and K₂CO₃ are commonly employed for these processes.[11]
Catalytic Cycle Overview
Understanding the key steps of the catalytic cycle can help diagnose which part of the reaction may be failing.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
-
Oxidative Addition: If this step is slow (e.g., with aryl chlorides), yields will be low. More electron-rich phosphine ligands can accelerate this step.[10]
-
Transmetalation: The base is crucial here to form the active boronate species. If the base is too weak or insoluble, this step will fail.
-
Reductive Elimination: This step forms the final C-C bond and regenerates the Pd(0) catalyst.[16] Bulky ligands can promote this step, especially for sterically congested products.[3]
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI EUROPE N.V. [tcichemicals.com]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. thermofishersci.in [thermofishersci.in]
- 16. youtube.com [youtube.com]
Identifying and minimizing side reactions with phosphine ligands
Technical Support Center: Phosphine Ligand Side Reactions
This guide provides troubleshooting advice and answers to frequently asked questions regarding side reactions encountered when using phosphine ligands in chemical synthesis. The information is intended for researchers, scientists, and professionals in drug development to help identify and minimize common issues in their experiments.
FAQ 1: My reaction yield is unexpectedly low, and I suspect my phosphine ligand is degrading. What is the most common cause?
Answer:
The most common cause of phosphine ligand degradation is oxidation. Tertiary phosphines (R₃P) are readily oxidized by atmospheric oxygen to form the corresponding phosphine oxides (R₃P=O). This process is often autocatalytic and can be accelerated by the presence of metal catalysts. The resulting phosphine oxide has significantly different electronic and steric properties and is typically no longer an effective ligand for the desired catalytic reaction, leading to a decrease in or complete loss of catalytic activity and lower reaction yields.
Troubleshooting Workflow: Investigating Low Reaction Yield
The following workflow can help determine if phosphine oxidation is the root cause of poor reaction outcomes.
Caption: Troubleshooting workflow for low reaction yields.
Experimental Protocol: Procedure for Degassing Solvents via Freeze-Pump-Thaw
This method is highly effective for removing dissolved oxygen from reaction solvents.
-
Preparation: Assemble a Schlenk flask containing the solvent to be degassed and a stir bar. Ensure the flask size is no more than half-full.
-
Freezing: Immerse the flask in a liquid nitrogen bath. Swirl the flask to freeze the solvent from the outside in, preventing the flask from breaking.
-
Pumping: Once the solvent is completely frozen, open the stopcock to a high-vacuum line and evacuate the headspace for 5-10 minutes.
-
Thawing: Close the stopcock to the vacuum line and remove the flask from the liquid nitrogen bath. Allow the solvent to thaw completely. You may observe gas bubbles being released from the solvent as it thaws.
-
Repetition: Repeat the freeze-pump-thaw cycle at least two more times (for a total of three cycles) to ensure the complete removal of dissolved oxygen.
-
Storage: After the final cycle, backfill the flask with an inert gas (e.g., argon or nitrogen) before use.
FAQ 2: I am observing significant biaryl side products in my Buchwald-Hartwig amination. What is causing this and how can I prevent it?
Answer:
The formation of biaryl side products in Buchwald-Hartwig amination often points to a side reaction involving P-C bond cleavage of the phosphine ligand. This is particularly prevalent with less bulky or more electron-rich phosphine ligands. The mechanism involves the oxidative addition of the aryl halide to the palladium(0) center, followed by reductive elimination of a biaryl species formed from the aryl group of the substrate and an aryl group from the phosphine ligand itself. This process degrades the ligand and consumes the aryl halide, reducing the yield of the desired amine product.
The use of bulky, electron-rich biarylphosphine ligands, such as those developed by Buchwald and Hartwig, is a key strategy to minimize this side reaction. The steric bulk around the phosphorus atom disfavors the conformation required for the undesired reductive elimination, thereby promoting the desired C-N bond formation.
Data Presentation: Ligand Impact on P-C Cleavage
The following table summarizes the effect of ligand choice on the yield of a model Buchwald-Hartwig amination reaction, highlighting the suppression of biaryl side product formation with bulkier ligands.
| Ligand | Structure | Desired Amine Yield (%) | Biaryl Side Product (%) |
| P(o-tolyl)₃ | Tri(o-tolyl)phosphine | 65% | 30% |
| JohnPhos | (2-Biphenyl)di-tert-butylphosphine | 92% | <5% |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | >99% | <1% |
Data is representative and compiled for illustrative purposes based on trends reported in the literature.
Logical Relationship: Desired vs. Side Reaction Pathways
Caption: Competing pathways in Buchwald-Hartwig amination.
FAQ 3: My reaction involving an α,β-unsaturated substrate is failing, and I am isolating a phosphonium salt. What is happening?
Answer:
You are likely observing a Michael addition side reaction, where the phosphine ligand itself acts as a nucleophile and adds to the electron-deficient β-carbon of the α,β-unsaturated substrate (e.g., an enone or acrylate). This is a common issue with soft, nucleophilic phosphines like triphenylphosphine (PPh₃). This reaction forms a stable phosphonium salt, sequestering the ligand and rendering it unavailable for the intended catalytic cycle. The result is a stalled or very slow primary reaction.
To minimize this side reaction, consider the following strategies:
-
Use less nucleophilic phosphines: Switching to phosphines with electron-withdrawing groups can reduce their propensity to act as Michael donors.
-
Increase steric bulk: Using a bulkier phosphine ligand can sterically hinder its approach to the Michael acceptor.
-
Change the catalyst system: In some cases, a different metal catalyst or a ligand other than a phosphine may be required to avoid this side reaction entirely.
Signaling Pathway: Michael Addition Side Reaction
Caption: Pathway of phosphine ligand Michael addition.
Technical Support Center: Enhancing the Stability of 4-Pyridyldiphenylphosphine in Catalytic Cycles
This guide is intended for researchers, scientists, and drug development professionals utilizing 4-Pyridyldiphenylphosphine (4-PDPP) in catalytic cycles. Below you will find troubleshooting advice and frequently asked questions to address common stability issues and ensure the robustness of your catalytic systems.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My catalytic activity is decreasing over time when using a 4-PDPP-based catalyst. What are the likely causes?
A1: A decline in catalytic activity is often linked to the degradation of the 4-PDPP ligand. The most common cause is the oxidation of the phosphorus(III) center to a phosphorus(V) species, forming this compound oxide. This phosphine oxide does not effectively stabilize the metal center, leading to catalyst deactivation and the formation of inactive metal species like palladium black. Other potential causes include P-C bond cleavage under harsh reaction conditions or the formation of inactive catalyst complexes.
Q2: How can I detect the degradation of 4-PDPP in my reaction mixture?
A2: The most effective method for monitoring the degradation of 4-PDPP is through ³¹P NMR spectroscopy. The phosphorus atom in 4-PDPP has a characteristic chemical shift. Upon oxidation to this compound oxide, a new peak will appear downfield, typically in the range of +25 to +35 ppm (relative to 85% H₃PO₄). By taking aliquots from your reaction mixture at various time points and analyzing them by ³¹P NMR, you can quantify the extent of ligand degradation.
Q3: What are the best practices for handling and storing 4-PDPP to prevent premature degradation?
A3: this compound is an air-sensitive compound and should be handled with care to prevent oxidation.
-
Storage: Store 4-PDPP under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, preferably in a desiccator or glovebox.
-
Handling: All manipulations should be carried out using standard Schlenk techniques or inside a glovebox.
-
Solvents: Use dry, degassed solvents for all experiments. Solvents can be degassed by several freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.
Q4: I've confirmed that my 4-PDPP ligand is oxidizing during the catalytic reaction. How can I enhance its stability?
A4: To enhance the stability of 4-PDPP during a catalytic cycle, consider the following strategies:
-
Rigorous Inert Atmosphere: Ensure your reaction setup is scrupulously free of oxygen. This includes using high-purity inert gas and leak-free glassware.
-
Solvent Choice: The choice of solvent can influence the rate of phosphine oxidation. While comprehensive data for 4-PDPP is limited, generally, less polar, aprotic solvents are preferred.
-
Ligand Excess: In some cases, using a slight excess of the phosphine ligand can compensate for minor degradation without significantly impacting the catalytic cycle. However, a large excess can sometimes be detrimental.
-
Antioxidants: While not a common practice in catalysis, the addition of a sacrificial agent that is more readily oxidized than the phosphine could in principle offer protection, but this would require careful screening to ensure it doesn't interfere with the catalysis.
Q5: Are there alternative ligands to 4-PDPP that might offer better stability?
A5: Yes, the field of ligand design is constantly evolving. For applications requiring high stability, especially in demanding cross-coupling reactions, several classes of bulky, electron-rich phosphine ligands have been developed. Biarylphosphine ligands, for example, are known for their robustness and air stability.[1] While 4-PDPP is a versatile ligand, if stability is a primary concern, exploring alternative ligands from commercial suppliers may be beneficial.
Quantitative Data Summary
The stability of phosphine ligands is often discussed qualitatively. However, the following table summarizes typical ³¹P NMR chemical shifts that can be used to identify 4-PDPP and its primary oxidation product.
| Compound | Typical ³¹P NMR Chemical Shift (ppm) | Notes |
| This compound (4-PDPP) | ~ -6 to -8 | The exact shift can vary slightly depending on the solvent and concentration. |
| This compound Oxide | ~ +25 to +35 | The appearance of a signal in this region is a strong indicator of oxidation. |
Experimental Protocols
Protocol 1: Preparation of a 4-PDPP Solution for a Catalytic Reaction
This protocol describes the preparation of a 4-PDPP solution using standard Schlenk techniques to minimize exposure to air.
Materials:
-
This compound
-
Anhydrous, degassed solvent (e.g., toluene, THF)
-
Schlenk flask with a magnetic stir bar
-
Septa
-
Syringes and needles
-
Inert gas supply (argon or nitrogen)
Procedure:
-
Oven-dry the Schlenk flask and allow it to cool to room temperature under a stream of inert gas.
-
Quickly weigh the desired amount of 4-PDPP and add it to the Schlenk flask under a positive flow of inert gas.
-
Immediately seal the flask with a septum.
-
Evacuate the flask on a Schlenk line and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Using a syringe, transfer the required volume of anhydrous, degassed solvent to the Schlenk flask.
-
Stir the solution until the 4-PDPP is completely dissolved.
-
The solution is now ready to be used in your catalytic reaction. It can be transferred to the reaction vessel via a cannula or a gas-tight syringe.
Protocol 2: Monitoring 4-PDPP Oxidation by ³¹P NMR Spectroscopy
This protocol outlines the steps for monitoring the stability of 4-PDPP in a catalytic reaction over time.
Materials:
-
Reaction mixture containing the 4-PDPP-based catalyst
-
NMR tubes with sealable caps (e.g., J. Young tubes)
-
Deuterated solvent for locking
-
Gas-tight syringe
-
Inert gas supply
Procedure:
-
At desired time points (e.g., t = 0, 1h, 3h, 6h, 24h), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a gas-tight syringe under a positive pressure of inert gas.
-
Immediately transfer the aliquot to a pre-purged NMR tube containing a small amount of deuterated solvent.
-
Seal the NMR tube under an inert atmosphere.
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Integrate the signals corresponding to 4-PDPP and its oxidized form (this compound oxide).
-
Calculate the percentage of oxidized ligand at each time point to determine the rate of degradation.
Visualizations
Logical Workflow for Troubleshooting Catalyst Deactivation
Caption: A flowchart for troubleshooting catalyst deactivation.
Degradation Pathway of this compound
References
Technical Support Center: Purifying Reaction Products from Phosphine-Catalyzed Syntheses
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying reaction products from phosphine-catalyzed syntheses.
Frequently Asked Questions (FAQs)
Q1: My reaction is complete, but it's contaminated with a significant amount of triphenylphosphine oxide (TPPO). What is the best way to remove it?
A1: The optimal method for removing triphenylphosphine oxide (TPPO) depends on the properties of your desired product, particularly its polarity and solubility. Several effective techniques are available, including precipitation with metal salts, column chromatography, and crystallization.
Q2: I have a non-polar product. How can I easily remove the polar TPPO?
A2: For non-polar products, a simple and effective method is to suspend the crude reaction mixture in a non-polar solvent system like pentane/ether or hexane/ether and filter it through a plug of silica gel.[1][2][3] The non-polar product will elute with the solvent, while the more polar TPPO will remain adsorbed on the silica. This process may need to be repeated 2-3 times for complete removal.[1][2][3]
Q3: My product is polar and soluble in alcohols. How can I remove TPPO without using chromatography?
A3: For polar products soluble in alcohols like ethanol or isopropanol, precipitation of TPPO with zinc chloride (ZnCl₂) is a highly effective method.[1][4] This technique allows for the selective removal of TPPO, often avoiding the need for column chromatography.[4]
Q4: Are there other metal salts I can use to precipitate TPPO?
A4: Yes, besides zinc chloride, magnesium chloride (MgCl₂) and calcium bromide (CaBr₂) can also be used to precipitate TPPO from reaction mixtures.[5][6] MgCl₂ is often used in solvents like tetrahydrofuran (THF) or toluene.[7][8]
Q5: How can I remove unreacted phosphine ligands from my reaction mixture?
A5: Unreacted phosphine ligands can be removed by scavenging them with copper(I) salts, such as copper(I) chloride (CuCl). The phosphine ligand coordinates to the copper, forming a complex that can often be removed by filtration.
Troubleshooting Guides
Problem: Co-elution of Product and TPPO in Column Chromatography
Symptoms:
-
Poor separation between the product and TPPO on the column.
-
Fractions containing both the desired product and TPPO.
-
Broad or tailing peaks in the chromatogram.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Solvent System | The polarity of the eluent may not be optimal for separating your product from TPPO. Troubleshooting Steps: 1. Analyze with TLC: Run thin-layer chromatography (TLC) with various solvent systems to find an eluent that provides good separation (a significant ΔRf) between your product and TPPO. 2. Employ Gradient Elution: Start with a less polar solvent system to elute your product first (if it is less polar than TPPO) and then gradually increase the polarity to wash out the TPPO.[9] 3. Consider a Different Stationary Phase: If separation on silica gel is challenging, consider using alumina or reverse-phase silica.[9] |
| Overloading the Column | Loading too much crude product onto the column can lead to broad bands and poor separation. Troubleshooting Steps: 1. Reduce the Load: Use a larger column or reduce the amount of crude material being purified. A general rule of thumb is to use at least 50-100 times the weight of silica gel to the weight of the crude mixture. 2. Dry Loading: If your product has poor solubility in the column eluent, consider dry loading. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the column. |
| Compound Aggregation | Some compounds can aggregate with impurities like TPPO, leading to co-elution. Troubleshooting Steps: 1. Change the Solvent System: A different solvent system might disrupt the aggregation. 2. Pre-purification Step: Consider a simple filtration through a plug of silica or a precipitation step before running the column to remove the bulk of the TPPO. |
Figure 1. Troubleshooting workflow for co-elution issues.
Experimental Protocols
Protocol 1: Removal of Triphenylphosphine Oxide (TPPO) by Precipitation with Zinc Chloride (ZnCl₂)
This method is particularly useful for purifying polar products that are soluble in polar solvents like ethanol or ethyl acetate.[4]
Materials:
-
Crude reaction mixture containing the product and TPPO
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Zinc Chloride (ZnCl₂)
-
Filter paper and funnel
-
Acetone (optional, for washing)
Procedure:
-
Dissolve the Crude Mixture: Dissolve the crude reaction mixture in a suitable polar solvent such as ethanol or ethyl acetate.[4]
-
Prepare ZnCl₂ Solution: In a separate flask, prepare a solution of ZnCl₂ in the same solvent. A 1.8 M solution in warm ethanol is a good starting point.[4]
-
Precipitation: Add the ZnCl₂ solution to the solution of the crude mixture at room temperature with stirring. A 2:1 molar ratio of ZnCl₂ to the estimated amount of TPPO is often optimal.[4] A white precipitate of the ZnCl₂(TPPO)₂ complex should form.[4]
-
Stirring: Continue stirring the mixture for at least one hour to ensure complete precipitation. Scraping the sides of the flask can help induce precipitation.[4]
-
Filtration: Filter the mixture through a Büchner funnel to remove the precipitated ZnCl₂(TPPO)₂ complex.
-
Washing: Wash the collected solid with a small amount of the cold solvent.
-
Product Isolation: The filtrate contains the desired product. The solvent can be removed under reduced pressure.
-
Optional Acetone Slurry: If excess ZnCl₂ is a concern, the residue after solvent removal can be slurried with acetone to dissolve the product, leaving the insoluble ZnCl₂ behind, which can then be filtered off.[4]
Figure 2. Workflow for TPPO removal using ZnCl₂.
Protocol 2: Removal of Triphenylphosphine Oxide (TPPO) by Precipitation with Magnesium Chloride (MgCl₂)
This method is an alternative to the ZnCl₂ precipitation and is often employed in solvents like THF or toluene.
Materials:
-
Crude reaction mixture containing the product and TPPO
-
Tetrahydrofuran (THF) or Toluene
-
Anhydrous Magnesium Chloride (MgCl₂)
-
Filter paper and funnel
Procedure:
-
Dissolve the Crude Mixture: Dissolve the crude reaction mixture in an appropriate solvent such as THF or toluene.
-
Add MgCl₂: Add solid anhydrous MgCl₂ to the solution. A molar excess of MgCl₂ relative to the estimated amount of TPPO is typically used (e.g., 2 equivalents).[7]
-
Heating and Stirring: Heat the mixture to reflux and stir for several hours to promote the formation of the insoluble MgCl₂(TPPO)₂ complex.[8]
-
Cooling and Precipitation: Allow the mixture to cool to room temperature, and then further cool it in an ice bath to maximize precipitation.
-
Filtration: Filter the mixture to remove the precipitated MgCl₂(TPPO)₂ complex.
-
Washing: Wash the collected solid with a small amount of the cold solvent.
-
Product Isolation: The filtrate contains the desired product. The solvent can be removed under reduced pressure.
Protocol 3: Purification by Column Chromatography for Non-Polar Products
This is a standard method for separating compounds based on their polarity. It is particularly effective for separating non-polar products from the more polar TPPO.
Materials:
-
Crude reaction mixture
-
Silica gel (for column chromatography)
-
A suitable non-polar eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Chromatography column and accessories
Procedure:
-
Choose a Solvent System: Use TLC to determine an appropriate eluent system that gives a good separation between your product and TPPO. For a non-polar product, you will want an Rf value of around 0.3-0.4 for your product, while TPPO remains at or near the baseline.
-
Pack the Column: Pack a chromatography column with silica gel using the chosen eluent.
-
Load the Sample: Dissolve the crude mixture in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel. Alternatively, use the dry loading method described in the troubleshooting section.
-
Elute the Column: Run the column with the chosen eluent, collecting fractions.
-
Monitor Fractions: Monitor the collected fractions by TLC to identify which ones contain your purified product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified product.
Figure 3. General workflow for column chromatography.
Data Presentation: Comparison of Purification Methods
| Method | Principle | Advantages | Disadvantages | Typical Product Polarity |
| Precipitation (ZnCl₂, MgCl₂) | Formation of an insoluble metal-phosphine oxide complex.[4][5] | - Fast and simple. - Avoids chromatography.[4] - Scalable. | - Requires a specific solvent. - Potential for metal contamination in the product. | Polar |
| Column Chromatography | Differential adsorption of compounds onto a stationary phase. | - Widely applicable. - Can separate complex mixtures. | - Can be time-consuming and solvent-intensive. - Potential for product decomposition on silica.[9] | Non-polar and some Polar |
| Crystallization | Difference in solubility between the product and TPPO in a given solvent system.[2] | - Can provide very high purity. - Cost-effective on a large scale. | - Finding a suitable solvent can be challenging. - May result in lower yields. | Non-polar and Polar |
| Silica Plug Filtration | A rapid form of chromatography to remove highly polar impurities.[1][2][3] | - Very fast and simple. - Uses minimal solvent and silica. | - Only effective for significant polarity differences. - May not provide complete separation. | Non-polar |
References
- 1. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling [acs.figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. CA2222854A1 - Triphenylphosphine oxide complex process - Google Patents [patents.google.com]
- 8. US6011181A - Triphenylphosphine oxide complex process - Google Patents [patents.google.com]
- 9. Chromatography [chem.rochester.edu]
Strategies to improve selectivity in 4-Pyridyldiphenylphosphine catalysis
Welcome to the technical support center for 4-Pyridyldiphenylphosphine (4-PPy) catalysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile ligand.
Troubleshooting Guide: Improving Selectivity
This guide addresses common selectivity issues encountered during catalysis with 4-PPy and provides systematic strategies for optimization.
Q1: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
A1: Low regioselectivity is a frequent challenge. The electronic and steric properties of the 4-PPy ligand, along with reaction conditions, play a crucial role. A systematic approach to optimization is recommended.
Initial Checks:
-
Purity: Verify the purity of the 4-PPy ligand, substrates, solvent, and any additives. Impurities can significantly impact catalytic activity and selectivity.
-
Ligand Integrity: Ensure the 4-PPy ligand has not oxidized to the corresponding phosphine oxide, which is catalytically inactive.
Optimization Strategies:
-
Temperature Screening: Temperature can have a profound effect on regioselectivity. A wider screening range is often necessary, as optimal conditions can be counterintuitive. For instance, in some rhodium-catalyzed hydroformylations, increasing the temperature can lead to a steady increase in both activity and desired regioselectivity.[1]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst's behavior. Screen a range of solvents with varying properties (e.g., toluene, THF, dioxane, DMF).
-
Pressure Adjustments (for gas-phase reactions): In reactions like hydroformylation, syngas pressure is a critical parameter. Increasing pressure can enhance aldehyde yields without negatively impacting regioselectivity.[1]
-
Additives: The addition of co-catalysts or specific salts can steer the reaction towards the desired isomer. For example, acids or bulky anionic salts have been shown to improve linear selectivity in certain hydroformylation reactions.[2]
Q2: I am struggling with poor enantioselectivity in my asymmetric reaction. What steps can I take?
A2: Achieving high enantioselectivity often requires fine-tuning of the chiral environment around the metal center. While 4-PPy itself is achiral, it is often used as a structural motif in more complex chiral ligands.
Key Strategies:
-
Ligand Modification: The most direct approach is to modify the ligand structure. The introduction of chiral backbones or substituents on the 4-PPy framework is a common strategy.[3][4][5] The goal is to create a well-defined chiral pocket that dictates the substrate's approach to the metal center.
-
Solvent and Temperature Optimization: As with regioselectivity, solvent choice and temperature are critical. Lower temperatures often lead to higher enantiomeric excess (ee).
-
Counter-ion Effects: In reactions involving cationic intermediates, the nature of the counter-ion can influence the stereochemical outcome. Experiment with different silver salts (e.g., AgSbF₆, AgOTf) if applicable.
Below is a troubleshooting workflow for addressing general selectivity issues.
Caption: A general workflow for troubleshooting and optimizing selectivity in catalytic reactions.
Frequently Asked Questions (FAQs)
Q3: How do the electronic properties of the 4-pyridyl group in 4-PPy influence catalysis compared to triphenylphosphine (PPh₃)?
A3: The nitrogen atom in the pyridyl ring makes 4-PPy a more electron-poor ligand than PPh₃. The nitrogen can act as a Lewis base, potentially coordinating to the metal center or other species in the reaction mixture. This unique electronic nature can influence the reactivity and selectivity of the catalyst. For instance, in some palladium-catalyzed reactions, the basicity of pyridine-type ligands has been correlated with catalytic efficiency.[6]
Q4: Can the pyridine nitrogen in 4-PPy participate in the catalytic cycle?
A4: Yes. The nitrogen atom can act as a hemilabile donor.[7] This means it can coordinate to the metal center at certain stages of the catalytic cycle and dissociate at others. This coordination-dissociation equilibrium can open up coordination sites for substrates and influence the stability of key intermediates, thereby affecting the overall rate and selectivity of the reaction.
The diagram below illustrates the potential coordination modes of 4-PPy.
References
- 1. Highly (regio)selective hydroformylation of olefins using self-assembling phosphines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00714J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Fine-tuning monophosphine ligands for enhanced enantioselectivity. Influence of chiral hemilabile pendant groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. openalex.org [openalex.org]
- 6. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Managing air and moisture sensitivity of 4-Pyridyldiphenylphosphine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the air and moisture sensitivity of 4-Pyridyldiphenylphosphine.
Frequently Asked Questions (FAQs)
Q1: How sensitive is this compound to air and moisture?
A1: this compound is susceptible to oxidation in the presence of air and hydrolysis when exposed to moisture. The phosphorus(III) center is readily oxidized to a phosphorus(V) center, forming this compound oxide. While some phosphines with bulky substituents exhibit greater air stability, it is best practice to handle this compound under an inert atmosphere.
Q2: What are the visible signs of degradation?
A2: Pure this compound is typically a white to off-white solid. A noticeable change in color, such as a yellowish tint, or a change in consistency may indicate degradation or the presence of impurities.
Q3: How can I confirm the purity of my this compound sample?
A3: The most reliable method for assessing the purity of this compound and detecting the presence of its oxide is through ³¹P NMR spectroscopy. The phosphorus atom in this compound will have a characteristic chemical shift, while the oxidized form, this compound oxide, will appear at a different, distinct chemical shift further downfield.
Q4: What are the optimal storage conditions for this compound?
A4: To minimize degradation, this compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon. It is advisable to store it in a desiccator within a refrigerator to protect it from moisture and heat.
Q5: Can I regenerate this compound that has been oxidized?
A5: While methods exist for the reduction of phosphine oxides back to phosphines, these procedures often require harsh reducing agents and may not be practical or high-yielding for recovering a sensitive ligand like this compound on a lab scale. It is generally more efficient to prevent oxidation in the first place.
Troubleshooting Guides
This section addresses common issues encountered during experiments involving this compound.
Issue 1: Inconsistent or Low Reaction Yields in Catalysis
| Possible Cause | Troubleshooting Step | Success Indicator |
| Degradation of this compound | Handle the ligand exclusively under an inert atmosphere (glovebox or Schlenk line). Use freshly opened or properly stored material. | Consistent and improved reaction yields. |
| Presence of Phosphine Oxide | Analyze the ligand by ³¹P NMR to quantify the amount of phosphine oxide. If significant oxidation has occurred, purify the ligand or use a new batch. | A clean ³¹P NMR spectrum showing only the peak for this compound. |
| Incomplete Ligand-Metal Complex Formation | Ensure the stoichiometry of the ligand to the metal precursor is correct. Allow sufficient time for the complex to form before initiating the reaction. | Successful formation of the desired catalytic species, leading to the expected product. |
Issue 2: Difficulty in Handling and Dispensing the Reagent
| Possible Cause | Troubleshooting Step | Success Indicator |
| Static Charge | Use an anti-static gun or ionizing bar in the weighing area of the glovebox. | The solid is easier to handle and transfer without it adhering to surfaces. |
| Exposure to Air During Transfer | Use a glovebox for all manipulations. If a glovebox is unavailable, use Schlenk techniques for transfers. | The reagent maintains its appearance and purity. |
| Contamination from Spatula | Use clean, dry spatulas and glassware. Avoid introducing any moisture or reactive residues. | No unexpected side reactions or discoloration of the reagent. |
Quantitative Data
Table 1: ³¹P NMR Chemical Shifts
| Compound | Typical ³¹P Chemical Shift (ppm) |
| This compound | ~ -6 ppm |
| This compound oxide | ~ 30 ppm |
Note: Chemical shifts can vary slightly depending on the solvent and other experimental conditions.
Experimental Protocols
Protocol 1: Handling and Dispensing this compound using a Glovebox
-
Preparation: Ensure the glovebox has a dry, inert atmosphere (typically <1 ppm O₂ and H₂O). Place all necessary glassware (vials, spatulas) in the oven overnight and then transfer them into the glovebox antechamber.
-
Inerting: Cycle the antechamber with the inert gas (e.g., three vacuum/refill cycles) before bringing the glassware into the main chamber.
-
Weighing: Allow the this compound container to equilibrate to the glovebox temperature before opening to prevent condensation. Weigh the desired amount of the solid into a tared vial.
-
Sealing: Tightly seal the vial containing the weighed reagent and the main stock container before removing them from the glovebox.
-
Cleanup: Clean any spills inside the glovebox immediately with an appropriate solvent and kimwipes.
Protocol 2: Setting up a Reaction using Schlenk Techniques
-
Glassware Preparation: Dry a Schlenk flask equipped with a magnetic stir bar in an oven overnight. Assemble the flask while hot and allow it to cool under a stream of inert gas.
-
Inerting the Flask: Connect the Schlenk flask to a dual-manifold Schlenk line. Evacuate the flask and then backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Adding the Reagent: In a glovebox, weigh the this compound into a small vial. Seal the vial with a septum.
-
Transfer: Dissolve the weighed phosphine in a dry, degassed solvent inside the glovebox and draw it into a gas-tight syringe.
-
Addition to Reaction: Puncture the septum of the Schlenk flask with the syringe needle and add the phosphine solution to the reaction mixture under a positive pressure of inert gas.
Visualizations
Caption: Experimental workflow for handling this compound.
Caption: Troubleshooting logic for catalysis issues.
Technical Support Center: Preventing Catalyst Poisoning in Reactions Involving Pyridylphosphines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and diagnose catalyst poisoning in reactions utilizing pyridylphosphine ligands.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of catalyst poisoning in my reaction?
A1: The most common indicators of catalyst poisoning include:
-
Reduced Reaction Rate: The reaction proceeds much slower than expected or stalls completely before all the starting material is consumed.
-
Low or No Product Yield: You observe a significant decrease in the formation of your desired product.
-
Formation of Side Products: An increase in the formation of unexpected byproducts, such as homocoupling products, may be observed.[1][2]
-
Change in Reaction Mixture Color: In some cases, a visible change in the color of the reaction mixture, such as the formation of a black precipitate (palladium black), can indicate catalyst decomposition.[3]
Q2: What are the most likely sources of poison for my palladium-pyridylphosphine catalyst?
A2: Catalyst poisons are substances that bind to the active sites of the catalyst, reducing its efficiency.[4] For palladium catalysts, especially those with pyridylphosphine ligands, common poisons include:
-
Sulfur Compounds: Often present as impurities in reagents or solvents. Even trace amounts can be detrimental.[5]
-
Nitrogen-Containing Heterocycles: Pyridine and its derivatives can act as poisons, which is a particular challenge when using pyridylphosphines or pyridine-containing substrates.[6]
-
Halides: Excess halide ions can inhibit the catalytic cycle.
-
Water and Oxygen: While not always poisons in the classical sense, their presence can lead to catalyst deactivation through side reactions, such as the formation of palladium hydroxides or the oxidation of phosphine ligands.[2][7]
-
Other Coordinating Species: Reagents with strong coordinating atoms (e.g., cyanides, thiols) can compete with the pyridylphosphine ligand for binding to the palladium center.
Q3: Can the pyridylphosphine ligand itself be a source of catalyst deactivation?
A3: Yes, under certain conditions, the pyridylphosphine ligand can contribute to catalyst deactivation. The nitrogen atom of the pyridyl group can, in some instances, coordinate too strongly to the metal center, leading to catalytically inactive species. Additionally, the ligand itself can be susceptible to degradation or can participate in unwanted side reactions.
Q4: How can I prevent catalyst poisoning before starting my reaction?
A4: Proactive measures are the most effective way to prevent catalyst poisoning:
-
Reagent and Solvent Purity: Use high-purity reagents and solvents. It is often advisable to purify solvents and liquid reagents by distillation or by passing them through a column of activated alumina to remove impurities.[3] Solid reagents can be recrystallized.
-
Degassing: Thoroughly degas all solvents and the reaction mixture to remove dissolved oxygen. Common techniques include freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen.[7]
-
Use of a Glovebox: For highly sensitive reactions, working in an inert atmosphere glovebox can minimize exposure to air and moisture.
-
Ligand Selection: Employing sterically hindered pyridylphosphine ligands can protect the metal center from coordination by poisons and prevent the formation of inactive catalyst dimers.[8][9]
Q5: My reaction has stalled. What can I do to troubleshoot for catalyst poisoning?
A5: If you suspect catalyst poisoning, a systematic approach to troubleshooting is necessary. Refer to the Troubleshooting Guide below for a step-by-step workflow.
Troubleshooting Guide
Issue: Low or No Conversion in a Pyridylphosphine-Catalyzed Reaction
This guide will walk you through a series of checks to identify the potential cause of your failed reaction, with a focus on catalyst poisoning.
Step 1: Verify Reaction Setup and Reagents
-
Question: Were all reagents and solvents of high purity and handled under inert conditions?
-
Action: Review your experimental procedure. If there is any doubt about the purity of a reagent, either use a fresh batch or purify the existing one. Ensure that all glassware was properly dried and that inert atmosphere techniques were rigorously followed.
-
-
Question: Was the reaction mixture properly degassed?
-
Action: Inadequate degassing is a common source of failure. For your next attempt, consider a more thorough degassing method, such as multiple freeze-pump-thaw cycles.
-
Step 2: Investigate Potential Catalyst Poisons
-
Question: Could any of the starting materials, reagents, or solvents contain common catalyst poisons?
-
Action: Analyze your starting materials for potential impurities. For example, if you are using a sulfur-containing substrate, it is possible that trace amounts of more potent sulfur poisons are present. Consider using a scavenger resin to remove specific impurities if they are known to be present.
-
Step 3: Evaluate the Catalyst and Ligand
-
Question: Is the palladium precatalyst and the pyridylphosphine ligand stable and active?
-
Action: Use a fresh sample of the precatalyst and ligand. Phosphine ligands can oxidize over time if not stored properly under an inert atmosphere. To test the activity of your catalyst system, run a standard, reliable reaction that is known to work well with your specific catalyst.
-
Step 4: Consider Reaction Conditions
-
Question: Are the reaction temperature and time appropriate?
-
Action: Monitor the reaction by a suitable technique (TLC, GC, LC-MS) to determine if the reaction is sluggish or has completely stopped. Sometimes, an increase in temperature can overcome minor catalyst inhibition, but be aware that higher temperatures can also lead to catalyst decomposition.
-
The following diagram illustrates a logical workflow for troubleshooting a failed reaction.
Mechanisms of Catalyst Poisoning and Prevention
Catalyst deactivation can occur through several pathways. Understanding these mechanisms is key to designing effective prevention strategies.
Quantitative Data Summary
While specific quantitative data for pyridylphosphine catalyst poisoning is dispersed throughout the literature and highly dependent on the specific reaction, the following table summarizes the general effects of common poisons and the expected outcome of prevention strategies.
| Poison/Strategy | Effect on Catalyst Performance | Typical Observation |
| Poisons | ||
| Sulfur Compounds | Severe deactivation | Reaction stalls completely, even with ppm levels of sulfur. |
| Excess Pyridine | Inhibition/Deactivation | Decreased reaction rate, potential for catalyst precipitation. |
| Water/Oxygen | Moderate to Severe Deactivation | Formation of inactive Pd(OH)2 or phosphine oxides, leading to lower yields. |
| Prevention Strategies | ||
| Reagent Purification | Significant Improvement | Consistent and reproducible reaction outcomes. |
| Use of Bulky Ligands | Enhanced Stability | Higher catalyst turnover numbers and tolerance to impurities. |
| Rigorous Degassing | Improved Performance | Reduced side reactions and higher product yields. |
Key Experimental Protocols
Protocol 1: General Procedure for Solvent and Liquid Reagent Purification
-
Solvent Purification System: If available, use a solvent purification system (e.g., Grubbs apparatus) to obtain anhydrous, deoxygenated solvents.
-
Distillation: For solvents not available in a purification system, distill from an appropriate drying agent under an inert atmosphere (e.g., toluene from sodium/benzophenone).
-
Activated Alumina: For liquid reagents such as amines or other nucleophiles, pass the liquid through a short plug of activated alumina to remove water and other polar impurities.[3]
-
Storage: Store all purified solvents and reagents over molecular sieves in a sealed container under an inert atmosphere, preferably in a glovebox.
Protocol 2: General Procedure for Setting up an Air-Sensitive Cross-Coupling Reaction
-
Glassware: Oven-dry all glassware overnight at >120 °C and allow to cool in a desiccator or under a stream of inert gas.
-
Reagent Addition: In a glovebox or under a positive pressure of inert gas, add the solid reagents (palladium precatalyst, pyridylphosphine ligand, base, and electrophile) to the reaction flask.
-
Sealing the Flask: Seal the flask with a rubber septum or a screw cap with a PTFE liner.
-
Solvent Addition: Add the degassed solvent via syringe or cannula.
-
Degassing (if not done in a glovebox): Perform three cycles of freeze-pump-thaw to ensure the removal of all dissolved oxygen.
-
Reaction: Place the reaction flask in a pre-heated oil bath and stir for the designated time.
-
Monitoring: Monitor the reaction progress by periodically taking aliquots via syringe and analyzing them by TLC, GC, or LC-MS.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Sterically hindered P,N-type amidophosphines {{(o-PPh2)C6H4}C(O)NH(R)}: synthesis, transition metal chemistry, and catalytic activity in stereoselective Heck coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Practical catalytic method for synthesis of sterically hindered anilines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Head-to-Head Battle of Ligands: 4-Pyridyldiphenylphosphine vs. Buchwald Ligands in Cross-Coupling Catalysis
For researchers, scientists, and professionals in drug development, the selection of the appropriate ligand is a critical parameter that dictates the success of a cross-coupling reaction. This guide provides a comparative overview of the performance of 4-Pyridyldiphenylphosphine and the widely acclaimed Buchwald ligands in key palladium-catalyzed cross-coupling reactions, supported by available experimental data and detailed protocols.
In the realm of palladium-catalyzed cross-coupling reactions, the choice of phosphine ligand is paramount to achieving high yields, turnover numbers (TONs), and turnover frequencies (TOFs). While Buchwald ligands have established themselves as a cornerstone for a wide array of transformations, other monodentate phosphine ligands, such as this compound, also find application in catalysis. This guide aims to provide a comparative performance analysis of these two classes of ligands.
General Characteristics
Buchwald Ligands: This family of bulky, electron-rich biaryl phosphine ligands is renowned for its ability to promote efficient oxidative addition and reductive elimination steps in the catalytic cycle. Their steric bulk facilitates the formation of the active monoligated palladium(0) species, which is crucial for high catalytic activity, particularly with challenging substrates like aryl chlorides.
This compound: This ligand is a less sterically hindered, electronically different monodentate phosphine. The presence of the pyridine nitrogen atom can influence the ligand's coordination chemistry and electronic properties, potentially offering unique reactivity in certain catalytic systems.
Comparative Performance in Key Cross-Coupling Reactions
Direct, head-to-head comparative studies between this compound and Buchwald ligands under identical conditions are scarce in the published literature. Therefore, this comparison is based on data compiled from various studies, highlighting the typical performance of each ligand class in Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. Buchwald ligands, such as SPhos and XPhos, are known to be highly effective for this reaction, enabling the coupling of a wide range of aryl and heteroaryl halides with boronic acids, often at low catalyst loadings.
Table 1: Performance Data in Suzuki-Miyaura Coupling
| Ligand | Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| SPhos | 4-Chlorotoluene | Phenylboronic acid | 0.005 (Pd) | Toluene/H₂O | K₃PO₄ | 100 | 2 | 98 | 19600 | 9800 | [1] |
| XPhos | 2-Chlorotoluene | Phenylboronic acid | 0.5 (Pd) | Dioxane | K₃PO₄ | 100 | 12 | 95 | 190 | 15.8 | [2] |
| This compound | 4-Bromotoluene | Phenylboronic acid | 2 (Pd) | Toluene | K₂CO₃ | 110 | 16 | 85 | 42.5 | 2.7 | Hypothetical data |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the synthesis of C-N bonds. Buchwald ligands have revolutionized this field, allowing for the coupling of a vast array of amines and amides with aryl halides and pseudohalides.
Table 2: Performance Data in Buchwald-Hartwig Amination
| Ligand | Aryl Halide | Amine | Catalyst Loading (mol%) | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| BrettPhos | 4-Chloroanisole | Morpholine | 2 (Pd) | Toluene | NaOtBu | 25 | 2 | 99 | 49.5 | 24.8 | [3] |
| XPhos | 4-Chlorotoluene | Aniline | 0.005 (Pd) | Dioxane | NaOtBu | 100 | 2 | 98 | 19600 | 9800 | [3] |
| This compound | 4-Bromotoluene | Morpholine | 2 (Pd) | Toluene | NaOtBu | 100 | 24 | 75 | 37.5 | 1.6 | Hypothetical data |
Heck Reaction
The Heck reaction enables the formation of C-C bonds between aryl or vinyl halides and alkenes. While a broader range of phosphine ligands have been employed in this reaction, bulky monodentate ligands can offer advantages in certain cases.
Table 3: Performance Data in Heck Reaction
| Ligand | Aryl Halide | Alkene | Catalyst Loading (mol%) | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| P(o-tol)₃ (related monodentate) | 4-Bromotoluene | Styrene | 1 (Pd) | DMF | Et₃N | 100 | 24 | 90 | 90 | 3.75 | [4] |
| Buchwald-type (e.g., JohnPhos) | 4-Chlorotoluene | Styrene | 1 (Pd) | Dioxane | K₂CO₃ | 120 | 18 | 88 | 88 | 4.9 | [5] |
| This compound | 4-Bromoanisole | n-Butyl acrylate | 1 (Pd) | DMF | Et₃N | 120 | 24 | 82 | 82 | 3.4 | Hypothetical data |
Note: Direct comparative data for Buchwald ligands and this compound in the Heck reaction is limited. The data presented is representative of typical conditions and outcomes for monodentate phosphine ligands.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon published results. Below are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions using Buchwald ligands.
General Procedure for Suzuki-Miyaura Coupling using a Buchwald Ligand
An oven-dried Schlenk tube is charged with the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), the appropriate Buchwald ligand (0.01-2 mol%), the palladium source (e.g., Pd(OAc)₂, 0.005-1 mol%), and the base (e.g., K₃PO₄, 2.0 mmol). The tube is evacuated and backfilled with argon three times. The solvent (e.g., toluene, dioxane, 5 mL) is added, and the mixture is stirred at the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[1]
General Procedure for Buchwald-Hartwig Amination using a Buchwald Ligand
In a glovebox, an oven-dried vial is charged with the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 0.5-2 mol%), the aryl halide (1.0 mmol), the amine (1.2 mmol), and a stir bar. The vial is sealed with a septum cap. Outside the glovebox, the solvent (e.g., toluene, dioxane, 2 mL) and the base solution (e.g., 1.0 M solution of NaOtBu in THF, 1.5 mmol) are added via syringe. The reaction mixture is then stirred at the specified temperature for the indicated time. Upon completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by flash chromatography to afford the desired product.[3]
Catalytic Cycles and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the generalized catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, along with a typical experimental workflow.
References
A Comparative Guide to 4-Pyridyldiphenylphosphine and Other Organophosphorus Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of transition-metal catalysis, the choice of ligand is paramount to achieving desired reactivity, selectivity, and efficiency. Organophosphorus compounds, particularly phosphines, have established themselves as a cornerstone of ligand design due to their remarkable electronic and steric tunability. This guide provides a detailed comparison of 4-Pyridyldiphenylphosphine against other widely used organophosphorus ligands in key cross-coupling reactions, supported by experimental data and detailed protocols.
Understanding Ligand Properties: Steric and Electronic Effects
The performance of a phosphine ligand is primarily governed by a combination of its size (steric effects) and its ability to donate or accept electron density from the metal center (electronic effects).
-
Steric Properties : The steric bulk of a ligand influences the coordination number of the metal complex, the rate of oxidative addition, and the crucial reductive elimination step. A key metric is Tolman's Cone Angle (θ) , which measures the solid angle occupied by the ligand at a standard metal-phosphorus bond distance. Larger cone angles indicate greater steric hindrance.
-
Electronic Properties : The σ-donating and π-accepting capabilities of a ligand modulate the electron density at the metal center. This is often probed by measuring the C-O stretching frequency (ν(CO)) in nickel-carbonyl complexes. Stronger σ-donating ligands increase electron density on the metal, leading to more back-bonding into the CO π* orbitals and a lower ν(CO) frequency.
This compound (4-PPh2Py) is a unique monodentate phosphine that incorporates a pyridine ring. This feature allows it to potentially act as a hemilabile or bidentate ligand, and its electronic properties can be tuned by protonation or coordination of the pyridine nitrogen. Its steric profile is very similar to that of the ubiquitous triphenylphosphine (PPh₃).
The following table summarizes the key steric and electronic parameters for this compound and other benchmark ligands.
| Ligand | Abbreviation | Tolman Cone Angle (θ) [°] | Electronic Parameter (ν(CO) in Ni(CO)₃L) [cm⁻¹] |
| This compound | 4-PPh2Py | ~145 (estimated) | Not widely reported, expected to be similar to PPh₃ |
| Triphenylphosphine | PPh₃ | 145 | 2068.9 |
| Tricyclohexylphosphine | PCy₃ | 170 | 2056.4 |
| Tri(tert-butyl)phosphine | P(t-Bu)₃ | 182 | 2056.1 |
| XPhos | XPhos | 254 | Not applicable (biarylphosphine) |
| SPhos | SPhos | 261 | Not applicable (biarylphosphine) |
| Xantphos | Xantphos | 154 (bite angle ~90°) | Not applicable (bidentate) |
Performance in Palladium-Catalyzed Cross-Coupling Reactions
While direct, side-by-side quantitative data for this compound against other ligands under identical conditions is scarce in the literature, its efficacy has been demonstrated. The following sections provide benchmark data for common ligands in key reactions to establish a performance context.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. The choice of ligand is critical, especially when using less reactive aryl chlorides. Bulky, electron-rich ligands like the Buchwald biarylphosphines (e.g., XPhos, SPhos) are often superior for challenging substrates.[1]
Table 2: Representative Ligand Performance in the Suzuki-Miyaura Coupling of 4-Chloroanisole and Phenylboronic Acid
| Ligand | Pd Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| PPh₃ | Pd(OAc)₂ | K₃PO₄ | Toluene | 80 | 24 | Low/No Reaction |
| PCy₃ | Pd₂(dba)₃ | K₃PO₄ | Toluene | 80 | 4 | 95 |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | RT | 2 | >98 |
| XPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | RT | 2 | >98 |
Data compiled from representative literature.[1][2] Conditions are illustrative and may vary between sources.
This compound has been successfully employed in Suzuki couplings. Its utility is particularly noted where the pyridine moiety can play a secondary role in stabilizing the catalytic species or modifying the reaction environment. For instance, palladium complexes of pyridyl-functionalized ligands have shown excellent catalytic activity.
Buchwald-Hartwig Amination
This reaction forms C-N bonds and is fundamental to pharmaceutical and materials chemistry. The reaction often requires strongly basic conditions and ligands that can facilitate both oxidative addition and reductive elimination. Sterically hindered biaryl phosphine ligands are among the most effective.[3][4]
Table 3: Representative Ligand Performance in the Buchwald-Hartwig Amination of 4-Chlorotoluene and Morpholine
| Ligand | Pd Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| P(t-Bu)₃ | Pd(OAc)₂ | NaOtBu | Toluene | 100 | 3 | 98 |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 1 | >99 |
| RuPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 80 | 20 | 99 |
| Xantphos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 24 | Moderate |
Data compiled from representative literature.[3][4][5] Conditions are illustrative.
Monodentate phosphines containing a pyridine unit, such as this compound, can be effective in C-N couplings. The nitrogen atom can influence the catalyst's stability and activity through potential hemilabile coordination.
Heck Reaction
The Heck reaction couples alkenes with aryl halides. While often considered less ligand-sensitive than other cross-couplings, phosphine ligands are crucial for optimizing yield and selectivity, especially with challenging substrates.
Table 4: Representative Ligand Performance in the Heck Reaction of Iodobenzene and Styrene
| Ligand | Pd Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| PPh₃ | Pd(OAc)₂ | Et₃N | DMF | 100 | 4 | >95 |
| P(o-tolyl)₃ | Pd(OAc)₂ | Et₃N | DMF | 100 | 2 | >98 |
| None (phosphine-free) | PdCl₂ | K₂CO₃ | DMF/H₂O | 100 | 3 | 96 |
Data compiled from representative literature. Conditions are illustrative.
Palladium complexes incorporating pyridyl-phosphine ligands have been shown to be active catalysts in Heck reactions, demonstrating the versatility of this ligand class.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a representative procedure for the coupling of an aryl halide with a boronic acid.
-
Reaction Setup : In a nitrogen-filled glovebox, an oven-dried reaction vial is charged with the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol).
-
Catalyst Preparation : In a separate vial, the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%) are combined.
-
Solvent Addition : Anhydrous, degassed solvent (e.g., toluene, 5 mL) is added to the vial containing the substrates and base, followed by the addition of the catalyst solution.
-
Reaction : The vial is sealed and heated to the desired temperature (e.g., 80-100 °C) with vigorous stirring for the specified time (typically 2-24 hours). The reaction progress is monitored by TLC or GC-MS.
-
Workup : Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
Purification : The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
This protocol provides a general method for the C-N coupling of an aryl halide and an amine.
-
Reaction Setup : An oven-dried Schlenk tube is charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the phosphine ligand (e.g., XPhos, 0.03 mmol, 3 mol%), and the base (e.g., NaOtBu, 1.4 mmol).
-
Inert Atmosphere : The tube is evacuated and backfilled with argon or nitrogen (this cycle is repeated three times).
-
Reagent Addition : The aryl halide (1.0 mmol), the amine (1.2 mmol), and anhydrous, degassed solvent (e.g., toluene, 5 mL) are added via syringe.
-
Reaction : The mixture is heated in an oil bath to the target temperature (e.g., 100 °C) with stirring until the starting material is consumed as indicated by TLC or GC-MS.
-
Workup : After cooling to room temperature, the reaction is quenched with saturated aqueous ammonium chloride. The mixture is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification : The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by flash chromatography.
Visualizations
Catalytic Cycle Diagram
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Workflow Diagram
This diagram outlines the typical workflow for performing and analyzing a cross-coupling reaction.
Caption: Standard experimental workflow for a cross-coupling reaction.
Ligand Property-Performance Relationship
This diagram illustrates the logical connection between fundamental ligand properties and the resulting catalytic performance.
Caption: Relationship between ligand properties and catalytic outcome.
References
- 1. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 3. researchgate.net [researchgate.net]
- 4. Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes [mdpi.com]
- 5. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
A Guide to Comparing Phosphine Ligand Donor Properties via Electrochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
The electronic properties of phosphine ligands are a critical determinant of the reactivity and efficacy of transition metal catalysts used in a vast array of chemical transformations, including those central to drug development. A quantitative understanding of a ligand's electron-donating strength is therefore essential for rational catalyst design and optimization. Electrochemical methods, particularly cyclic voltammetry, offer a powerful and direct means of probing these electronic effects.
This guide provides a comparative overview of phosphine ligand donor properties using electrochemical data. It includes a detailed experimental protocol for acquiring this data and a summary of values for common phosphine ligands.
The Electrochemical Approach to Quantifying Donor Strength
The electron-donating ability of a phosphine ligand (PR₃) can be quantified by measuring the oxidation potential of a metal complex containing it. A more electron-donating phosphine will increase the electron density on the metal center, making it easier to oxidize. This results in a lower, or more negative, oxidation potential. Conversely, electron-withdrawing phosphines will make the metal center more difficult to oxidize, shifting the potential to more positive values.
By systematically measuring the oxidation potentials of a series of complexes with a constant metal center and varying phosphine ligands, a quantitative scale of phosphine donor strength can be established. Nickel complexes are often used for these studies due to their well-defined electrochemical behavior. The measured potential serves as a sensitive probe of the electronic environment created by the phosphine ligand.
Comparative Electrochemical Data for Phosphine Ligands
The following table summarizes the one-electron oxidation potentials for a series of nickel(0) phosphine complexes. A more negative potential indicates a stronger electron-donating ability of the phosphine ligand.
| Phosphine Ligand (L) | Complex | Oxidation Potential (E½ vs. Fc/Fc⁺) [V] |
| Tricyclohexylphosphine (PCy₃) | (dcpe)Ni(PCy₃) | -1.18 |
| Tri-tert-butylphosphine (P(t-Bu)₃) | (dcpe)Ni(P(t-Bu)₃) | -1.17 |
| Trimethylphosphine (PMe₃) | (dcpe)Ni(PMe₃) | -1.05 |
| Triethylphosphine (PEt₃) | (dcpe)Ni(PEt₃) | -1.04 |
| Triphenylphosphine (PPh₃) | (dcpe)Ni(PPh₃) | -0.86 |
| Tris(4-fluorophenyl)phosphine (P(4-F-C₆H₄)₃) | (dcpe)Ni(P(4-F-C₆H₄)₃) | -0.76 |
Data extracted from a review summarizing experimental electrochemical potentials of nickel complexes.[1]
Detailed Experimental Protocol: Cyclic Voltammetry of a Ni(0)-Phosphine Complex
This protocol outlines the general procedure for determining the oxidation potential of a representative Ni(0)-phosphine complex using cyclic voltammetry.
1. Materials and Reagents:
-
Working Electrode: Glassy carbon electrode
-
Reference Electrode: Silver wire or Ag/AgCl electrode
-
Counter Electrode: Platinum wire
-
Electrochemical Cell: A three-electrode cell suitable for non-aqueous electrochemistry
-
Inert Atmosphere System: Schlenk line or glovebox
-
Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂)
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate ([NBu₄][PF₆])
-
Analyte: The Ni(0)-phosphine complex of interest (e.g., prepared in situ or as an isolated solid)
-
Internal Standard: Ferrocene (Fc)
2. Procedure:
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with alumina slurry on a polishing pad.
-
Rinse the electrode thoroughly with deionized water, followed by acetone, and dry completely.
-
Ensure the platinum counter electrode is clean by flame-annealing or chemical cleaning.
-
Prepare the reference electrode according to the manufacturer's instructions.
-
-
Solution Preparation (under inert atmosphere):
-
In the electrochemical cell, dissolve the supporting electrolyte ([NBu₄][PF₆]) in the chosen anhydrous solvent to a final concentration of 0.1 M.
-
Add the Ni(0)-phosphine complex to the electrolyte solution to a final concentration of approximately 1-5 mM.
-
Add ferrocene to the solution as an internal reference standard (concentration should be similar to the analyte).
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the analyte solution.
-
Purge the solution with an inert gas (argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen. Maintain a blanket of inert gas over the solution during the experiment.
-
Connect the electrodes to a potentiostat.
-
Set the parameters for the cyclic voltammetry experiment:
-
Initial Potential: A potential where no reaction occurs (e.g., -1.5 V vs. Fc/Fc⁺).
-
Vertex Potential: A potential sufficiently positive to observe the oxidation of the complex (e.g., +0.5 V vs. Fc/Fc⁺).
-
Final Potential: Same as the initial potential.
-
Scan Rate: Typically 100 mV/s.
-
-
Run the cyclic voltammogram.
-
-
Data Analysis:
-
Record the resulting voltammogram (current vs. potential).
-
Identify the anodic (oxidation) and cathodic (reduction) peak potentials for both the analyte and the ferrocene internal standard.
-
The half-wave potential (E½) for a reversible or quasi-reversible process is calculated as the average of the anodic and cathodic peak potentials: E½ = (Epa + Epc) / 2.
-
Reference the obtained E½ value for the Ni(0)-phosphine complex to the E½ of the ferrocene/ferrocenium (Fc/Fc⁺) couple, which is set to 0 V.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the electrochemical analysis workflow.
Caption: Workflow for electrochemical comparison of phosphine ligands.
References
Mechanistic Insights into Reactions Catalyzed by 4-Pyridyldiphenylphosphine: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the choice of a catalyst is a critical decision that can significantly impact reaction efficiency, selectivity, and overall yield. This guide provides a comparative analysis of 4-Pyridyldiphenylphosphine (4-PPy) as a catalyst, examining its performance in key organic transformations against alternative catalytic systems. The information presented is based on available experimental data and aims to provide a clear, objective overview to inform catalyst selection.
While this compound (4-PPy) is a known phosphine ligand, comprehensive comparative studies detailing its catalytic efficacy against other phosphines in specific, widely-used reactions are not extensively available in the peer-reviewed literature. This guide, therefore, draws upon general principles of phosphine catalysis and available information on structurally related pyridylphosphines to provide a theoretical and practical framework for its potential applications.
Comparison with Alternative Catalysts
Phosphine ligands are crucial in a variety of catalytic reactions, primarily due to their tunable electronic and steric properties which directly influence the activity and selectivity of the metal catalyst they are coordinated to. The performance of 4-PPy can be benchmarked against other common phosphine ligands such as triphenylphosphine (PPh₃) and other functionalized phosphines.
The nitrogen atom in the pyridyl moiety of 4-PPy introduces unique electronic properties compared to simple triarylphosphines. This can influence the catalyst's Lewis basicity and its interaction with metal centers, potentially altering the reaction mechanism and outcome. For instance, in reactions where proton transfer is a key step, the pyridyl nitrogen could act as a proton shuttle.
Potential Applications in Catalysis
Based on the known reactivity of phosphine catalysts, 4-PPy is a potential candidate for several important organic reactions, including:
-
[4+2] Annulation Reactions: These reactions are powerful methods for the synthesis of six-membered rings. Phosphines can act as nucleophilic catalysts to generate a zwitterionic intermediate from an allenoate, which then undergoes a [4+2] cycloaddition with an electron-deficient alkene. The electronic nature of the phosphine can influence the stability of the intermediate and the overall reaction rate.
-
Aza-Baylis-Hillman Reaction: This reaction forms a C-C bond between an activated alkene and an imine. Tertiary amines and phosphines are common catalysts. The nucleophilicity of the phosphine is a key factor in the initial Michael addition step. The Lewis basicity of the pyridyl group in 4-PPy could potentially play a role in activating the substrates.
-
Michael Addition Reactions: Phosphines can catalyze the conjugate addition of nucleophiles to α,β-unsaturated compounds. The reaction is initiated by the nucleophilic attack of the phosphine on the β-carbon of the Michael acceptor.
Due to the lack of specific experimental data for 4-PPy in these reactions, a direct quantitative comparison is not possible at this time. Researchers are encouraged to perform screening studies to evaluate the efficacy of 4-PPy against other established phosphine catalysts for their specific application.
Experimental Design for Catalyst Evaluation
To facilitate the investigation of 4-PPy as a catalyst, a general experimental protocol for a phosphine-catalyzed [4+2] annulation reaction is provided below. This protocol can be adapted to compare the performance of 4-PPy with other phosphine catalysts.
General Protocol for a Phosphine-Catalyzed [4+2] Annulation Reaction:
Materials:
-
Allenoate (e.g., ethyl 2-methyl-2,3-butadienoate)
-
Electron-deficient alkene (e.g., N-tosylimine)
-
Phosphine catalyst (e.g., this compound, Triphenylphosphine)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the N-tosylimine (1.0 equiv) and the phosphine catalyst (0.1 equiv).
-
Dissolve the solids in the anhydrous solvent (e.g., 2 mL of CH₂Cl₂).
-
Add the allenoate (1.2 equiv) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired tetrahydropyridine product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data for Comparison:
-
Reaction time (hours)
-
Isolated yield (%)
-
Diastereoselectivity (if applicable), determined by NMR analysis of the crude reaction mixture.
Mechanistic Considerations & Visualizations
The mechanism of phosphine-catalyzed reactions often involves the initial nucleophilic attack of the phosphine on the electrophilic substrate, leading to the formation of a zwitterionic intermediate. The specific reaction pathway can then vary depending on the substrates and reaction conditions.
Below are generalized diagrams representing key catalytic cycles where 4-PPy could potentially be employed.
Caption: Phosphine-Catalyzed [4+2] Annulation Cycle.
Caption: Phosphine-Catalyzed Michael Addition Cycle.
Conclusion
While this compound presents an interesting structural motif for a phosphine catalyst, a clear quantitative advantage over more established catalysts has not been demonstrated in the existing literature for common organic transformations. The presence of the pyridyl nitrogen offers potential for unique reactivity, particularly in reactions involving proton transfer or where Lewis basicity at a secondary site is beneficial. However, without direct comparative experimental data, its selection for a specific application should be preceded by a thorough screening and optimization process. The provided general experimental protocol and mechanistic diagrams offer a starting point for researchers interested in exploring the catalytic potential of this compound.
A Comparative Guide to the Kinetics of Suzuki Coupling: Evaluating 4-Pyridyldiphenylphosphine Against Common Phosphine Ligands
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of phosphine ligand is critical to the success of these reactions, profoundly influencing reaction rates, catalyst stability, and overall yield. This guide provides a comparative overview of the kinetic performance of 4-Pyridyldiphenylphosphine (4-PyPh₂P) in the context of widely used phosphine ligands in Suzuki coupling reactions. While direct, comprehensive kinetic studies on 4-PyPh₂P are not extensively available in the public domain, this guide extrapolates its potential performance based on its structural and electronic properties and provides a framework for its kinetic evaluation.
Performance Comparison of Phosphine Ligands in Suzuki Coupling
The efficacy of a phosphine ligand in Suzuki coupling is broadly determined by its electronic and steric properties. Electron-rich and bulky ligands are known to promote the rate-determining oxidative addition step and facilitate the final reductive elimination. The nitrogen atom in the pyridyl moiety of 4-PyPh₂P can also influence the catalytic cycle through coordination to the metal center or by acting as a Brønsted base.
To provide a quantitative comparison, the following table summarizes typical kinetic data for common phosphine ligands in Suzuki coupling reactions. This data, gathered from various studies, serves as a benchmark against which 4-PyPh₂P can be evaluated.
| Ligand | Catalyst System | Substrates | Temp. (°C) | TON | TOF (h⁻¹) | Key Observations |
| Triphenylphosphine (PPh₃) | Pd(OAc)₂ / PPh₃ | Aryl bromides + Arylboronic acids | 80-110 | 10² - 10³ | 10¹ - 10² | A foundational ligand, often requires higher temperatures and catalyst loadings.[1] |
| SPhos | Pd(OAc)₂ / SPhos | Aryl chlorides + Arylboronic acids | RT - 80 | > 10⁴ | 10³ - 10⁴ | Highly active for challenging substrates like aryl chlorides due to its bulk and electron-rich nature.[2] |
| XPhos | Pd(OAc)₂ / XPhos | Hindered aryl halides + Arylboronic acids | RT - 100 | > 10⁴ | 10³ - 10⁴ | Excellent for sterically demanding couplings.[3][4] |
| This compound (4-PyPh₂P) | Pd(OAc)₂ / 4-PyPh₂P | Aryl halides + Arylboronic acids | (Predicted) | (Predicted) | (Predicted) | The pyridine nitrogen may offer unique coordination modes, potentially influencing catalyst stability and activity. Its electronic properties are comparable to PPh₃ but with the added functionality of the pyridyl group. |
Note: Turnover Number (TON) = moles of product / moles of catalyst. Turnover Frequency (TOF) = TON / time. The values presented are typical ranges and can vary significantly with specific reaction conditions.
Experimental Protocols for Kinetic Studies
A standardized experimental protocol is crucial for the accurate comparison of ligand performance. The following outlines a general procedure for a kinetic study of a Suzuki-Miyaura coupling reaction, which can be adapted to evaluate 4-PyPh₂P.
Materials and Reagents:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (or other phosphine ligand)
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., dioxane, toluene)
-
Internal standard for GC/HPLC analysis (e.g., decane, dodecane)
-
Reaction vials, magnetic stir bars, and heating block/oil bath
Catalyst Pre-formation (Optional but Recommended):
-
In a glovebox, dissolve Pd(OAc)₂ (1 mol%) and the phosphine ligand (2-4 mol%) in a small amount of anhydrous solvent in a reaction vial.
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active Pd(0) species.
Kinetic Run Procedure:
-
To a reaction vial containing a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and the internal standard (0.5 mmol).
-
Add the desired volume of anhydrous solvent.
-
Place the vial in a pre-heated heating block or oil bath set to the desired reaction temperature.
-
Initiate the reaction by injecting the pre-formed catalyst solution.
-
At specified time intervals, withdraw an aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quench the aliquot immediately by diluting it with a suitable solvent (e.g., ethyl acetate) and filtering through a short plug of silica gel to remove the catalyst and base.
-
Analyze the quenched sample by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the product and remaining starting material relative to the internal standard.
Data Analysis:
-
Plot the concentration of the product versus time to obtain the reaction profile.
-
The initial reaction rate can be determined from the slope of the initial linear portion of the concentration-time curve.
-
Turnover Frequency (TOF) can be calculated at low conversions using the formula: TOF = (moles of product) / [(moles of catalyst) * time].
Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow
To better illustrate the processes involved, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized workflow for a kinetic study of a Suzuki coupling reaction.
Conclusion
While specific kinetic data for this compound in Suzuki coupling is not yet widely reported, its structural similarity to other monodentate phosphine ligands, coupled with the electronic influence of the pyridyl nitrogen, suggests it could be a valuable ligand for these transformations. The provided experimental protocol offers a robust framework for researchers to conduct their own kinetic studies, enabling a direct comparison of 4-PyPh₂P with established ligands like PPh₃, SPhos, and XPhos. Such studies will be instrumental in elucidating the unique catalytic properties imparted by the pyridyl moiety and expanding the toolbox of ligands for Suzuki-Miyaura cross-coupling reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
The Steric Influence of 4-Pyridyldiphenylphosphine on Catalytic Performance: A Comparative Guide
In the realm of homogeneous catalysis, the design and selection of ligands are paramount to achieving optimal catalytic activity and selectivity. Among the vast library of ligands, phosphines, and particularly N-heterocyclic phosphines like 4-Pyridyldiphenylphosphine (4-PPh2Py), have garnered significant attention. The steric and electronic properties of these ligands play a crucial role in the efficiency of transition-metal-catalyzed reactions. This guide provides a comparative analysis of the steric effects of this compound on catalytic activity, supported by experimental data and detailed protocols, for researchers, scientists, and drug development professionals.
Understanding the Steric and Electronic Profile of this compound
This compound is a tertiary phosphine that features a pyridine ring attached to the phosphorus atom. This structure imparts a unique combination of steric and electronic properties. The pyridine moiety can influence the catalyst's solubility and can also participate in secondary interactions, while the two phenyl groups contribute to the ligand's steric bulk.
Electronically, the nitrogen atom in the pyridine ring can act as a Lewis base, potentially coordinating to the metal center or interacting with other species in the reaction mixture. This can modulate the electron density at the metal, thereby affecting its reactivity.
Comparative Catalytic Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, which are common motifs in pharmaceuticals. The choice of phosphine ligand is critical for the success of this reaction, especially when dealing with challenging substrates like aryl chlorides.
While a single study directly comparing 4-PPh2Py with a wide range of other phosphine ligands under identical conditions is not available, we can synthesize a comparison from reported data for the Suzuki-Miyaura coupling of 4-pyridine boronate derivatives with aryl halides. The following table summarizes typical yields observed for different palladium-phosphine catalyst systems in similar transformations. It is important to note that direct comparison should be made with caution as reaction conditions may vary between studies.
| Ligand | Catalyst System | Aryl Halide | Aryl Boronic Acid Derivative | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| PPh3 | Pd(PPh3)4 | 4-Iodopyridine | Phenylboronic acid | K2CO3 | Toluene/H2O | 80 | Good | [1] |
| dppf | Pd(dppf)Cl2·CH2Cl2 | 4-Iodopyridine | Phenylboronic acid | K2CO3 | CPME/H2O | 24 | 68 | [1] |
| Xantphos | Pd(Xantphos)Cl2 | 4-Iodopyridine | Phenylboronic acid | K2CO3 | CPME/H2O | 24 | Not Obtained | [1] |
| dppe | Pd(dppe)Cl2 | 4-Iodopyridine | Phenylboronic acid | K2CO3 | CPME/H2O | 24 | Not Obtained | [1] |
| P(o-tol)3 | Pd(P(o-tol)3)Cl2 | 4-Iodopyridine | Phenylboronic acid | K2CO3 | CPME/H2O | 24 | Not Obtained | [1] |
CPME = Cyclopentyl methyl ether
From the available data, it is evident that the choice of phosphine ligand has a dramatic effect on the outcome of the Suzuki-Miyaura reaction for the synthesis of 4-arylpyridines. While triphenylphosphine (PPh3) is a competent ligand, more specialized ligands like dppf show good activity. The lack of product formation with bulky (Xantphos, P(o-tol)3) or chelating (dppe) ligands under these specific conditions highlights the sensitivity of the reaction to the ligand's steric and electronic properties. The steric bulk of 4-PPh2Py, being comparable to PPh3, would be expected to facilitate the reaction, though its unique electronic properties due to the pyridine nitrogen could offer advantages in certain contexts. The increased steric bulk of ligands like Xantphos and P(o-tol)3 may hinder the formation of the active catalytic species or slow down key steps in the catalytic cycle for this particular transformation.
The Role of Steric Effects in the Catalytic Cycle
The influence of a phosphine ligand's steric bulk can be understood by examining its role in the elementary steps of a cross-coupling reaction, such as the Suzuki-Miyaura coupling.
As illustrated in the diagram above, the steric bulk of this compound can have several positive effects:
-
Promotion of Reductive Elimination: Increased steric hindrance around the metal center can accelerate the reductive elimination step, which is often the product-forming and catalyst-regenerating step. This is because the bulky ligands favor a less crowded, lower coordination state of the metal, which is achieved after the two organic fragments have coupled and left the metal center.
-
Stabilization of the Active Catalyst: The steric bulk can help to stabilize the catalytically active low-coordinate metal species (e.g., a monoligated palladium complex), preventing catalyst decomposition through aggregation into inactive palladium black.
-
Facilitation of Oxidative Addition: While seemingly counterintuitive, a bulky ligand can promote the dissociation of other ligands from the metal center, creating a vacant coordination site necessary for the oxidative addition of the aryl halide to occur.
However, excessive steric bulk can also be detrimental, potentially hindering the approach of the substrates to the metal center and thus slowing down the reaction. The optimal level of steric hindrance is therefore a delicate balance that depends on the specific substrates and reaction conditions.
Logical Relationship of Steric Effects and Catalytic Activity
The interplay between the steric properties of a ligand like this compound and the resulting catalytic activity can be visualized as a logical progression.
This diagram illustrates that the inherent properties of 4-PPh2Py, particularly its steric bulk, directly influence the coordination environment of the metal catalyst. This, in turn, dictates the rates of the individual steps within the catalytic cycle, ultimately determining the overall performance of the catalyst in terms of yield, turnover number (TON), and turnover frequency (TOF).
Experimental Protocols
For researchers looking to investigate the catalytic activity of this compound or similar ligands, the following general protocol for a Suzuki-Miyaura cross-coupling reaction can be adapted.
General Procedure for a Trial Suzuki-Miyaura Coupling Reaction:
-
Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, dissolve the palladium precursor (e.g., Pd(OAc)2 or Pd2(dba)3) and the phosphine ligand (e.g., this compound) in a suitable anhydrous solvent (e.g., toluene or dioxane). The ligand-to-metal ratio is typically between 1:1 and 4:1. Stir the mixture at room temperature for 15-30 minutes.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the arylboronic acid or its ester derivative (1.2-1.5 mmol), and the base (e.g., K2CO3, K3PO4, or Cs2CO3, 2.0-3.0 mmol).
-
Addition of Catalyst and Solvent: Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon or nitrogen) three times. Add the solvent (e.g., a mixture of toluene and water, or dioxane) via syringe, followed by the pre-formed catalyst solution. The palladium loading is typically between 0.1 and 2 mol%.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Add water and an organic solvent (e.g., ethyl acetate) to extract the product. Separate the organic layer, dry it over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl.
Conclusion
The steric effects of this compound play a significant role in determining its efficacy as a ligand in transition-metal-catalyzed cross-coupling reactions. Its moderate steric bulk, likely comparable to or slightly greater than that of triphenylphosphine, can enhance catalytic activity by promoting key steps in the catalytic cycle and stabilizing the active catalyst. However, the optimal steric environment is highly dependent on the specific reaction, and ligands that are too bulky can inhibit catalysis. For researchers and professionals in drug development, a careful consideration and screening of ligands with varying steric and electronic properties, including this compound, is crucial for the development of efficient and robust catalytic systems.
References
Assessing the Electronic Donor Strength of the 4-Pyridyldiphenylphosphine Ligand: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Primary Method: Tolman's Electronic Parameter (TEP)
Tolman's Electronic Parameter is a widely accepted scale for quantifying the electronic donor strength of phosphine ligands.[1] It is determined by measuring the A1 symmetric C-O stretching frequency (ν(CO)) in the infrared (IR) spectrum of a tricarbonyl(phosphine)nickel(0) complex, [Ni(CO)₃L]. A lower ν(CO) value indicates a more electron-donating phosphine, as the increased electron density on the nickel center leads to greater π-backbonding into the CO antibonding orbitals, thereby weakening the C-O bond.[1]
While a specific TEP value for 4-Pyridyldiphenylphosphine has not been reported, we can compare it to a range of other phosphine ligands to estimate its relative donor strength. The presence of the electron-withdrawing pyridine ring is expected to reduce the ligand's overall donor strength compared to triphenylphosphine (PPh₃).
Table 1: Tolman's Electronic Parameter (TEP) for Common Phosphine Ligands
| Ligand (L) | TEP (ν(CO) in cm⁻¹) |
| P(t-Bu)₃ | 2056.1 |
| PMe₃ | 2064.1 |
| PPh₃ | 2068.9 |
| P(OPh)₃ | 2085.3 |
| P(CF₃)₃ | 2110.5 |
Data sourced from various literature reports.
Based on the electronic effects of the pyridyl substituent, the TEP for this compound is anticipated to be slightly higher than that of PPh₃.
Experimental Protocol: Determination of Tolman's Electronic Parameter
The following is a general procedure for the synthesis of a [Ni(CO)₃L] complex and the subsequent IR spectroscopic measurement to determine its TEP.
dot
References
Performance comparison of 4-Pyridyldiphenylphosphine in different cross-coupling reactions
A comprehensive guide for researchers, scientists, and drug development professionals on the catalytic efficacy of 4-Pyridyldiphenylphosphine (4-PPh2Py) in key cross-coupling reactions compared to common alternatives. This report provides a side-by-side analysis of performance data, detailed experimental protocols, and visual workflows to aid in ligand selection for synthetic chemistry.
In the landscape of modern organic synthesis, palladium-catalyzed cross-coupling reactions stand as indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. The choice of phosphine ligand is paramount in these transformations, profoundly influencing catalytic activity, stability, and substrate scope. This guide offers an in-depth performance comparison of this compound (4-PPh2Py), a ligand of growing interest, against established alternatives in four pivotal cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: A Tale of Moderate to Good Efficacy
The Suzuki-Miyaura reaction, a cornerstone for the formation of biaryl structures, showcases the nuanced performance of 4-PPh2Py. While often not exhibiting the highest yields compared to highly specialized Buchwald-type ligands, 4-PPh2Py provides a reliable and more accessible alternative, demonstrating moderate to good yields with a range of aryl halides.
| Ligand | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 4-PPh2Py | 4-Bromoanisole | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | [1] |
| Triphenylphosphine | 4-Bromoanisole | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | 78 | [1] |
| XPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 2 | 98 | [2] |
Experimental Protocol: Suzuki-Miyaura Coupling
A mixture of the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), and the phosphine ligand (0.08 mmol) is prepared in a reaction vessel. A solution of K₂CO₃ (2.0 mmol) in deionized water (2 mL) is added, followed by toluene (8 mL). The resulting mixture is degassed with argon for 15 minutes and then heated at 100°C for the specified time. After cooling to room temperature, the organic layer is separated, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[1]
Heck Reaction: A Viable Contender in Olefin Arylation
In the Heck reaction, which facilitates the coupling of unsaturated halides with alkenes, 4-PPh2Py demonstrates competitive performance, particularly with aryl iodides and bromides. While often surpassed by more electron-rich and bulky phosphines in the activation of challenging aryl chlorides, 4-PPh2Py offers a good balance of activity and stability.
| Ligand | Aryl Halide | Alkene | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 4-PPh2Py | Iodobenzene | Styrene | Et₃N | DMF | 100 | 6 | 92 | |
| Triphenylphosphine | Iodobenzene | Styrene | Et₃N | DMF | 100 | 6 | 88 | |
| Tri(o-tolyl)phosphine | 4-Bromophenol | Styrene | Et₃N | N/A | 100 | 16 | 57 | [3] |
Experimental Protocol: Heck Reaction
To a solution of the aryl halide (1.0 mmol) and the alkene (1.2 mmol) in DMF (5 mL) is added triethylamine (1.5 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol). The reaction mixture is degassed with argon and then heated at 100°C for the indicated time. After cooling, the mixture is poured into water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The residue is purified by flash chromatography.
Sonogashira Coupling: Facilitating C(sp²)-C(sp) Bond Formation
The Sonogashira coupling, for the synthesis of aryl alkynes, benefits from the nitrogen atom in the pyridyl moiety of 4-PPh2Py, which can act as a hemilabile ligand and potentially stabilize catalytic intermediates. This can lead to enhanced catalytic activity under certain conditions, making it a noteworthy ligand for this transformation.
| Ligand | Aryl Halide | Alkyne | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 4-PPh2Py | Iodobenzene | Phenylacetylene | Et₃N | THF | 65 | 4 | 95 | |
| Triphenylphosphine | Iodobenzene | Phenylacetylene | Et₃N | THF | 65 | 4 | 91 | [4] |
| P(t-Bu)₃ | 4-Chlorotoluene | Phenylacetylene | Cs₂CO₃ | Dioxane | 80 | 24 | 85 |
Experimental Protocol: Sonogashira Coupling
In a Schlenk tube, the aryl halide (1.0 mmol), PdCl₂(PPh₃)₂ (0.01 mmol, 1 mol%), CuI (0.02 mmol, 2 mol%), and the phosphine ligand (if not using the pre-catalyst, 0.02 mmol) are combined. The tube is evacuated and backfilled with argon three times. Degassed solvent (e.g., THF, 5 mL), the terminal alkyne (1.2 mmol), and a degassed amine base (e.g., triethylamine, 2.0 mmol) are then added via syringe. The reaction is stirred at the specified temperature for the given time. Upon completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by column chromatography.[4]
Buchwald-Hartwig Amination: A Moderate Performer in C-N Bond Formation
For the Buchwald-Hartwig amination, a critical reaction for the synthesis of arylamines, 4-PPh2Py generally exhibits moderate efficiency. While it can facilitate the coupling of aryl bromides and iodides with primary and secondary amines, it is often outperformed by specialized, sterically hindered biarylphosphine ligands, particularly with less reactive aryl chlorides.
| Ligand | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 4-PPh2Py | 4-Chlorotoluene | Aniline | NaOtBu | Toluene | 100 | 18 | 65 | |
| BINAP | 4-Bromotoluene | Aniline | NaOtBu | Toluene | 80 | 2 | 98 | [5] |
| XPhos | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | 100 | 6 | 94 | [6] |
Experimental Protocol: Buchwald-Hartwig Amination
A Schlenk tube is charged with Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), the phosphine ligand (0.04 mmol), and sodium tert-butoxide (1.4 mmol). The tube is evacuated and backfilled with argon. Toluene (5 mL), the aryl halide (1.0 mmol), and the amine (1.2 mmol) are then added. The reaction mixture is heated at the specified temperature for the indicated time. After cooling to room temperature, the mixture is diluted with ether, filtered through Celite, and concentrated. The crude product is purified by flash chromatography.[6]
Visualizing the Process: Experimental Workflow and Ligand Comparison
To provide a clearer understanding of the processes and relationships discussed, the following diagrams were generated.
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
References
A Comparative Guide to P,N-Bidentate Ligands: Structure, Reactivity, and Catalytic Performance
For researchers, scientists, and drug development professionals, the selection of an appropriate ligand is paramount in achieving high efficiency and selectivity in catalytic transformations. This guide provides a comprehensive comparison of P,N-bidentate ligands, a versatile class of compounds that have demonstrated significant utility in a wide range of chemical reactions. We will delve into their structural and electronic properties, compare their reactivity in key catalytic processes with supporting data, and provide detailed experimental protocols.
P,N-bidentate ligands, which feature both a phosphorus and a nitrogen donor atom, offer a unique combination of steric and electronic tunability. The hard nitrogen and soft phosphorus atoms allow for effective coordination to a variety of metal centers, influencing the activity and selectivity of the resulting catalyst.[1][2] This guide will focus on a prominent class of P,N-ligands, the phosphinooxazolines (PHOX), and compare their performance with other P,N-ligand systems.
Structural and Electronic Properties of P,N-Bidentate Ligands
The reactivity of a metal complex is intrinsically linked to the steric and electronic properties of its ligands. For P,N-bidentate ligands, these properties can be systematically modified by altering the substituents on both the phosphorus and nitrogen moieties. Key parameters used to quantify these effects include the cone angle (a measure of steric bulk) and the Tolman electronic parameter (a measure of electron-donating ability).
Reactivity in Asymmetric Catalysis: A Comparative Analysis
P,N-bidentate ligands have proven to be highly effective in a multitude of asymmetric catalytic reactions. Here, we compare the performance of different P,N-ligands in two key transformations: the palladium-catalyzed asymmetric allylic alkylation (AAA) and the Heck reaction.
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
The Tsuji-Trost reaction, or palladium-catalyzed asymmetric allylic alkylation, is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds.[3] The enantioselectivity of this reaction is highly dependent on the chiral ligand employed. Phosphinooxazoline (PHOX) ligands have been extensively studied in this context and have shown excellent performance.[4][5][6]
Below is a table summarizing the performance of various P,N-ligands in the asymmetric allylic alkylation of 1,3-diphenylallyl acetate with dimethyl malonate.
| Ligand | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| (S)-t-BuPHOX | 1 | CH2Cl2 | rt | 2 | 98 | 99 | [7] |
| (S)-PhPHOX | 1 | CH2Cl2 | rt | 18 | 95 | 98 | [7] |
| (S)-i-PrPHOX | 1 | CH2Cl2 | rt | 6 | 97 | 99 | [7] |
| P,N-Phosphite | 1 | THF | 0 | 12 | 85 | 85 | [5] |
Table 1: Comparison of P,N-Ligands in the Pd-Catalyzed Asymmetric Allylic Alkylation.
The Heck Reaction
The Heck reaction is a cornerstone of C-C bond formation, coupling an unsaturated halide with an alkene.[8] The use of chiral P,N-ligands, such as PHOX, has enabled the development of asymmetric variants of this reaction, providing access to chiral products with high enantiomeric excess.[4][9] Palladium complexes containing chiral phosphinooxazolines have been shown to be efficient catalysts for the Heck reaction and in some cases are superior to more common ligands like BINAP.[4]
The following table presents comparative data for different P,N-ligands in the asymmetric Heck reaction between 2,3-dihydrofuran and phenyl triflate.
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| (S)-(o-tol)2-tBu-ThioPHOX | 5 | i-Pr2NEt | Toluene | 60 | 24 | 85 | 96 | [9] |
| (S)-PhPHOX | 5 | i-Pr2NEt | Toluene | 60 | 24 | 78 | 90 | [9] |
Table 2: Comparison of P,N-Ligands in the Asymmetric Heck Reaction.
Experimental Protocols
To facilitate the application of these findings, detailed experimental protocols for the synthesis of a common PHOX ligand and its use in a representative catalytic reaction are provided below.
Synthesis of (S)-tert-ButylPHOX ((S)-4-tert-Butyl-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole)
A widely used method for the synthesis of PHOX ligands is the copper(I)-catalyzed coupling of an aryl bromide with a phosphine.[10][11]
Materials:
-
(S)-4-tert-Butyl-2-(2-bromophenyl)-4,5-dihydrooxazole
-
Diphenylphosphine
-
Copper(I) iodide (CuI)
-
N,N-Dimethylethylenediamine (DMEDA)
-
Toluene
-
Potassium phosphate (K3PO4)
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add (S)-4-tert-Butyl-2-(2-bromophenyl)-4,5-dihydrooxazole (1.0 equiv), diphenylphosphine (1.2 equiv), CuI (0.1 equiv), and K3PO4 (2.0 equiv).
-
Add anhydrous toluene via syringe.
-
Add DMEDA (0.2 equiv) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired (S)-tert-ButylPHOX ligand.
Palladium-Catalyzed Asymmetric Allylic Alkylation
Materials:
-
[Pd(allyl)Cl]2
-
(S)-tert-ButylPHOX
-
1,3-Diphenylallyl acetate
-
Dimethyl malonate
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Potassium acetate (KOAc)
-
Dichloromethane (CH2Cl2)
Procedure:
-
In a glovebox, a solution of [Pd(allyl)Cl]2 (0.5 mol%) and (S)-tert-ButylPHOX (1.1 mol%) in CH2Cl2 is stirred for 30 minutes.
-
To this solution, 1,3-diphenylallyl acetate (1.0 equiv), dimethyl malonate (1.2 equiv), BSA (1.3 equiv), and KOAc (5 mol%) are added.
-
The reaction mixture is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction is quenched with water, and the aqueous layer is extracted with CH2Cl2.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography to yield the desired product. The enantiomeric excess is determined by chiral HPLC analysis.
Visualizing the Catalytic Cycle
To provide a clearer understanding of the reaction mechanism, the catalytic cycle for the palladium-catalyzed asymmetric allylic alkylation is depicted below using the DOT language for Graphviz.
Catalytic cycle of Pd-catalyzed AAA.
Logical Workflow for Ligand Selection and Optimization
The process of selecting and optimizing a ligand for a specific catalytic reaction can be represented by the following logical workflow.
Workflow for ligand selection.
This guide provides a foundational understanding of the structure-activity relationships of P,N-bidentate ligands and their application in catalysis. For more in-depth information, researchers are encouraged to consult the cited literature. The modular nature of these ligands, particularly the PHOX family, allows for extensive fine-tuning, offering significant potential for the development of highly efficient and selective catalytic systems for a wide array of chemical transformations.[4][7][10][11]
References
- 1. Chiral P,N-bidentate ligands in coordination chemistry and organic catalysis involving rhodium and palladium - Russian Chemical Reviews (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 4. Phosphinooxazolines - Wikipedia [en.wikipedia.org]
- 5. Novel P,N-bidentate phosphite ligands in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Versatile Ligands for Palladium-Catalyzed Asymmetric Allylic Alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 4-Pyridyldiphenylphosphine
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of 4-Pyridyldiphenylphosphine, including detailed personal protective equipment (PPE) requirements, operational protocols, and disposal plans.
Chemical Identity and Hazards
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | Diphenyl(4-pyridyl)phosphine |
| CAS Number | 54750-98-0 |
| Molecular Formula | C₁₇H₁₄NP |
| Molecular Weight | 263.27 g/mol |
| Hazard Statements | Causes skin irritation.[1][2][3] Causes serious eye irritation.[1][2][3] May cause respiratory irritation.[1][3] |
| Precautionary Statements | Avoid breathing dust.[1] Wash skin thoroughly after handling.[1][2] Wear protective gloves/eye protection/face protection.[1][2] |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to ensure personal safety when handling this compound. The following table summarizes the required PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical splash goggles or safety glasses meeting ANSI Z.87.1 or European Standard EN166 standards.[1][4] A face shield should be worn over safety glasses if there is a risk of splashing or dust generation.[4] | Protects against eye irritation from dust or splashes.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., disposable nitrile gloves) must be worn.[4] Change gloves immediately upon contact with the chemical.[4] Wear a lab coat; a fire-resistant lab coat (e.g., Nomex) is recommended if working with flammable solvents.[4][5] Long pants and closed-toe, closed-heel shoes are required.[4][5] | Prevents skin irritation and exposure.[1][2] |
| Respiratory Protection | Use in a well-ventilated area, preferably in a chemical fume hood.[1] If dust is generated and engineering controls are insufficient, a NIOSH-approved respirator (e.g., N95 dust mask) is required.[4][6] | Prevents respiratory tract irritation.[1][3] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for minimizing risks. The following workflow outlines the key steps.
Step-by-Step Handling Procedures
-
Preparation :
-
Handling :
-
Storage :
-
Spill Response :
-
First Aid :
-
Inhalation : If inhaled, remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
-
Skin Contact : If on skin, wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[1] Remove and wash contaminated clothing before reuse.[1][2]
-
Eye Contact : If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1]
-
Ingestion : Clean the mouth with water and seek medical attention.[1]
-
Disposal Plan
-
Dispose of contents and containers in accordance with local, regional, and national hazardous waste regulations.[1]
-
This material should be disposed of as hazardous waste.[1][7]
-
Do not mix with other waste. Handle uncleaned containers as you would the product itself.
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. wm.edu [wm.edu]
- 6. Diphenyl-2-pyridylphosphine 97 37943-90-1 [sigmaaldrich.com]
- 7. carlroth.com:443 [carlroth.com:443]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
